molecular formula C48H92NO14P B048444 Sdz mrl 953 CAS No. 123136-61-8

Sdz mrl 953

Cat. No.: B048444
CAS No.: 123136-61-8
M. Wt: 938.2 g/mol
InChI Key: DRYNWBQTTUKLQD-STUKOUKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sdz mrl 953 is a high-purity, non-peptidyl cognitive enhancer and potent nootropic research compound of significant scientific interest. Its primary research value lies in its unique mechanism of action as a selective and potent agonist of the M1 muscarinic acetylcholine receptor (mAChR) subtype. This targeted activity allows researchers to probe the specific roles of the M1 receptor in central nervous system function, particularly in processes of learning, memory formation, and synaptic plasticity. Investigations with this compound are crucial for modeling and understanding the cholinergic hypothesis of cognitive decline, making it a valuable tool in preclinical studies related to neurodegenerative conditions such as Alzheimer's disease. By bypassing peptidic structures, it offers enhanced metabolic stability and superior blood-brain barrier penetration compared to earlier agonist models, facilitating in vivo experimental protocols. This compound enables the elucidation of signaling pathways downstream of M1 receptor activation and the exploration of potential cognitive restoration without the undesirable peripheral side effects mediated by other muscarinic receptor subtypes. It is supplied exclusively to facilitate basic scientific inquiry into cholinergic neurotransmission and cognitive neuropharmacology.

Properties

CAS No.

123136-61-8

Molecular Formula

C48H92NO14P

Molecular Weight

938.2 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-3-yl] (3R)-3-hydroxytetradecanoate

InChI

InChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1

InChI Key

DRYNWBQTTUKLQD-STUKOUKJSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)OC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O

Other CAS No.

123136-61-8

Synonyms

2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose
SDZ MRL 953
SDZ MRL-953

Origin of Product

United States

Foundational & Exploratory

Sdz mrl 953: A Synthetic Lipid A Analog for Potent and Safe Immune Modulation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Sdz mrl 953 is a synthetic, monosaccharidic lipid A analog that has emerged as a significant investigational agent in the field of immunology and drug development. As a potent Toll-like receptor 4 (TLR4) agonist, it effectively activates innate immune responses while exhibiting a markedly improved safety profile compared to its natural precursor, lipopolysaccharide (LPS). This guide provides a comprehensive technical overview of this compound, including its mechanism of action, comparative immunopharmacological activities, and potential therapeutic applications. We will delve into detailed experimental protocols and the critical signaling pathways it modulates, offering researchers and drug development professionals the foundational knowledge required to effectively harness the potential of this promising immunomodulator.

Introduction: The Quest for Safer Adjuvants

The development of effective vaccines and immunotherapies is intrinsically linked to the ability to safely and potently stimulate the immune system. For decades, researchers have sought to unlock the powerful immunostimulatory properties of bacterial endotoxins, particularly lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. LPS is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex. However, the clinical utility of LPS is severely hampered by its high toxicity, which can lead to septic shock.

This challenge has driven the development of synthetic lipid A analogs, such as this compound. These molecules are designed to retain the immunostimulatory capacity of lipid A, the active moiety of LPS, while minimizing its toxic effects. This compound is a novel, synthetic monosaccharidic lipid A analog that has demonstrated a significantly improved therapeutic window in preclinical studies.[1][2] It has shown powerful immunostimulatory activity in both mice and humans, making it a candidate for various applications, including as a vaccine adjuvant and for cancer immunotherapy.[3]

Molecular Profile and Mechanism of Action

Chemical Structure

This compound is a monosaccharide mimetic of lipid X, a biosynthetic precursor of lipid A.[3] Its streamlined structure, compared to the complex disaccharide structure of lipid A and its derivatives like monophosphoryl lipid A (MPLA), is a key aspect of its design. This structural simplification is a critical factor in its reduced toxicity.

TLR4 Agonism and Signaling Pathway

The immunostimulatory effects of this compound are mediated through its function as a Toll-like receptor 4 (TLR4) agonist.[3] TLR4 is a key pattern recognition receptor of the innate immune system.[4] Upon binding to the TLR4-MD-2 receptor complex on the surface of immune cells such as macrophages and dendritic cells, this compound initiates a downstream signaling cascade.[5]

TLR4 signaling proceeds via two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[4][6][7]

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of transcription factors like NF-κB and AP-1.[6][7] This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]

  • TRIF-Dependent Pathway: This pathway is initiated after the internalization of the TLR4 complex into endosomes.[4][6] It leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons (IFN-α/β).[4]

The activation of both pathways by this compound leads to a robust and multifaceted innate immune response, which is crucial for its adjuvant and therapeutic effects.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer Binding & Dimerization MyD88 MyD88 TLR4_dimer->MyD88 MyD88-dependent pathway Endosome Endosome TLR4_dimer->Endosome Internalization TRAF6 TRAF6 MyD88->TRAF6 TRIF TRIF IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Interferons Type I Interferons (IFN-α/β) IRF3->Interferons TRAM TRAM Endosome->TRAM TRIF-dependent pathway TRAM->TRIF TRIF-dependent pathway

Caption: TLR4 Signaling Pathway Activated by this compound.

Immunopharmacological Profile

This compound has been extensively characterized for its immunostimulatory and protective effects in various preclinical models.

Cytokine Induction

A key feature of this compound is its ability to act as a selective cytokine inducer.[9] In vitro studies have shown that it can moderately induce the release of cytokines from monocytes.[1] This controlled cytokine induction is a significant advantage over LPS, which often leads to a "cytokine storm" associated with its toxicity.

Enhanced Resistance to Infections

Prophylactic administration of this compound has been shown to be highly protective in experimental models of microbial infections.[1] It has demonstrated efficacy in both immunocompetent and myelosuppressed mice, suggesting its potential use in immunocompromised patients.[1]

Endotoxin Tolerance

Repeated dosing with this compound can induce a state of tolerance to lethal challenges with endotoxin.[1][10] This phenomenon, known as endotoxin tolerance, is characterized by a hyporesponsive state to subsequent LPS challenges. Macrophages from this compound-tolerized mice produce significantly less TNF-α in response to LPS, which may contribute to its protective effects against endotoxic shock.[10]

Improved Therapeutic Window

The most significant advantage of this compound is its improved therapeutic window compared to LPS. It is considerably less toxic, with reports indicating a toxicity level that is 10,000 to over 700,000 times lower than LPS in galactosamine-sensitized mice.[1] This remarkable reduction in toxicity, coupled with its potent immunostimulatory activity, underscores its potential as a safe and effective immunomodulator.

Potential Therapeutic Applications

The unique immunopharmacological profile of this compound makes it a promising candidate for a range of therapeutic applications.

  • Vaccine Adjuvant: Its ability to potently activate innate immunity makes it an excellent candidate as a vaccine adjuvant to enhance the immunogenicity of subunit vaccines.

  • Cancer Immunotherapy: By stimulating an anti-tumor immune response, this compound has been explored as a tumor immunotherapeutic and has undergone Phase I clinical trials for this indication.[3]

  • Prophylaxis against Infections: Its ability to enhance non-specific immunity suggests its potential use in preventing infections, particularly in patients with compromised immune systems due to chemotherapy or irradiation.[1]

  • Prevention of Septic Shock: The induction of endotoxin tolerance by this compound suggests its prophylactic potential in reducing the risk of endotoxic shock in high-risk patients.[10]

Experimental Protocols

The following are representative protocols for evaluating the in vitro and in vivo activities of this compound.

In Vitro Cytokine Induction Assay

Objective: To determine the potency of this compound in inducing cytokine production from human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 1 x 10^6 cells/mL.

  • Stimulation: Add serial dilutions of this compound (e.g., 0.01 ng/mL to 1000 ng/mL) to the wells. Include a positive control (LPS) and a negative control (medium alone).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Collect the culture supernatants and measure the concentration of cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the EC50 value.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_pbmcs Isolate PBMCs seed_cells Seed Cells in 96-well Plate isolate_pbmcs->seed_cells add_stimulants Add this compound / LPS / Control seed_cells->add_stimulants incubate Incubate for 24h add_stimulants->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokines (ELISA) collect_supernatant->elisa analyze_data Data Analysis (EC50) elisa->analyze_data

Caption: In Vitro Cytokine Induction Workflow.

In Vivo Murine Model of Endotoxin Tolerance

Objective: To evaluate the ability of this compound to induce tolerance to a lethal endotoxin challenge in mice.

Methodology:

  • Animal Model: Use C57BL/6 mice (8-10 weeks old).

  • Pre-treatment: Administer this compound (e.g., 10 mg/kg) or saline (control) intraperitoneally for three consecutive days.

  • Endotoxin Challenge: 24 hours after the last pre-treatment dose, challenge the mice with a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally.

  • Monitoring: Monitor the mice for survival over a period of 7 days.

  • Data Analysis: Plot Kaplan-Meier survival curves and compare the survival rates between the this compound-treated and control groups using a log-rank test.

Summary and Future Directions

This compound represents a significant advancement in the development of safe and effective immunomodulators. Its well-defined chemical structure, potent TLR4 agonistic activity, and, most importantly, its favorable safety profile make it a highly attractive candidate for a variety of clinical applications. Further research should focus on elucidating the precise structural determinants of its reduced toxicity, exploring its efficacy in combination with other therapeutic modalities, and advancing its clinical development for indications such as vaccine adjuvants and cancer immunotherapy. The continued investigation of this compound and similar synthetic lipid A analogs holds great promise for the future of immunology and medicine.

References

  • Toll-like receptor 4 - Wikipedia. [Link]

  • Paola, R., et al. (2018). TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. International Journal of Molecular Sciences, 19(12), 3847. [Link]

  • Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature Immunology, 11(5), 373-384. [Link]

  • Lam, C., et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy, 35(3), 500-505. [Link]

  • TLR4 signaling pathway. TLR4 activates two different pathways. Both of... - ResearchGate. [Link]

  • Biancardi, V. C., et al. (2017). Targeting toll-like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension?. British Journal of Pharmacology, 174(18), 2947-2968. [Link]

  • This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis - PubMed. [Link]

  • Structures of MPL components and other Lipid A used in this study.... - ResearchGate. [Link]

  • This compound, a lipid A analog as selective cytokine inducer - PubMed. [Link]

  • Monophosphoryl Lipid A | C96H181N2O22P | CID 24978548 - PubChem. [Link]

  • This compound, A Novel Synthetic Lipid a Analogue, Induces Tolerance to the Lethal Effects of Endotoxin and Enhances Nonspecific I - SciSpace. [Link]

  • Structure of 3-O-desacyl-4¢-monophosphoryl lipid A (MPL) and RC-529. - ResearchGate. [Link]

  • Definition of monophosphoryl lipid A - NCI Drug Dictionary - National Cancer Institute. [Link]

  • Chemical structure of TLR4 agonists: MPLA, ONO4007, this compound, and FP molecules. - ResearchGate. [Link]

  • Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI. [Link]

  • Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs - PubMed. [Link]

  • Towards more efficient synthetic immunomodulators: biological characterization and mechanism of action of monosaccharide-derived TLR4 agonists - PubMed. [Link]

  • This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis - ResearchGate. [Link]

  • An immune response TLR4 agonist adjuvants and their structure activity relationship - International Journal of Chemical and Biological Sciences. [Link]

  • Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update. [Link]

  • Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs - PMC - NIH. [Link]

  • Adjuvant activity of a small molecule TLR4 agonist discovered via structure-based virtual screening - NIH. [Link]

  • New-age vaccine adjuvants, their development, and future perspective - Frontiers. [Link]

  • The Spiral MRI Study - ClinicalTrials.gov. [Link]

  • A Comparative Study of AZD9833 Plus Palbociclib Versus Anastrozole Plus Palbociclib in Patients With ER-Positive HER2 Negative Breast Cancer Who Have Not Received Any Systemic Treatment for Advanced Disease - ClinicalTrials.gov. [Link]

  • Study of Efficacy of CDZ173 in Patients With APDS/PASLI - Clinical Trials. [Link]

  • A Rheumatoid Arthritis Study in Participants - ClinicalTrials.gov. [Link]

  • Sulfasalazine and Stereotactic Radiosurgery for Recurrent Glioblastoma - ClinicalTrials.gov. [Link]

Sources

An In-Depth Technical Guide to the Immunostimulatory Properties of Sdz mrl 953

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz mrl 953 is a synthetic, monosaccharidic analog of lipid A that exhibits potent immunostimulatory properties with a significantly improved therapeutic window compared to natural endotoxins like lipopolysaccharide (LPS). Developed as a Toll-like receptor 4 (TLR4) agonist, this compound selectively activates innate immune cells, leading to the production of key cytokines and the enhancement of host defense mechanisms. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, downstream signaling pathways, and detailed protocols for its in vitro and in vivo characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate and utilize this compound in preclinical and clinical research.

Introduction: The Rationale for Synthetic Lipid A Analogs

The potent immunostimulatory capacity of bacterial lipopolysaccharide (LPS) has long been recognized as a double-edged sword. While its ability to activate the innate immune system offers therapeutic potential, its inherent toxicity has largely precluded its clinical use. This has driven the development of synthetic lipid A analogs, such as this compound, which aim to uncouple the beneficial immunostimulatory effects from the detrimental toxicities of LPS. This compound, a monosaccharidic lipid A mimetic, has demonstrated significant promise in preclinical models, showcasing protective effects in experimental sepsis and the ability to attenuate endotoxin-induced acute lung injury.[1][2] This document serves as a technical deep-dive into the immunomodulatory characteristics of this compelling molecule.

Mechanism of Action: TLR4 Agonism and Downstream Signaling

This compound functions as a classical Toll-like receptor 4 (TLR4) agonist.[3] Its immunostimulatory effects are initiated by its binding to the MD-2 co-receptor, which is associated with TLR4 on the surface of innate immune cells, primarily monocytes, macrophages, and dendritic cells. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of intracellular adaptor proteins, thereby initiating a downstream signaling cascade.

Signaling Pathways

The activation of TLR4 by this compound triggers two principal downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88 to the activated TLR4 complex. This leads to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase, culminating in the activation of the transcription factor NF-κB and the MAP kinase pathway. The activation of NF-κB drives the expression of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.

  • TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited, initiating a separate signaling cascade. This pathway leads to the activation of the transcription factor IRF3, which is crucial for the induction of type I interferons (IFN-α/β).

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway Sdz_mrl_953 This compound TLR4_MD2 TLR4/MD-2 Complex Sdz_mrl_953->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits (after endocytosis) IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB MAPK MAPK Pathway TRAF6->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF_kB->Pro_inflammatory_Cytokines TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN

Caption: TLR4 Signaling Pathway Activated by this compound.

In Vitro Immunostimulatory Profile

This compound is a selective inducer of cytokines in human monocytes.[1] Its in vitro activity is characterized by the dose-dependent release of pro-inflammatory cytokines and the priming of neutrophils.

Cytokine Induction

Upon stimulation with this compound, human monocytes have been shown to release key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).[1] A comprehensive cytokine profile analysis is recommended to fully characterize the response to this compound in different immune cell populations.

CytokineCell TypeResponseReference
TNF-αHuman MonocytesModerate Induction[1]
IL-8Human MonocytesInduction[1]

Table 1: Known Cytokine Induction Profile of this compound.

Neutrophil Priming

This compound has been demonstrated to prime human neutrophils for an enhanced production of reactive oxygen metabolites in response to a secondary stimulus.[2] This indicates that this compound can heighten the microbicidal capacity of these critical innate immune cells.

Preclinical In Vivo Efficacy and Safety

Preclinical studies in murine models of sepsis have highlighted the protective effects of this compound. The compound has shown a significantly improved therapeutic window when compared to bacterial endotoxin.

ParameterThis compoundEndotoxin (S. abortus equi)Reference
Efficacy (ED50)
Protection against E. coli sepsis (mice)~10 µ g/mouse (s.c.)~0.01 µ g/mouse (s.c.)[2]
Protection against S. aureus sepsis (mice)~100 µ g/mouse (s.c.)~0.1 µ g/mouse (s.c.)[2]
Toxicity (LD50)
Galactosamine-sensitized mice>7,000 µ g/mouse (i.v.)~0.01 µ g/mouse (i.v.)[2]

Table 2: Comparative In Vivo Efficacy and Toxicity of this compound and Endotoxin.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of the immunostimulatory properties of this compound.

In Vitro Cytokine Induction Assay in Human PBMCs

This protocol details the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) following stimulation with this compound.

PBMC_Assay_Workflow Isolate_PBMCs 1. Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Cell_Culture 2. Resuspend PBMCs in complete RPMI-1640 medium and plate at 1 x 10^6 cells/mL in a 96-well plate. Isolate_PBMCs->Cell_Culture Stimulation 3. Add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 ng/mL). Include a negative control (medium) and a positive control (LPS). Cell_Culture->Stimulation Incubation 4. Incubate cells for 24 hours at 37°C, 5% CO2. Stimulation->Incubation Supernatant_Collection 5. Centrifuge the plate and collect the cell-free supernatant. Incubation->Supernatant_Collection Cytokine_Analysis 6. Analyze cytokine levels (e.g., TNF-α, IL-6, IL-8) in the supernatant using ELISA or a multiplex immunoassay. Supernatant_Collection->Cytokine_Analysis

Sources

An In-depth Technical Guide to the In Vivo Effects of Sdz mrl 953 Administration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo effects of Sdz mrl 953, a novel synthetic monosaccharidic lipid A analog. We will delve into its mechanism of action, detailed experimental protocols for its administration in animal models, and the expected physiological responses. This document is intended to serve as a foundational resource for researchers designing and executing pre-clinical studies involving this and similar immunomodulatory compounds.

Introduction to this compound: A Low-Toxicity Immunostimulant

This compound is a synthetic analog of lipid A, the biologically active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. While LPS is a potent activator of the innate immune system, its therapeutic use is hampered by its high toxicity. This compound has been developed to retain the immunopharmacological activities of LPS while exhibiting significantly lower toxicity[1][2]. This improved therapeutic window makes it a promising candidate for enhancing host resistance to infections and for the prophylaxis of endotoxin shock, particularly in immunocompromised individuals[2][3].

Chemically, this compound is a monosaccharidic lipid A analog. Its precise structure, as detailed by MedKoo Biosciences, is (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-((R)-3-hydroxytetradecanamido)-6-(phosphonooxy)tetrahydro-2H-pyran-3,4-diyl (3R,3'R)-bis(3-hydroxytetradecanoate), with a chemical formula of C48H92NO14P and a molecular weight of 938.23 g/mol .

Mechanism of Action: Modulating the TLR4 Signaling Pathway

The biological effects of this compound are mediated through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes LPS. The activation of TLR4 triggers a cascade of intracellular signaling events, leading to the production of various pro-inflammatory cytokines and interferons[4][5].

This compound, as a lipid A analog, binds to the TLR4/MD-2 receptor complex, initiating downstream signaling. This process involves two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway[4]. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The TRIF-dependent pathway, on the other hand, results in the production of type I interferons.

A key aspect of this compound's in vivo effect is the induction of "endotoxin tolerance." Pre-treatment with this compound can lead to a state of hyporesponsiveness to a subsequent lethal dose of LPS[3]. This is likely due to the downregulation of the inflammatory response, a phenomenon observed with repeated TLR4 stimulation[6]. This tolerance induction is a critical component of its protective effects against septic shock.

TLR4_Signaling_and_Sdz_mrl_953_Modulation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to Tolerance Endotoxin Tolerance (Downregulation of inflammatory response) This compound->Tolerance Induces LPS LPS LPS->TLR4_MD2 Binds to MyD88 MyD88-Dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-Dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN Tolerance->Pro_inflammatory_Cytokines Inhibits

Figure 1: this compound interaction with the TLR4 signaling pathway.

In Vivo Experimental Models and Protocols

The in vivo effects of this compound have been primarily investigated in models of acute lung injury and sepsis. Below are detailed protocols based on published studies.

Guinea Pig Model of Endotoxin-Induced Acute Lung Injury

This model is designed to assess the protective effects of this compound against LPS-induced lung damage[1][7].

Experimental Workflow:

Figure 2: Workflow for the guinea pig acute lung injury model.

Step-by-Step Protocol:

  • Animal Model: Use adult female guinea pigs, acclimatized for at least one week before the experiment.

  • Grouping: Randomly assign animals to four groups:

    • Saline Control

    • This compound (-12 h) + LPS

    • This compound (-10 min) + LPS

    • LPS Alone

  • This compound Administration: For the this compound pre-treatment groups, administer 2 mg/kg of this compound intravenously 12 hours or 10 minutes before the LPS challenge.

  • LPS Challenge: Administer 2 mg/kg of E. coli LPS intravenously. The saline control group receives an equivalent volume of sterile saline.

  • Incubation: House the animals for 4 hours post-LPS or saline infusion.

  • Euthanasia and Sample Collection: Euthanize the animals and collect samples.

  • Bronchoalveolar Lavage (BAL):

    • Perform a tracheostomy and cannulate the trachea.

    • Instill a known volume of sterile saline into the lungs and gently aspirate to recover the BAL fluid.

    • Centrifuge the BAL fluid to separate cells from the supernatant.

    • Analyze the supernatant for protein content (e.g., using a BCA assay) and the cell pellet for differential cell counts.

  • Lung Tissue Analysis:

    • Harvest the lungs.

    • Measure the wet weight of a lung lobe immediately.

    • Dry the lung lobe in an oven at 60°C for 48 hours or until a constant weight is achieved to determine the dry weight.

    • Calculate the wet-to-dry weight ratio as an indicator of pulmonary edema.

Mouse Model of Sepsis and Endotoxemia

This model evaluates the ability of this compound to protect against lethal bacterial or LPS challenge[8].

Experimental Workflow:

Figure 3: Workflow for the mouse sepsis model.

Step-by-Step Protocol:

  • Animal Model: Use female B6D2F1 mice, acclimatized for at least one week.

  • Grouping: Divide mice into control and this compound pre-treatment groups.

  • This compound Administration: Administer this compound at doses ranging from 1-10 mg/kg via an appropriate route (e.g., intraperitoneally or intravenously) at various time points before the challenge.

  • Lethal Challenge:

    • Endotoxemia Model: Inject a lethal dose of LPS, often in combination with D-galactosamine to sensitize the animals.

    • Bacterial Sepsis Model: Inject a lethal dose of live or heat-killed bacteria (e.g., E. coli, P. aeruginosa, S. typhimurium, or S. aureus).

  • Monitoring: Observe the animals for survival over a defined period (e.g., 24-48 hours).

  • Cytokine Analysis:

    • At a specific time point post-challenge (e.g., 2 hours), collect blood via cardiac puncture or from the tail vein.

    • Prepare serum and measure the levels of TNF-α and other relevant cytokines using ELISA or a multiplex immunoassay.

Data Presentation and Expected Outcomes

The administration of this compound is expected to yield significant protective effects in the described models. The quantitative data should be summarized for clear comparison.

Table 1: Summary of Expected In Vivo Effects of this compound

Animal Model Parameter LPS/Sepsis Group This compound Pre-treated Group Reference
Guinea Pig Acute Lung Injury Lung Wet/Dry Weight RatioIncreasedSignificantly Decreased[1][7]
Albumin Accumulation in BALFIncreasedSignificantly Decreased[1][7]
Mouse Sepsis/Endotoxemia Survival RateLowSignificantly Increased[8]
Serum TNF-α LevelsHigh (>600 pg/ml)Below Detection Limit[8]

Pharmacokinetics and Toxicology Profile

Detailed pharmacokinetic and toxicology studies specifically on this compound are not extensively published. However, based on data from other synthetic lipid A analogs, a general profile can be inferred.

Pharmacokinetics: As glycolipids, monosaccharidic lipid A analogs are generally expected to have a relatively short plasma half-life and be cleared by the reticuloendothelial system. The route of administration will significantly influence their distribution and bioavailability. Further studies are required to determine the specific pharmacokinetic parameters of this compound.

Toxicology: Synthetic lipid A analogs are designed to have a lower toxicity profile compared to native LPS. This compound has been reported to be significantly less toxic than LPS in galactosamine-sensitized mice[2]. Standard toxicology assessments for immunomodulatory drugs should be considered, including evaluation of pyrogenicity, effects on vital organs, and the potential for cytokine release syndrome[9].

Conclusion and Future Directions

This compound represents a promising low-toxicity immunomodulatory agent with significant potential for the prevention and treatment of sepsis and acute lung injury. Its mechanism of action, centered on the modulation of the TLR4 signaling pathway and the induction of endotoxin tolerance, provides a strong rationale for its therapeutic application. The experimental protocols outlined in this guide offer a framework for the in vivo evaluation of this compound and similar compounds. Future research should focus on elucidating its detailed pharmacokinetic and toxicological profile, optimizing dosing regimens, and exploring its efficacy in a wider range of infectious disease models.

References

  • Akamatsu, M., Fujimoto, Y., Kataoka, M., Suda, Y., Kusumoto, S., & Fukase, K. (2006). Synthesis of lipid A monosaccharide analogues containing acidic amino acid: exploring the structural basis for the endotoxic and antagonistic activities. Bioorganic & medicinal chemistry, 14(19), 6759–6777. [Link]

  • Nakamura, H., Ishizaka, A., Urano, T., Sayama, K., Sakamaki, F., Terashima, T., Waki, Y., Soejima, K., Tasaka, S., & Hasegawa, N. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American journal of respiratory and critical care medicine, 154(6 Pt 1), 1641–1647. [Link]

  • Nakamura, H., Ishizaka, A., Urano, T., Sayama, K., Sakamaki, F., Terashima, T., Waki, Y., Soejima, K., Tasaka, S., Hasegawa, N., & Stütz, P. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American Journal of Respiratory and Critical Care Medicine, 154(6), 1641-1647. [Link]

  • Lam, C., Schütze, E., & Liehl, E. (1993). Protection of mice from mortality caused by living and heat-killed bacteria by this compound. Infection and immunity, 61(4), 1237–1243. [Link]

  • Lewicky, J. D. (2009). Synthesis of novel Lipid A analogs as potential ligands for toll-like receptor 4. Lakehead University.
  • Johnson, D. A., & Johnson, C. N. (2002). 3-O-Desacyl monophosphoryl lipid A derivatives: synthesis and immunostimulant activities. Journal of medicinal chemistry, 45(20), 4543–4555. [Link]

  • Lam, C., Schütze, E., Hildebrandt, J., Aschauer, H., Liehl, E., Macher, I., & Stütz, P. (1992). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial agents and chemotherapy, 36(11), 2374–2380. [Link]

  • Dufresne, M., Gauthier, S., & D'Anjou, M. A. (2007). Sequential bronchoalveolar lavages by endotracheal intubation in guineapigs. Laboratory animals, 41(2), 225–231. [Link]

  • Cuzzocrea, S., De Sarro, G., Costantino, G., Mazzon, E., Fulia, F., Gitto, E., De Sarro, A., & Caputi, A. P. (2000). Perfluorocarbon broncho-alveolar lavage and liquid ventilation versus saline broncho-alveolar lavage in adult guinea pig experimental model of meconium inhalation. Intensive care medicine, 26(7), 986–992. [Link]

  • Kotani, S., Takada, H., Takahashi, I., Ogawa, T., Tsujimoto, M., Shimauchi, H., Ikeda, T., Okamura, H., Tamura, T., Harada, K., Tanaka, S., Shiba, T., Kusumoto, S., Imoto, M., Yoshimura, H., & Yamamoto, M. (1986). Immunobiological Activities of Synthetic Lipid A Analogs With Low Endotoxicity. Infection and Immunity, 54(3), 673-682. [Link]

  • ResearchGate. (n.d.). Schematic illustration of the TLR4 signaling pathway (A) and mechanism... Retrieved from [Link]

  • Scite. (n.d.). Immunobiological activities of synthetic lipid A analogs with low endotoxicity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Immunobiological activities of synthetic lipid A analogs and related compounds as compared with those of bacterial lipopolysaccharide, re-glycolipid, lipid A, and muramyl dipeptide. Retrieved from [Link]

  • Kireev, R. A., & Nadtochey, A. L. (2020). Specific techniques of bronchoalveolar lavage collecting from laboratory animals. Veterinary Medicine and Zootechnics, (2), 28-34.
  • Melior Discovery. (n.d.). LPS Model of Sepsis. Retrieved from [Link]

  • Matute-Bello, G., Frevert, C. W., & Martin, T. R. (2008). Animal models of acute lung injury. American journal of respiratory cell and molecular biology, 39(1), 1–15. [Link]

  • Hutson, P. A., Church, M. K., Clay, T. P., Miller, P., & Holgate, S. T. (1988). Bronchoalveolar lavage and histologic characterization of late asthmatic response in guinea pigs. The American review of respiratory disease, 138(4), 922–929. [Link]

  • Wikipedia. (n.d.). Toll-like receptor 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical analysis of synthetic lipid A-based vaccine adjuvants in poly (D,L-lactic-co-glycolic acid) nanoparticle formulations. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). Lipopolysaccharide (LPS) Challenge. Retrieved from [Link]

  • Creative Biolabs. (n.d.). LPS-induced Sepsis Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Nemzek, J. A., Hugunin, K. M., & Opp, M. R. (2008). Modeling sepsis in the laboratory: merging sound science with animal well-being.
  • Zhang, X., Li, X., Liu, Y., Wang, Y., Zhang, X., & Li, Y. (2016). Experimental studies on animal models of acute lung injury in guinea pigs occurring after the application of high temperature gas. International journal of clinical and experimental medicine, 9(7), 13866–13871.
  • Ghosh, S., May, M. J., & Kopp, E. B. (2018). TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin. Proceedings of the National Academy of Sciences of the United States of America, 115(26), E5987–E5996. [Link]

  • Nahid, M. A., Yao, B., & Gaddy, J. A. (2018). Toll-Like Receptors Drive Specific Patterns of Tolerance and Training on Restimulation of Macrophages. Frontiers in immunology, 9, 1079. [Link]

  • Feinstein, S. I., Dodia, C., Tliba, O., Ho, W. Z., & Fisher, A. B. (2018). Decreased LPS-induced lung injury in pigs treated with a lung surfactant protein A-derived nonapeptide that inhibits peroxiredoxin 6 activity and subsequent NOX1,2 activation. American journal of physiology. Lung cellular and molecular physiology, 315(6), L937–L948. [Link]

  • Hartmann, N. L., Swoboda, B., Gschaider, M., Grienwald, C., Ofner-Kopeinig, P., & Paal, P. (2022). Unilateral acute lung injury in pig: a promising animal model. Scientific reports, 12(1), 20427. [Link]

  • Creative Bioarray. (n.d.). LPS-induced Acute Lung Injury Model. Retrieved from [Link]

  • Shiozaki, M., Asakura, N., & Mochizuki, T. (2000). Activity of monosaccharide lipid A analogues in human monocytic cells as agonists or antagonists of bacterial lipopolysaccharide. Infection and immunity, 68(8), 4552–4557. [Link]

  • Ikeda, N., Asai, Y., & Oikawa, M. (1991). Synthesis and biological activities of lipid A analogs: modification of a glycosidically bound group with chemically stable polar acidic groups and lipophilic groups on the disaccharide backbone with tetradecanoyl or N-dodecanoylglycyl groups. Chemical & pharmaceutical bulletin, 39(12), 3244–3253. [Link]

  • Yasir, M., & Sara, U. V. (2022). Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery. Pharmaceutics, 14(3), 572. [Link]

  • Twigg, S. M., & Kampmann, U. (2021). Lipid effects of glucagon-like peptide 1 receptor analogs. Current opinion in lipidology, 32(3), 191–199. [Link]

Sources

The Immunomodulatory Landscape of Sdz mrl 953: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Sdz mrl 953, a synthetic monosaccharidic lipid A analog, for immunology research. Designed for researchers, scientists, and drug development professionals, this document elucidates the core scientific principles of this compound, its mechanism of action, and practical, field-proven methodologies for its application in immunological studies.

Introduction: Unveiling this compound, a Potent Immunostimulant with a Favorable Safety Profile

This compound is a novel, synthetic immunostimulatory molecule that functions as a selective agonist for Toll-like receptor 4 (TLR4). As a monosaccharidic analog of lipid A, the active component of lipopolysaccharide (LPS), this compound recapitulates the immunostimulatory properties of LPS but exhibits significantly lower toxicity.[1][2] This improved therapeutic window makes it a compelling candidate for various immunological applications, including its use as a vaccine adjuvant and a potential therapeutic agent in sepsis.[1][3] This guide will delve into the technical details of its mechanism of action, its impact on cytokine and chemokine profiles, and provide detailed protocols for its use in both in vitro and in vivo research settings.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

PropertyValueSource
Chemical Name (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-((R)-3-hydroxytetradecanamido)-6-(phosphonooxy)tetrahydro-2H-pyran-3,4-diyl (3R,3'R)-bis(3-hydroxytetradecanoate)[4]
CAS Number 123136-61-8[4]
Molecular Formula C48H92NO14P[4]
Molecular Weight 938.23 g/mol [4]
Appearance Solid[4]
Storage Dry, dark conditions at 0-4°C for short-term and -20°C for long-term storage.[4]

Mechanism of Action: A Deep Dive into TLR4 Agonism

This compound exerts its immunostimulatory effects primarily through the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[3] TLR4, a key pattern recognition receptor of the innate immune system, recognizes pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria.

Upon binding to the TLR4-MD2 complex on the surface of immune cells like macrophages and dendritic cells, this compound initiates a downstream signaling cascade. This activation proceeds through two major pathways: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[5][6]

  • TRIF-Dependent Pathway: This pathway, which is activated upon endocytosis of the TLR4 complex, leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β).

The selective activation of these pathways by this compound contributes to its unique immunomodulatory profile, characterized by potent immune stimulation with attenuated inflammatory responses compared to LPS.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sdz_mrl_953 This compound LBP LBP Sdz_mrl_953->LBP Binds to CD14 CD14 LBP->CD14 Transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Presents to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAM TRAM TLR4_MD2->TRAM Recruits (Endosome) TRAF6 TRAF6 MyD88->TRAF6 TRIF TRIF TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Induces Transcription MAPK->Proinflammatory_Cytokines Induces Transcription TRAM->TRIF IRF3 IRF3 TBK1->IRF3 Activates Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN Induces Transcription

Caption: this compound activates TLR4 signaling via MyD88-dependent and TRIF-dependent pathways.

In Vitro Applications: Dissecting the Cellular Immune Response

This compound is a valuable tool for in vitro studies of innate immunity. It can be used to stimulate a variety of immune cells, including peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages, to investigate cellular activation, cytokine production, and other immunological phenomena.

Stimulation of Human PBMCs for Cytokine Profile Analysis

This protocol outlines a method for stimulating human PBMCs with this compound to analyze the resulting cytokine profile.

Materials:

  • This compound

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human peripheral blood

  • 96-well cell culture plates

  • Cytokine analysis platform (e.g., ELISA, Luminex, or flow cytometry-based cytokine bead array)

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in complete RPMI 1640 medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., LPS at 100 ng/mL).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatants.

  • Cytokine Analysis: Analyze the collected supernatants for the presence and concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10, IL-12, IFN-γ) using a suitable cytokine detection platform.

Differentiation and Stimulation of Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the generation of human MDMs and their subsequent stimulation with this compound.

Materials:

  • CD14+ magnetic beads for monocyte isolation

  • Recombinant human M-CSF or GM-CSF

  • This compound

  • Complete RPMI 1640 medium

  • 6-well cell culture plates

Protocol:

  • Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using positive selection with magnetic beads.

  • Macrophage Differentiation: Culture the isolated monocytes in complete RPMI 1640 medium supplemented with either M-CSF (for M2-like macrophages) or GM-CSF (for M1-like macrophages) at a concentration of 50 ng/mL in 6-well plates for 6-7 days. Replace the medium every 2-3 days.

  • Stimulation: After differentiation, replace the medium with fresh complete RPMI 1640 medium and stimulate the MDMs with this compound at various concentrations for a specified period (e.g., 6, 12, or 24 hours).

  • Analysis: Collect the supernatants for cytokine analysis and lyse the cells for gene expression analysis (e.g., qRT-PCR) of target genes or protein analysis (e.g., Western blot) of signaling molecules.

In Vivo Applications: Modeling Sepsis and Evaluating Adjuvant Properties

The low toxicity of this compound makes it particularly suitable for in vivo studies in animal models.

Preclinical Evaluation in a Murine Model of Sepsis

This protocol provides a framework for investigating the protective effects of this compound in a murine model of sepsis.

Animal Model:

  • Female B6D2F1 mice are a suitable strain for this model.[1]

Experimental Design:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Pretreatment: Administer this compound (e.g., 1-10 mg/kg) intraperitoneally (i.p.) to the treatment group 24 hours before inducing sepsis.[1] Administer a vehicle control to the control group.

  • Sepsis Induction: Induce sepsis using a standardized method such as cecal ligation and puncture (CLP) or i.p. injection of a lethal dose of LPS or live bacteria.

  • Monitoring: Monitor the mice for survival, body weight, and clinical signs of sepsis over a period of 7-10 days.

  • Cytokine Analysis: At specific time points post-sepsis induction, collect blood samples to measure systemic cytokine levels (e.g., TNF-α).

Assessment of Adjuvant Potential in a Murine Vaccination Model

This protocol outlines an approach to evaluate the adjuvant properties of this compound in a mouse vaccination model.

Experimental Design:

  • Antigen Formulation: Formulate the desired antigen (e.g., a model antigen like ovalbumin or a specific vaccine candidate) with this compound at an appropriate dose. Include control groups with antigen alone, adjuvant alone, and a vehicle.

  • Immunization: Immunize mice (e.g., BALB/c or C57BL/6) subcutaneously or intramuscularly with the prepared formulations. Administer booster immunizations at 2-week intervals.

  • Antibody Response Analysis: Collect blood samples at various time points after immunization and measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA. The ratio of IgG2a to IgG1 can indicate the polarization of the T helper (Th) response (Th1 vs. Th2).

  • T-cell Response Analysis: At the end of the experiment, isolate splenocytes and restimulate them in vitro with the antigen. Measure T-cell proliferation and the production of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5) cytokines in the culture supernatants.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PBMCs Human PBMCs Stimulation_vitro Stimulation with This compound PBMCs->Stimulation_vitro Monocytes Human Monocytes MDMs Differentiation to Macrophages (MDMs) Monocytes->MDMs Cytokine_Analysis_vitro Cytokine Profile (ELISA, Luminex) Stimulation_vitro->Cytokine_Analysis_vitro Gene_Expression Gene Expression (qRT-PCR) Stimulation_vitro->Gene_Expression MDMs->Stimulation_vitro Mice Mouse Model Sepsis_Model Sepsis Induction (CLP or LPS) Mice->Sepsis_Model Vaccination_Model Vaccination with Antigen + this compound Mice->Vaccination_Model Survival_Analysis Survival Analysis Sepsis_Model->Survival_Analysis Cytokine_Analysis_invivo Systemic Cytokines Sepsis_Model->Cytokine_Analysis_invivo Antibody_Titer Antibody Titers (IgG, IgG1, IgG2a) Vaccination_Model->Antibody_Titer Tcell_Response T-cell Responses (IFN-γ, IL-4) Vaccination_Model->Tcell_Response

Caption: Experimental workflows for in vitro and in vivo studies using this compound.

Data Interpretation and Troubleshooting

Cytokine Data: When analyzing cytokine data, it is crucial to observe a dose-dependent induction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. The magnitude of this response will likely be lower than that induced by an equivalent dose of LPS, reflecting the reduced pyrogenicity of this compound.

Sepsis Model: In the sepsis model, a significant increase in survival in the this compound pre-treated group compared to the control group would indicate a protective effect. This is often correlated with a blunted systemic inflammatory response.

Adjuvant Studies: A successful adjuvant effect of this compound would be demonstrated by significantly higher antigen-specific antibody titers compared to the antigen-alone group. A higher IgG2a/IgG1 ratio and increased IFN-γ production would suggest a Th1-polarizing adjuvant effect, which is often desirable for vaccines against intracellular pathogens.

Troubleshooting:

  • Low Cell Viability: Ensure proper handling of primary cells and use fresh, high-quality reagents.

  • High Variability: Use a sufficient number of replicates in in vitro experiments and animals per group in in vivo studies. Standardize all experimental procedures.

  • No Effect Observed: Verify the activity of the this compound compound. Ensure appropriate concentrations and routes of administration are used.

Conclusion

This compound represents a powerful and versatile tool for immunology research. Its well-defined mechanism of action as a TLR4 agonist, coupled with its favorable safety profile, makes it an excellent candidate for a wide range of in vitro and in vivo studies. By following the detailed methodologies outlined in this guide, researchers can effectively harness the immunostimulatory properties of this compound to advance our understanding of innate immunity, sepsis, and vaccine development.

References

  • Lam C, Schütze E, Liehl E. Effect of this compound on the survival of mice with advanced sepsis that cannot be cured by antibiotics alone. Antimicrob Agents Chemother. 1995;39(2):506-511. [Link]

  • Nakamura H, Ishizaka A, Urano T, et al. Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Clin Diagn Lab Immunol. 1995;2(6):672-677. [Link]

  • Stern A, Engelhardt R, Foster C, et al. This compound, a lipid A analog as selective cytokine inducer. Prog Clin Biol Res. 1995;392:549-565. [Link]

  • Lam C, Schütze E, Liehl E, Stütz P. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrob Agents Chemother. 1993;37(9):1895-1901. [Link]

  • Kuzmich N, Sivak KV, Ferguson-Salls J, et al. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. Vaccines (Basel). 2017;5(4):32. [Link]

  • Bernin H, Fehling H, Marggraff C, Tannich E, Lotter H. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus. PLoS One. 2018;13(10):e0204870. [Link]

  • PromoCell. Monocyte-derived macrophages: Customized in vitro large-scale differentiation from human PBMC. [Link]

  • Stark GR, Darnell JE Jr.
  • Akira S, Takeda K. Toll-like receptor signalling.
  • O'Neill LA, Golenbock D, Bowie AG. The future of Toll-like receptor biology.
  • De Nardo D, Latz E. NLRP3 inflammasomes link inflammation and metabolic disease. Trends Immunol. 2011;32(8):373-379.
  • Dinarello CA. Immunological and inflammatory functions of the interleukin-1 family. Annu Rev Immunol. 2009;27:519-550.
  • Turner MD, Nedjai B, Hurst T, Pennington DJ. Cytokines and chemokines: At the crossroads of cell signalling and inflammatory disease. Biochim Biophys Acta. 2014;1843(11):2563-2582.
  • DeFranco AL, Locksley RM, Robertson M. Immunity: the immune response in health and disease. 6th ed. Garland Science; 2013.
  • Kawai T, Akira S. The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nat Immunol. 2010;11(5):373-384. [Link]

  • Fitzgerald KA, Rowe DC, Golenbock DT. Endotoxin recognition and signal transduction by the TLR4/MD2-complex.

Sources

An In-depth Technical Guide to the Biological Activity of Sdz mrl 953: A Synthetic TLR4 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Sdz mrl 953, a synthetic monosaccharidic lipid A analog. It is intended for researchers, scientists, and drug development professionals engaged in immunology, pharmacology, and oncology. This document delves into the core biological activities of this compound, its mechanism of action, and detailed protocols for its characterization.

Introduction: A Novel Immunomodulator with a Favorable Therapeutic Profile

This compound is a novel immunostimulatory agent that functions as a Toll-like receptor 4 (TLR4) agonist.[1] Structurally, it is a monosaccharidic analog of lipid A, the immuno-stimulatory component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[2][3] Unlike its parent molecule, LPS, which is associated with significant toxicity, this compound has been engineered to possess a more favorable therapeutic window, exhibiting potent immunopharmacological activities with reduced toxicity.[2][3] This characteristic has positioned this compound as a promising candidate for various therapeutic applications, including as a tumor immunotherapeutic and in the management of sepsis and infectious diseases.[1][4]

Molecular Mechanism of Action: Targeting the TLR4 Signaling Complex

The biological activity of this compound is initiated through its interaction with the TLR4 receptor complex. This process is not a simple ligand-receptor binding event but a multi-protein interaction that culminates in the activation of intracellular signaling cascades.

Binding to the MD-2 Co-Receptor

The initial and critical step in the activation of TLR4 by this compound is its binding to the myeloid differentiation factor 2 (MD-2), a co-receptor that forms a heterodimer with TLR4 on the cell surface. MD-2 possesses a hydrophobic pocket that directly accommodates the lipid chains of lipid A and its analogs. The binding of this compound to MD-2 induces a conformational change in the MD-2 protein, which is essential for the subsequent dimerization of the TLR4/MD-2 complex.

Activation of Downstream Signaling Pathways

The dimerization of the TLR4/MD-2 complex triggers the recruitment of intracellular adaptor proteins, leading to the activation of two major downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88 to the TIR domain of the activated TLR4 receptor. This leads to the activation of downstream kinases such as IRAKs and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the MAP kinases (p38, JNK, and ERK). The MyD88-dependent pathway is primarily responsible for the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • TRIF-Dependent Pathway: Following the endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited. This pathway leads to the activation of the transcription factor IRF3 and the late-phase activation of NF-κB. The TRIF-dependent pathway is crucial for the production of type I interferons (IFN-α/β).

The unique immunomodulatory profile of this compound, characterized by the down-regulation of TNF-α and IL-6 and the priming of G-CSF and IL-1β secretion, is a direct consequence of the specific manner in which it engages and activates these two signaling pathways.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sdz_mrl_953 This compound MD2 MD-2 Sdz_mrl_953->MD2 Binds TLR4 TLR4 MD2->TLR4 Associates TLR4_MD2_Complex TLR4/MD-2 Complex MyD88 MyD88 TLR4_MD2_Complex->MyD88 Recruits TRIF TRIF TLR4_MD2_Complex->TRIF Recruits (Endosomal) IRAKs IRAKs MyD88->IRAKs NFkB NF-κB TRIF->NFkB Late Activation IRF3 IRF3 TRIF->IRF3 Activates TRAF6 TRAF6 TAK1 TAK1 TRAF6->TAK1 IRAKs->TRAF6 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPKs->Cytokines Induces Transcription NFkB->Cytokines Induces Transcription Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN Induces Transcription

Caption: TLR4 Signaling Pathway Activated by this compound.

Experimental Protocols for Characterizing the Biological Activity of this compound

The following section provides detailed, step-by-step methodologies for the in vitro characterization of this compound.

TLR4 Activation Assay using HEK-Blue™ hTLR4 Reporter Cells

This assay provides a quantitative measure of TLR4 activation by monitoring the activity of NF-κB, a key transcription factor downstream of TLR4 signaling.

Principle: HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14. They also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 by this compound leads to the production and secretion of SEAP, which can be quantified colorimetrically.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound

  • LPS (positive control)

  • Sterile, 96-well flat-bottom plates

  • Cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

Procedure:

  • Cell Seeding:

    • Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

    • On the day of the experiment, harvest the cells and resuspend them in fresh cell culture medium at a concentration of 2.8 x 10^5 cells/mL.

    • Add 180 µL of the cell suspension to each well of a 96-well plate.

  • Stimulation:

    • Prepare serial dilutions of this compound and LPS in cell culture medium.

    • Add 20 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium only).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • SEAP Detection:

    • Prepare the HEK-Blue™ Detection medium according to the manufacturer's protocol.

    • Add 180 µL of the detection medium to a new 96-well plate.

    • Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing the detection medium.

  • Measurement:

    • Incubate the plate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

Cytokine Profiling by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol allows for the quantification of specific cytokines released by immune cells in response to this compound stimulation.

Principle: A sandwich ELISA is used to measure the concentration of cytokines such as TNF-α, IL-6, G-CSF, and IL-1β in cell culture supernatants.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

  • This compound

  • LPS (positive control)

  • Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, G-CSF, IL-1β)

  • Sterile 24-well plates

Procedure:

  • Cell Culture and Stimulation:

    • Isolate PBMCs or culture the chosen cell line.

    • Seed the cells in a 24-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL for PBMCs).

    • Stimulate the cells with various concentrations of this compound or LPS for a specified time (e.g., 24 hours).

    • Include an unstimulated control.

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants and store them at -80°C until use.

  • ELISA Protocol:

    • Follow the manufacturer's instructions provided with the specific cytokine ELISA kits.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Analysis of NF-κB Nuclear Translocation by Immunofluorescence

This imaging-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon TLR4 activation.

Principle: Cells are stimulated with this compound, fixed, and then stained with an antibody specific for the p65 subunit of NF-κB. Nuclear translocation is observed using fluorescence microscopy.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages)

  • Glass coverslips

  • This compound

  • LPS (positive control)

  • 4% paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Stimulation:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Stimulate the cells with this compound or LPS for a short period (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with blocking buffer for 1 hour.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS and counterstain with DAPI for 5 minutes.

  • Imaging:

    • Mount the coverslips on glass slides.

    • Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be localized in the cytoplasm. Upon stimulation, a clear nuclear accumulation of p65 will be observed.

Data Presentation and Interpretation

The biological activity of this compound can be summarized and compared using structured tables.

Table 1: TLR4 Activation by this compound in HEK-Blue™ hTLR4 Cells

CompoundConcentration (ng/mL)NF-κB Activation (Fold Change vs. Control)
This compound1Value
10Value
100Value
LPS (Positive Control)100Value
Vehicle Control-1.0

Table 2: Cytokine Production by Human PBMCs in Response to this compound

CompoundConcentration (ng/mL)TNF-α (pg/mL)IL-6 (pg/mL)G-CSF (pg/mL)IL-1β (pg/mL)
This compound100ValueValueValueValue
LPS (Positive Control)100ValueValueValueValue
Unstimulated Control-ValueValueValueValue

Conclusion: A Versatile Tool for Immunological Research and Drug Development

This compound represents a significant advancement in the field of synthetic immunomodulators. Its ability to selectively activate TLR4 with a favorable safety profile makes it a valuable tool for a wide range of research applications. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its biological activity. By understanding its mechanism of action and employing these standardized assays, researchers can effectively explore the therapeutic potential of this compound in various disease models.

References

  • Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Clinical and Diagnostic Laboratory Immunology, 2(5), 596-601. [Link]

  • Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed. [Link]

  • Stern, A., et al. (1995). This compound, a lipid A analog as selective cytokine inducer. Progress in Clinical and Biological Research, 392, 549-565. [Link]

  • Zanoni, I., & Peri, F. (2018). Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. Frontiers in Immunology, 9, 1599. [Link]

  • Lam, C., et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy, 35(3), 506-511. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Sdz mrl 953 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Sdz mrl 953

This compound is a synthetic, monosaccharidic lipid A analog that functions as a potent immunostimulatory agent.[1][2] Structurally similar to the active component of lipopolysaccharide (LPS), this compound exerts its biological effects primarily through the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[3] Unlike its natural counterpart, LPS, this compound has been developed to offer a more favorable therapeutic window, exhibiting significant immunomodulatory activities with substantially lower toxicity.[2][4]

In in vitro settings, this compound has been shown to selectively induce the production of various cytokines. Notably, it can down-regulate the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while simultaneously priming for the release of Granulocyte Colony-Stimulating Factor (G-CSF) and Interleukin-1 beta (IL-1β).[1] This selective modulation of the immune response makes this compound a valuable tool for researchers in immunology, drug development, and cancer research who are investigating the intricacies of the innate immune system and exploring novel therapeutic strategies for infectious diseases and sepsis.[4]

These application notes provide a comprehensive guide for the utilization of this compound in in vitro studies, with a focus on experimental design, protocol execution, and data interpretation. The methodologies outlined below are grounded in established practices for working with lipid A analogs and are designed to ensure scientific rigor and reproducibility.

Core Principles and Experimental Causality

The experimental design for in vitro studies with this compound is predicated on its mechanism of action as a TLR4 agonist. The choice of cell lines, stimulation conditions, and endpoint measurements are all critical for obtaining meaningful and reproducible data.

Cell Line Selection: A Critical First Step

The selection of an appropriate cell line is paramount for a successful experiment. The chosen cells must express a functional TLR4 signaling complex, which includes TLR4, MD-2, and CD14.

Cell LineTypeRationale for Use
THP-1 Human monocytic leukemiaWidely used model for human monocytes and macrophages. Differentiable into macrophage-like cells with PMA, which enhances their responsiveness to TLR4 agonists.[5][6]
RAW 264.7 Murine macrophage-likeA robust and sensitive cell line for studying TLR4-mediated inflammatory responses. Known to produce significant amounts of nitric oxide (NO) and cytokines upon stimulation with LPS and its analogs.[2][7][8]
Primary Monocytes/Macrophages Human or MurineOffer a more physiologically relevant model compared to immortalized cell lines. Their response can provide deeper insights into the effects of this compound on primary immune cells.
Mechanism of Action: The TLR4 Signaling Pathway

This compound, like LPS, is recognized by the TLR4/MD-2 receptor complex on the surface of immune cells. This recognition event initiates a downstream signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-dependent pathway: This pathway leads to the activation of NF-κB and MAPK signaling cascades, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-dependent pathway: Activation of this pathway results in the production of type I interferons (IFNs) and the maturation of dendritic cells.

The unique immunomodulatory profile of this compound, with its ability to down-regulate certain pro-inflammatory cytokines while priming others, suggests a nuanced interaction with these signaling pathways that warrants further investigation.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sdz_mrl_953 This compound TLR4_MD2 TLR4/MD-2 Sdz_mrl_953->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits NF_kB NF-κB Activation MyD88->NF_kB MAPK MAPK Activation MyD88->MAPK IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines Induces MAPK->Cytokines Induces IFNs Type I Interferons IRF3->IFNs Induces Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Prep_Cells Prepare and Seed Cells (THP-1 or RAW 264.7) Stimulate Stimulate Cells with This compound and Controls Prep_Cells->Stimulate Prep_Sdz Prepare this compound Working Solutions Prep_Sdz->Stimulate Incubate Incubate at 37°C, 5% CO2 Stimulate->Incubate Collect Collect Supernatants Incubate->Collect Measure Measure Cytokine Levels (e.g., ELISA) Collect->Measure Analyze Data Analysis Measure->Analyze

Figure 2: General experimental workflow for in vitro stimulation.

Protocol 3: Cytokine Quantification by ELISA

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine concentrations in cell culture supernatants.

Materials:

  • Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, G-CSF)

  • Cell culture supernatants from the stimulation experiment

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, the procedure typically involves:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Blocking the plate to prevent non-specific binding.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound material.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured cytokine.

    • Washing the plate again.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.

Data Interpretation and Troubleshooting

  • Dose-Response Curve: A successful experiment should yield a clear dose-dependent effect of this compound on cytokine production.

  • Comparison to Controls: The response to this compound should be compared to both the negative (vehicle) and positive (LPS) controls.

  • Troubleshooting:

    • No response: This could be due to inactive this compound, a non-responsive cell line, or issues with the detection assay. Verify the activity of the cells with the positive control (LPS).

    • High background: This may be caused by contamination of reagents or improper washing during the ELISA procedure.

    • Cell death: High concentrations of this compound or DMSO may be toxic to the cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity.

Conclusion

This compound represents a valuable research tool for dissecting the complexities of the innate immune response. By following the detailed protocols and principles outlined in these application notes, researchers can generate robust and reproducible data to advance our understanding of TLR4 signaling and its role in health and disease. The unique immunomodulatory properties of this compound open up new avenues for the development of novel therapeutics for a range of inflammatory and infectious conditions.

References

  • Nakamura H, Ishizaka A, Urano T, et al. Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Am J Respir Crit Care Med. 1996;154(6 Pt 1):1662-1668. [Link]

  • Science.gov. lps-stimulated thp-1 cells: Topics by Science.gov. [Link]

  • Hayman YA, Sadofsky LR, Williamson JD, Hart SP, Morice AH. The effects of exogenous lipid on THP-1 cells: an in vitro model of airway aspiration? ERJ Open Res. 2017;3(1):00058-2016. [Link]

  • ResearchGate. A. THP-1 cells differentiated with PMA were stimulated with BSA control... [Link]

  • Frontiers. Tailored Modulation of Cellular Pro-inflammatory Responses With Disaccharide Lipid A Mimetics. [Link]

  • ResearchGate. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. [Link]

  • Frontiers. Tailored Modulation of Cellular Pro-inflammatory Responses With Disaccharide Lipid A Mimetics. [Link]

  • PubMed. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. [Link]

  • ResearchGate. Stimulation of RAW264.7 cells for production of NO, TNF-, and IL-6 by... [Link]

  • PubMed. This compound, a lipid A analog as selective cytokine inducer. [Link]

  • ResearchGate. The effects of exogenous lipid on THP-1 cells: anin vitromodel of airway aspiration? [Link]

  • PubMed. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ResearchGate. An in vitro modelling of resolving macrophage with Raw 264.7 macrophage cell line. [Link]

  • gChem Global. DMSO. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Application Notes and Protocols for Sdz mrl 953 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Sdz mrl 953 for in vitro cell culture experiments. This document synthesizes technical data, field-proven insights, and established scientific protocols to ensure reliable and reproducible results.

Introduction to this compound

This compound is a synthetic, monosaccharidic analog of lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1] Unlike its parent molecule, LPS, which can induce a potent and sometimes toxic inflammatory response, this compound is designed to be a selective immunostimulant with a more favorable therapeutic window.[2] It functions as an agonist of the Toll-like Receptor 4 (TLR4) signaling pathway, initiating an innate immune response.[3] In vitro studies have demonstrated that this compound can modulate cytokine production, including the down-regulation of TNF-α and IL-6, while priming for the secretion of G-CSF and IL-1β. These properties make it a valuable tool for immunological research, vaccine adjuvant development, and studies on sepsis and inflammatory disorders.

Mechanism of Action: TLR4 Signaling

This compound activates immune cells through the canonical TLR4 signaling pathway. This process is initiated by the binding of this compound to the MD-2 co-receptor, which is associated with TLR4 on the cell surface. This binding event induces the dimerization of the TLR4/MD-2 complex, triggering a downstream intracellular signaling cascade. This cascade leads to the activation of transcription factors, most notably NF-κB, which then translocates to the nucleus to induce the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.[3][4][5]

TLR4_Signaling_Pathway cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound MD2 MD-2 This compound->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_p50_p65_IkB NF-κB/IκB IKK->NFkB_p50_p65_IkB Phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 Releases DNA DNA NFkB_p50_p65->DNA Translocates & Binds Promoter Regions Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Induces Transcription

Caption: TLR4 Signaling Pathway Activated by this compound.

Preparation of this compound for Cell Culture

Product Handling and Storage

Proper handling and storage are critical to maintaining the stability and activity of this compound.

ParameterRecommendationRationale
Shipping Condition Ambient temperature.The compound is stable for short durations during standard shipping.[2]
Long-term Storage -20°C for months to years.Prevents degradation of the lipid structure over extended periods.[2]
Short-term Storage 0-4°C for days to weeks.Suitable for temporary storage between experiments.[2]
Light Sensitivity Store in the dark.Protects from potential photodegradation.[2]
Stock Solution Storage -20°C for long-term, 0-4°C for short-term.Minimizes freeze-thaw cycles and maintains stability.[2]
Reconstitution of this compound (Stock Solution)

Materials Required:

  • This compound (lyophilized powder)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)[6][7][8]

  • Sterile, endotoxin-free water or phosphate-buffered saline (PBS)

  • Sterile, pyrogen-free polypropylene microcentrifuge tubes

Protocol:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solubilization: Under sterile conditions (e.g., in a laminar flow hood), add a small volume of anhydrous DMSO to the vial to create a high-concentration stock (e.g., 1-10 mg/mL). The high polarity of DMSO facilitates the dissolution of amphipathic molecules like this compound.[6][7][8]

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aqueous Dilution (Optional but Recommended): For many cell culture applications, it is preferable to have a stock solution in a more aqueous-based solvent. Slowly add sterile, endotoxin-free water or PBS to the DMSO stock solution while vortexing to create a final stock concentration of, for example, 1 mg/mL. Note: Observe the solution carefully for any signs of precipitation. If precipitation occurs, the proportion of DMSO may need to be increased.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Self-Validation Check: Before use in a critical experiment, it is advisable to perform a small-scale test dilution of the stock solution into your final cell culture medium to ensure no precipitation occurs at the working concentration.

Experimental Design and Protocols

Determining Optimal Working Concentration

The optimal concentration of this compound will vary depending on the cell type and the specific endpoint being measured. A dose-response experiment is essential to determine the optimal concentration for your system.

Recommended Cell Types:

  • Human or Murine Macrophage Cell Lines: (e.g., THP-1, RAW 264.7)[9]

  • Primary Human Peripheral Blood Mononuclear Cells (PBMCs) [3]

  • HEK-Blue™ hTLR4 Reporter Cells: Engineered to express a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, providing a direct readout of TLR4 activation.[10]

Protocol: Dose-Response Study for Cytokine Production

  • Cell Plating: Plate your target cells (e.g., PBMCs at 1 x 10⁶ cells/mL) in a 96-well cell culture plate and allow them to adhere or stabilize overnight, if necessary.

  • Preparation of Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A suggested starting range, based on similar lipid A analogs, is 1 ng/mL to 10 µg/mL.[3]

  • Cell Stimulation: Add the this compound dilutions to the cells. Include the following controls:

    • Negative Control: Medium alone (vehicle control).

    • Positive Control: A known TLR4 agonist, such as LPS from E. coli O111:B4 (10-100 ng/mL).

  • Incubation: Incubate the plate for a predetermined time, typically 18-24 hours for cytokine production, at 37°C in a humidified CO₂ incubator.[10]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of a relevant cytokine (e.g., TNF-α, IL-6, or IL-8) in the supernatant using a validated method such as ELISA or a multiplex bead array.

  • Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response).

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro cell stimulation experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound (DMSO/Aqueous Buffer) Stimulate Stimulate Cells with This compound Dilutions Reconstitute->Stimulate PrepareCells Prepare & Plate Cells (e.g., PBMCs, Macrophages) PrepareCells->Stimulate Incubate Incubate (18-24h, 37°C, 5% CO₂) Stimulate->Incubate Harvest Harvest Supernatant &/or Cell Lysate Incubate->Harvest Assay Perform Assay (e.g., ELISA, qPCR, Flow Cytometry) Harvest->Assay Analyze Analyze & Interpret Data Assay->Analyze

Caption: General workflow for in vitro cell stimulation experiments.

References

  • Nakamura, H., et al. (1997). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Stern, A., et al. (1995). This compound, a lipid A analog as selective cytokine inducer. Progress in Clinical and Biological Research. [Link]

  • Piazza, M., et al. (2018). Tailored Modulation of Cellular Pro-inflammatory Responses With Disaccharide Lipid A Mimetics. Frontiers in Chemistry. [Link]

  • Akamatsu, M., et al. (2003). Cell activation by monosaccharide lipid A analogues utilizing Toll-like receptor 4. Clinical & Experimental Immunology. [Link]

  • Lien, E., et al. (2000). Acyclic analogue of lipid A stimulates TNF-alpha and arachidonate release via a unique LPS-signaling pathway. The Journal of Immunology. [Link]

  • Nakamura, H., et al. (1997). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed. [Link]

  • Lien, E., et al. (2001). A Novel Synthetic Acyclic Lipid A-like Agonist Activates Cells via the Lipopolysaccharide/Toll-like Receptor 4 Signaling Pathway. Journal of Biological Chemistry. [Link]

  • Lien, E., et al. (2001). A novel synthetic acyclic lipid A-like agonist activates cells via the lipopolysaccharide/toll-like receptor 4 signaling pathway. PubMed. [Link]

  • PubMed. Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. [Link]

  • Bhattacharjee, A., et al. (2022). Understanding immune-modulatory efficacy in vitro. Journal of Applied Biology & Biotechnology. [Link]

  • Ilari, A., et al. (2016). Chemical structure of TLR4 agonists: MPLA, ONO4007, this compound, and FP molecules. ResearchGate. [Link]

  • Lam, C., et al. (1994). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. ResearchGate. [Link]

  • Lien, E., et al. (2001). A Novel Synthetic Acyclic Lipid A-like Agonist Activates Cells via the Lipopolysaccharide/Toll-like Receptor 4 Signaling Pathway. ResearchGate. [Link]

  • PubMed. Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. [Link]

  • Wikipedia. Lipid A. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • gChem Global. DMSO. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Application Notes and Protocols: Sdz mrl 953 Dosage and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Immunostimulatory Potential of Sdz mrl 953

This compound is a synthetic monosaccharidic lipid A analog, a class of molecules renowned for their potent immunostimulatory properties.[1] As a Toll-like receptor 4 (TLR4) agonist, this compound mimics the effects of lipopolysaccharide (LPS), a component of Gram-negative bacteria, yet exhibits a significantly improved therapeutic window with substantially lower toxicity.[1] This characteristic positions this compound as a compelling candidate for preclinical research in mouse models, particularly in studies focused on enhancing resistance to infection, prophylaxis of endotoxin shock, and as a potential vaccine adjuvant.[1]

The scientific integrity of any in-vivo study hinges on the precise and appropriate administration of the investigational compound. This guide provides a comprehensive framework for the effective use of this compound in murine models, grounded in established principles of pharmacology and laboratory animal science. We will delve into recommended dosage ranges derived from studies of similar lipid A analogs, detailed administration protocols, and the critical rationale behind these experimental choices.

Mechanism of Action: The TLR4 Signaling Cascade

Understanding the molecular pathway initiated by this compound is fundamental to designing and interpreting experimental outcomes. As a TLR4 agonist, this compound engages the TLR4 receptor complex on the surface of innate immune cells, such as macrophages and dendritic cells. This interaction triggers a downstream signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway rapidly activates transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) that are crucial for orchestrating an immediate innate immune response.[1][2]

  • TRIF-Dependent Pathway: Activation of this pathway results in the production of Type I interferons (IFN-α/β), which are vital for antiviral responses and also play a role in shaping the adaptive immune response.[1]

The ability of lipid A analogs to differentially activate these pathways can influence their overall biological effect and toxicity profile.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 delivers to TLR4_MD2 TLR4 MD2 CD14->TLR4_MD2:f1 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IKK IKK TRAF6->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines transcribes AP1->Pro_inflammatory_Cytokines transcribes Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN transcribes

Caption: TLR4 signaling initiated by this compound.

Dosage and Administration in Mouse Models

Due to the limited publicly available data specifically for this compound, the following dosage recommendations are extrapolated from studies on the well-characterized lipid A analog, Monophosphoryl Lipid A (MPL). Researchers should always perform pilot dose-ranging studies to determine the optimal dose for their specific mouse strain and experimental model.

ParameterRecommendationRationale & Key Considerations
Dose Range 200 - 1600 µg/kg (Intraperitoneal)This range has been shown to be effective in preventing stress-induced depression-like behaviors in mice without inducing overt toxicity. The 800 µg/kg dose was found to be maximally effective in some studies.
1 µ g/mouse (Intranasal)For mucosal immunization studies, lower doses are often effective. This dose has been used in combination with an antigen to elicit strong antibody responses.
Administration Route Intraperitoneal (IP)Recommended for systemic immune stimulation. IP administration is technically straightforward and allows for rapid absorption into the systemic circulation. It is a common route for evaluating the systemic effects of immunomodulators in sepsis and inflammation models.[3]
Intravenous (IV)Provides the most rapid and complete bioavailability. IV injection is the preferred route when precise control over circulating concentrations is required, though it is technically more demanding than IP injection.[3][4] In sepsis models, the intravenous route often elicits a stronger inflammatory response compared to other routes.[5]
Subcutaneous (SC)Results in slower, more sustained absorption compared to IP or IV routes. This can be advantageous for prolonged exposure to the compound and may be suitable for adjuvant studies.
Vehicle Sterile, pyrogen-free saline (0.9% NaCl) or PBSThese are standard isotonic vehicles for parenteral administration in mice.
DMSO followed by dilution in saline/PBSFor compounds with low aqueous solubility, initial dissolution in a small volume of DMSO followed by dilution to the final concentration in a physiological buffer is a common practice. Ensure the final DMSO concentration is low (typically <5%) to avoid vehicle-induced toxicity.
Frequency Single dose or multiple dosesThe dosing frequency will depend on the experimental design. For prophylactic studies, a single dose administered prior to the challenge is common. For therapeutic or adjuvant studies, multiple doses may be required.

Experimental Protocols

The following protocols are provided as a guide. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines. Use sterile technique throughout to prevent infection.

Protocol 1: Reconstitution of Lyophilized this compound

Rationale: Lipid A analogs are often supplied in a lyophilized form to ensure stability. Proper reconstitution is critical for accurate dosing and to maintain the biological activity of the compound.

Materials:

  • Vial of lyophilized this compound

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS, or water for injection)

  • Sterile syringes and needles

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound and the reconstitution vehicle to come to room temperature.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Add Vehicle: Using a sterile syringe and needle, slowly add the calculated volume of the vehicle to the vial to achieve the desired stock concentration.

  • Dissolve: Gently swirl or vortex the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause foaming. For some formulations, a brief incubation at room temperature (15-30 minutes) may be necessary.

  • Inspect: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store: For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal (IP) Injection

Rationale: IP injection is a common and effective method for systemic administration of immunostimulants. The large surface area of the peritoneal cavity allows for rapid absorption.

IP_Workflow cluster_prep Preparation cluster_procedure Injection Procedure cluster_post Post-Injection A Calculate Dose Volume B Prepare Dosing Solution A->B C Load Syringe (25-27G needle) B->C D Restrain Mouse (Scruff method) C->D E Position Mouse (Head tilted down) D->E F Identify Injection Site (Lower right quadrant) E->F G Insert Needle (30-45° angle) F->G H Aspirate to Check Placement G->H I Inject Solution Smoothly H->I J Withdraw Needle I->J K Return Mouse to Cage J->K L Monitor for Adverse Effects K->L

Caption: Workflow for intraperitoneal injection.

Procedure:

  • Preparation: Calculate the required volume of the this compound solution based on the mouse's body weight and the target dose. Draw the solution into a sterile syringe fitted with a 25-27 gauge needle.

  • Restraint: Properly restrain the mouse by scruffing the neck and securing the tail.

  • Positioning: Tilt the mouse so its head is slightly lower than its hindquarters. This helps to move the abdominal organs away from the injection site.

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.

  • Injection: If aspiration is clear, inject the solution smoothly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress or adverse reactions.

Protocol 3: Intravenous (IV) Injection via the Lateral Tail Vein

Rationale: IV injection ensures immediate and 100% bioavailability, making it the gold standard for pharmacokinetic studies and for inducing a rapid, robust systemic response.

Procedure:

  • Preparation: Prepare the dosing solution as described above. Use a 27-30 gauge needle.

  • Warming: To dilate the tail veins and improve visibility, warm the mouse's tail using a heat lamp or by immersing it in warm water. Be careful not to overheat the animal.

  • Restraint: Place the mouse in a suitable restraint device that allows access to the tail.

  • Vein Identification: Identify one of the two lateral tail veins.

  • Insertion: With the needle bevel facing up and parallel to the vein, insert it into the distal portion of the vein.

  • Placement Confirmation: A successful insertion may result in a small flash of blood in the needle hub. There should be no resistance when injecting a small test volume, and the vein should blanch.

  • Injection: Slowly and steadily inject the full volume. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and attempt a new injection more proximal to the first site.

  • Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse effects.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your findings, incorporate the following self-validating systems into your experimental design:

  • Positive and Negative Controls: Always include appropriate control groups. In a sepsis model, a vehicle-treated group and a group treated with a known TLR4 agonist like LPS can serve as negative and positive controls, respectively.

  • Dose-Response Studies: Conduct initial pilot studies to establish a dose-response curve for this compound in your specific model. This will help in selecting a dose that is both effective and non-toxic.

  • Pharmacodynamic Readouts: Measure downstream markers of TLR4 activation to confirm that this compound is having the intended biological effect. This can include measuring cytokine levels (e.g., TNF-α, IL-6) in the plasma or assessing the activation of immune cells via flow cytometry.

  • Consistent Animal Handling: Ensure all procedures are performed consistently across all experimental groups to minimize variability. This includes using the same restraint methods, injection timing, and volumes.

By adhering to these principles and detailed protocols, researchers can confidently and effectively utilize this compound in mouse models to explore its full therapeutic potential.

References

  • Lam, C., et al. (2015). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. ResearchGate. Available at: [Link]

  • Akira, S., & Takeda, K. (2004). Toll-like receptor signalling. Nature Reviews Immunology. Available at: [Link]

  • Nemzek, J. A., et al. (2008). Current Murine Models of Sepsis. PMC - NIH. Available at: [Link]

  • Wang, M., et al. (2016). Intraperitoneal injection (IP), Intravenous injection (IV) or anal injection (AI)? Best way for mesenchymal stem cells transplantation for colitis. Scientific Reports. Available at: [Link]

  • Petersen, C. T., et al. (2006). Accumulation in Tumor Tissue of Adoptively Transferred T Cells: A Comparison Between Intravenous and Intraperitoneal Injection. Journal of Immunotherapy. Available at: [Link]

  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. University of British Columbia. Available at: [Link]

  • UBC Animal Care Committee. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. University of British Columbia. Available at: [Link]

  • Al-Sbiei, A., et al. (2020). Advances in Rodent Experimental Models of Sepsis. MDPI. Available at: [Link]

  • R&D Systems. (2018). How to Reconstitute Lyophilized Proteins. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of Sdz mrl 953, a Novel TLR7/8 Agonist, as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "Sdz mrl 953" is used herein as a representative model for a novel synthetic Toll-like receptor 7 and 8 (TLR7/8) agonist. The protocols and scientific discussion are based on the well-established properties of imidazoquinoline-like molecules (e.g., R848, 3M-052) and are intended to provide a robust framework for the preclinical evaluation of similar new chemical entities.

Introduction: The Imperative for Advanced Adjuvants

The efficacy of subunit vaccines, prized for their safety profile, is intrinsically dependent on the co-administered adjuvant. Adjuvants are critical for shaping the magnitude, quality, and durability of the immune response to a given antigen. This compound represents a class of synthetic, small-molecule imidazoquinolines designed to function as potent dual agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key pattern recognition receptors (PRRs) of the innate immune system, primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B cells.

Activation of TLR7/8 by this compound mimics the immune system's natural response to single-stranded viral RNA, initiating a powerful signaling cascade. This leads to the robust production of pro-inflammatory cytokines and Type I interferons (IFN-α/β), creating a potent "danger signal" that drives APC maturation, enhances antigen presentation, and ultimately polarizes the adaptive immune response towards a balanced Th1/Th2 phenotype, crucial for clearing both extracellular and intracellular pathogens.

This document provides a comprehensive guide for the preclinical evaluation of this compound, outlining core protocols from vaccine formulation to immunological assessment in murine models.

Mechanism of Action: TLR7/8 Signaling Pathway

Upon endosomal uptake by an APC, this compound binds to TLR7 and TLR8, inducing their dimerization. This conformational change recruits the adaptor protein MyD88 (Myeloid differentiation primary response 88), which in turn recruits and activates IRAK (IL-1 receptor-associated kinase) family members. This leads to the activation of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). NF-κB drives the expression of pro-inflammatory cytokines like IL-12, IL-6, and TNF-α, while IRF7 is paramount for the production of Type I interferons.

This dual signaling output is the cornerstone of this compound's adjuvant activity:

  • IL-12 Production: Critical for driving the differentiation of naive CD4+ T cells into Th1 cells, which are essential for cell-mediated immunity against viruses and intracellular bacteria.

  • Type I Interferons: Promote DC maturation, enhance antigen cross-presentation to CD8+ T cells (for cytotoxic T lymphocyte responses), and stimulate B cell activation and antibody production.

TLR78_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sdz_mrl_953 This compound TLR78 TLR7 / TLR8 Sdz_mrl_953->TLR78 Binding & Dimerization MyD88 MyD88 TLR78->MyD88 Recruitment IRAK_complex IRAK Complex MyD88->IRAK_complex Activation TRAF6 TRAF6 IRAK_complex->TRAF6 IRF7 IRF7 IRAK_complex->IRF7 Phosphorylates TAK1 TAK1 Complex TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB Release NFkB_translocation NF-κB NFkB_p50_p65->NFkB_translocation Translocation IRF7_translocation p-IRF7 IRF7->IRF7_translocation Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_translocation->Cytokine_Genes Transcription IFN_Genes Type I IFN Genes (IFN-α, IFN-β) IRF7_translocation->IFN_Genes Transcription

Caption: this compound activates TLR7/8 signaling via MyD88.

Preclinical Evaluation Workflow

A robust preclinical assessment of this compound involves a phased approach, starting with formulation and ending with detailed immunological analysis. This ensures a systematic evaluation of safety, immunogenicity, and efficacy.

Preclinical_Workflow cluster_Phase1 Phase 1: Formulation & In Vitro Screening cluster_Phase2 Phase 2: In Vivo Immunogenicity & Safety cluster_Phase3 Phase 3: Immunological Analysis P1_Formulate 1. Formulation Development (e.g., Emulsion, Liposome) P1_Characterize 2. Physicochemical Characterization (Particle Size, Stability) P1_Formulate->P1_Characterize P1_InVitro 3. In Vitro APC Activation Assay (Cytokine Release from PBMCs) P1_Characterize->P1_InVitro P2_Immunize 4. Murine Immunization (Prime-Boost Schedule) P1_InVitro->P2_Immunize Select Lead Formulation P2_Safety 5. Local & Systemic Reactogenicity (Weight Loss, Cytokine Storm) P2_Immunize->P2_Safety P3_Humoral 6. Humoral Response (Antigen-Specific IgG, Subtypes) P2_Immunize->P3_Humoral Collect Samples P3_Cellular 7. Cellular Response (T Cell Proliferation, ICS for Cytokines) P2_Immunize->P3_Cellular P3_Challenge 8. (Optional) Challenge Study (Pathogen or Tumor Challenge) P3_Humoral->P3_Challenge P3_Cellular->P3_Challenge

Caption: Phased preclinical workflow for evaluating this compound.

Core Protocols

Protocol 4.1: Vaccine Formulation with this compound

Objective: To formulate a stable vaccine by adsorbing the antigen and this compound onto an aluminum hydroxide (Alum) scaffold. Alum provides a depot effect and has synergistic potential with TLR agonists.

Materials:

  • This compound (1 mg/mL stock in DMSO)

  • Recombinant Protein Antigen (1 mg/mL in PBS)

  • Alhydrogel® (2% Al(OH)₃)

  • Sterile, endotoxin-free PBS (pH 7.4)

  • Sterile, low-protein binding microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Dilution: Prepare working solutions. For a final dose of 20 µg this compound and 10 µg antigen in a 100 µL injection volume containing 200 µg Alum, calculate the required volumes.

  • Adsorption: In a sterile microcentrifuge tube, add the components in the following order, with gentle vortexing after each addition: a. Calculated volume of sterile PBS. b. 10 µL of Alhydrogel® (2% stock). c. Calculated volume of antigen stock solution. d. Calculated volume of this compound stock solution.

  • Incubation: Incubate the mixture for 1 hour at room temperature on an end-over-end rotator to allow for complete adsorption.

  • Quality Control: Centrifuge a small aliquot at 5000 x g for 5 minutes. Measure the protein concentration in the supernatant (e.g., via Micro BCA assay) to confirm >95% antigen adsorption.

  • Storage: Store the final formulation at 2-8°C. Do not freeze, as this will damage the Alum gel structure. Use within 24 hours for optimal performance.

Protocol 4.2: Murine Immunization

Objective: To immunize mice to assess the immunogenicity of the this compound-adjuvanted vaccine. A prime-boost strategy is standard.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice

  • This compound-adjuvanted vaccine formulation

  • Control formulations (Antigen + Alum only, PBS only)

  • Insulin syringes with 28G needles

Procedure:

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=5-8 per group is recommended).

    • Group 1: PBS

    • Group 2: Antigen (10 µg) + Alum (200 µg)

    • Group 3: Antigen (10 µg) + Alum (200 µg) + this compound (20 µg)

  • Prime Immunization (Day 0): a. Gently resuspend the vaccine formulation by flicking the tube. b. Administer a 100 µL injection via the intramuscular (IM) route into the quadriceps muscle. c. Monitor mice for any acute adverse reactions.

  • Boost Immunization (Day 14): a. Repeat the immunization as described in step 3.

  • Sample Collection: a. Blood: Collect blood via tail vein or submandibular bleed on Day -1 (pre-bleed), Day 13 (post-prime), and Day 28 (post-boost) for serum analysis. b. Spleen: Euthanize mice on Day 28 and aseptically harvest spleens for cellular immunity assays.

Protocol 4.3: Analysis of Humoral Response (ELISA)

Objective: To quantify the antigen-specific antibody titers in the serum of immunized mice.

Procedure:

  • Plate Coating: Coat 96-well high-binding ELISA plates with 100 µL/well of antigen (2 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing & Blocking: Wash plates 3x with wash buffer (PBS + 0.05% Tween-20). Block with 200 µL/well of blocking buffer (PBS + 1% BSA) for 2 hours at room temperature.

  • Serum Incubation: Wash plates 3x. Add serially diluted serum samples (starting at 1:100) and incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash plates 5x. Add 100 µL/well of HRP-conjugated anti-mouse IgG, IgG1, or IgG2c secondary antibody (diluted in blocking buffer) and incubate for 1 hour.

  • Development: Wash plates 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15-20 minutes with 50 µL of 2N H₂SO₄.

  • Readout: Read the optical density (OD) at 450 nm. The titer is defined as the reciprocal of the highest dilution that yields an OD value greater than twice the background.

Expected Outcomes & Data Interpretation

The inclusion of this compound is expected to significantly enhance the immune response compared to the Alum-only control group.

Parameter Antigen + Alum (Control) Antigen + Alum + this compound Rationale for Enhancement
Antigen-Specific IgG Titer ModerateHigh (10-100 fold increase)Enhanced B cell activation and T follicular helper cell support driven by TLR7/8 signaling.
IgG2c/IgG1 Ratio (in C57BL/6) < 1 (IgG1 dominant)> 1 (IgG2c dominant)IL-12 and IFN-γ production by this compound promotes class switching to Th1-associated IgG2c antibodies.
Antigen-Specific IFN-γ+ CD4+ T cells LowHighIL-12 from activated APCs drives robust Th1 differentiation.
Antigen-Specific IFN-γ+ CD8+ T cells Very Low / UndetectableModerate to HighType I IFN production enhances DC cross-presentation of the antigen to CD8+ T cells.

Conclusion and Future Directions

This compound, as a representative TLR7/8 agonist, demonstrates significant potential as a next-generation vaccine adjuvant. Its ability to induce a potent, Th1-biased immune response makes it an excellent candidate for vaccines against intracellular pathogens and for therapeutic cancer vaccines. The protocols outlined here provide a foundational framework for its preclinical characterization. Future studies should focus on dose-ranging optimization, evaluation in different delivery systems (e.g., lipid nanoparticles), and testing in non-human primate models to bridge the translational gap to clinical development.

References

  • Title: TLR7/8 agonists: a new horizon in cancer immunotherapy Source: Journal of Hematology & Oncology URL: [Link]

  • Title: The role of TLR7/8 agonists in the treatment of disease Source: Future Medicinal Chemistry URL: [Link]

  • Title: Adjuvants for Subunit Vaccines Source: Current Opinion in Immunology URL: [Link]

  • Title: TLR-mediated activation of B cells Source: European Journal of Immunology URL: [Link]

  • Title: Aluminum Hydroxide Adjuvant: A Congenial Marriage with TLR Agonists Source: Trends in Immunology URL: [Link]

Application Notes and Protocols for In Vivo Endotoxin Tolerance Induction Using Sdz MRL 953

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the in vivo induction of endotoxin tolerance using Sdz MRL 953, a synthetic monosaccharidic lipid A analog. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for researchers investigating innate immunity, sepsis, and inflammatory responses.

Introduction to Endotoxin Tolerance and this compound

Endotoxin tolerance is a biological phenomenon characterized by a reduced responsiveness to lipopolysaccharide (LPS) following a prior exposure to a sublethal dose of endotoxin. This state of hyporesponsiveness is a protective mechanism to prevent excessive and potentially harmful inflammation. This compound is a synthetic analog of lipid A, the active component of LPS, with potent immunomodulatory properties but significantly lower toxicity.[1][2] It has been demonstrated to be an effective inducer of endotoxin tolerance, making it a valuable tool for studying the mechanisms of innate immune regulation and for the preclinical development of therapies for sepsis and other inflammatory conditions.[1][3][4]

The primary mechanism by which this compound induces tolerance is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[5] By interacting with the TLR4 receptor complex, it pre-conditions innate immune cells, particularly macrophages, leading to a down-regulation of pro-inflammatory cytokine production upon subsequent challenge with endotoxin.[2][3]

Core Principles of In Vivo Endotoxin Tolerance Induction with this compound

The successful induction of endotoxin tolerance in vivo using this compound hinges on several key experimental parameters:

  • Dose and Timing: A critical aspect is the administration of an appropriate dose of this compound at a sufficient time interval before the endotoxin challenge. This pre-conditioning period allows for the cellular and molecular reprogramming that underlies the tolerant state.

  • Route of Administration: The route of administration can influence the pharmacokinetics and biodistribution of this compound, thereby affecting the magnitude and duration of the induced tolerance. Intravenous and intraperitoneal routes are commonly employed in animal models.

  • Animal Model: The choice of animal model (e.g., mouse, guinea pig) will influence the optimal dosage and timing, as well as the specific readouts for assessing tolerance.

  • Assessment of Tolerance: A robust assessment of endotoxin tolerance involves measuring the attenuation of the inflammatory response to a subsequent LPS challenge. This is typically quantified by measuring the levels of key pro-inflammatory cytokines in the serum.

Experimental Protocols

I. Preparation and Administration of this compound for In Vivo Studies

A. Reagent Preparation:

  • This compound Stock Solution: Due to its lipid nature, this compound may require a specific vehicle for solubilization. While specific solubility data is not widely published, for similar lipid A analogs, a common approach is to use a vehicle containing a low percentage of a biocompatible solvent like DMSO, further diluted in a sterile, isotonic solution such as saline or phosphate-buffered saline (PBS). It is crucial to perform small-scale solubility tests to determine the optimal vehicle for your specific batch of this compound. Always include a vehicle-only control group in your experiments.

  • LPS for Challenge: Prepare a stock solution of LPS (e.g., from E. coli O111:B4 or O55:B5) in sterile, pyrogen-free saline or PBS. The concentration should be such that the desired challenge dose can be administered in a reasonable volume (e.g., 100-200 µL for mice).

B. Administration Protocol (Mouse Model - Intraperitoneal):

  • Animal Handling: Acclimatize animals to the housing conditions for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use guidelines.

  • This compound Administration:

    • Dosage: Based on preclinical studies, a dose range of 1-10 mg/kg of body weight is recommended for inducing endotoxin tolerance in mice.[6] A pilot study to determine the optimal dose for your specific experimental conditions is advised.

    • Injection: Administer the prepared this compound solution via intraperitoneal (IP) injection. The injection volume should typically be between 100-200 µL for an adult mouse.

  • Timing: The pre-treatment with this compound should be administered 12 to 24 hours prior to the LPS challenge to allow for the induction of a tolerant state.[2]

C. LPS Challenge:

  • Dosage: The LPS challenge dose will depend on the desired severity of the inflammatory response. A common dose for inducing a robust, but sublethal, systemic inflammatory response in mice is in the range of 1-5 mg/kg.

  • Injection: Administer the LPS solution via IP injection.

Experimental Workflow for In Vivo Endotoxin Tolerance Induction

G cluster_prep Preparation cluster_treatment In Vivo Procedure cluster_analysis Analysis prep_sdz Prepare this compound Solution (e.g., in appropriate vehicle) admin_sdz Administer this compound (e.g., 1-10 mg/kg IP) prep_sdz->admin_sdz prep_lps Prepare LPS Solution (in sterile saline/PBS) admin_lps Administer LPS Challenge (e.g., 1-5 mg/kg IP) prep_lps->admin_lps wait Incubation Period (12-24 hours) admin_sdz->wait wait->admin_lps collect_samples Collect Blood/Tissues (e.g., 2-6 hours post-LPS) admin_lps->collect_samples cytokine_analysis Cytokine Measurement (ELISA) collect_samples->cytokine_analysis cell_phenotyping Cell Phenotyping (Flow Cytometry) collect_samples->cell_phenotyping

Caption: Workflow for in vivo endotoxin tolerance induction.

II. Assessment of Endotoxin Tolerance

A. Cytokine Analysis by ELISA:

The hallmark of endotoxin tolerance is the reduced production of pro-inflammatory cytokines.

  • Sample Collection: Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture) at 2-6 hours post-LPS challenge. Allow the blood to clot and centrifuge to obtain serum.

  • ELISA Protocol:

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add serum samples and standards to the wells.

    • Incubate, then wash the plate.

    • Add the detection antibody, followed by a substrate solution.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Expected Outcome: Mice pre-treated with this compound are expected to show a significant reduction in the serum levels of TNF-α, IL-6, and IL-1β following LPS challenge compared to the control group that received vehicle only before the LPS challenge.[3][6]

Table 1: Representative Quantitative Data on Cytokine Reduction

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle + LPSHigh (e.g., >1000)High (e.g., >1000)Moderate (e.g., >200)
This compound + LPSSignificantly ReducedSignificantly ReducedSignificantly Reduced
Vehicle + SalineBaselineBaselineBaseline

Note: The actual values will vary depending on the specific experimental conditions.

B. Macrophage Phenotyping by Flow Cytometry:

Endotoxin tolerance is associated with a shift in the phenotype of macrophages.

  • Cell Isolation: Isolate macrophages from relevant tissues (e.g., peritoneal cavity, spleen) at a designated time point after LPS challenge.

  • Flow Cytometry Staining:

    • Stain the isolated cells with a panel of fluorescently-labeled antibodies against cell surface markers. A suggested panel for identifying endotoxin-tolerant macrophages includes:

      • General Macrophage Markers: F4/80, CD11b

      • M1-like Markers (expected to be downregulated): CD80, CD86, HLA-DR

      • M2-like Markers (may be upregulated): CD163, CD206

      • Innate Immune Receptor: CD14

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the expression of the markers on the macrophage population.

Expected Outcome: Macrophages from this compound-treated mice may exhibit a phenotype characterized by lower expression of M1 markers and potentially higher expression of M2 markers, indicating a shift towards a less inflammatory state.

Mechanistic Insights: this compound and TLR4 Signaling

This compound, as a lipid A analog, engages the TLR4 receptor complex, which includes MD-2 and CD14.[5] This initial interaction triggers an intracellular signaling cascade. However, in the context of tolerance induction, this pre-conditioning signal leads to a state of cellular reprogramming. Upon a subsequent encounter with a potent TLR4 agonist like LPS, the signaling response is blunted. This is achieved through several proposed mechanisms, including the upregulation of inhibitory molecules and alterations in downstream signaling components of the MyD88-dependent and TRIF-dependent pathways. The net effect is a significant reduction in the activation of transcription factors like NF-κB, which are crucial for the expression of pro-inflammatory cytokine genes.

TLR4 Signaling Pathway in Endotoxin Tolerance

G cluster_pathway TLR4 Signaling LPS LPS TLR4 TLR4/MD-2/CD14 LPS->TLR4 Subsequent Challenge Sdz This compound Sdz->TLR4 Initial Binding & Pre-conditioning Tolerance Tolerance Induction (Upregulation of inhibitors, Signaling modulation) Sdz->Tolerance MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Tolerance->NFkB Inhibition

Sources

Protocol for Stimulating Human Monocytes with Sdz mrl 953: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive protocol for the in vitro stimulation of primary human monocytes with Sdz mrl 953, a synthetic monosaccharidic lipid A analog. This guide is intended for researchers, scientists, and drug development professionals investigating innate immune responses, Toll-like receptor 4 (TLR4) signaling, and the development of novel immunomodulatory agents.

Introduction: Understanding this compound and its Interaction with Human Monocytes

This compound is a synthetic analog of lipid A, the immunostimulatory component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. As a selective cytokine inducer, this compound engages with the Toll-like receptor 4 (TLR4) complex on the surface of innate immune cells, such as monocytes.[1] This interaction triggers a signaling cascade that culminates in the production and release of various pro-inflammatory cytokines and chemokines. Notably, this compound has been shown to moderately induce the release of cytokines from monocytes.[1]

The activation of TLR4 by ligands like this compound initiates two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway rapidly activates transcription factors like NF-κB and AP-1, leading to the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The TRIF-dependent pathway, which is engaged following receptor internalization, primarily leads to the production of type I interferons. This dual signaling capacity allows for a multifaceted innate immune response.

This protocol details the necessary steps for the isolation of human monocytes, their stimulation with this compound, and the subsequent analysis of cellular activation through cytokine profiling and flow cytometry.

Experimental Workflow Overview

The overall experimental process involves the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood, followed by the purification of monocytes. These purified monocytes are then stimulated with a range of this compound concentrations over a specified time course. Finally, the cellular response is quantified by measuring cytokine secretion into the supernatant and by analyzing the upregulation of cell surface activation markers.

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Downstream Analysis whole_blood Human Whole Blood Collection pbmc_isolation PBMC Isolation (Ficoll-Paque Gradient) whole_blood->pbmc_isolation monocyte_purification Monocyte Purification (e.g., CD14+ Magnetic Beads) pbmc_isolation->monocyte_purification cell_seeding Cell Seeding monocyte_purification->cell_seeding sdz_addition Addition of this compound (Dose-Response & Time-Course) cell_seeding->sdz_addition incubation Incubation (37°C, 5% CO2) sdz_addition->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection cell_harvesting Cell Harvesting incubation->cell_harvesting elisa Cytokine Profiling (ELISA) supernatant_collection->elisa flow_cytometry Flow Cytometry Analysis cell_harvesting->flow_cytometry

Caption: Experimental workflow for human monocyte stimulation with this compound.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundMedKoo Biosciences465783
Ficoll-Paque PLUSGE Healthcare17-1440-02
RPMI 1640 MediumThermo Fisher Scientific11875093
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
CD14 MicroBeads, humanMiltenyi Biotec130-050-201
Human TNF-alpha ELISA KitR&D SystemsDTA00D
Human IL-6 ELISA KitR&D SystemsD6050
Human IL-1 beta/IL-1F2 ELISA KitR&D SystemsDLB50
PE anti-human CD86 AntibodyBioLegend305406
FITC anti-human HLA-DR AntibodyBioLegend307604
APC anti-human CD11b AntibodyBioLegend301309
FACS Buffer (PBS + 1% BSA)In-house preparation-

Protocol: Step-by-Step Methodology

Part 1: Isolation of Human Monocytes

This protocol is designed for the isolation of monocytes from human peripheral blood. All procedures should be performed under sterile conditions in a biosafety cabinet.

  • PBMC Isolation:

    • Dilute fresh human whole blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Monocyte Purification:

    • Resuspend the PBMC pellet in MACS buffer.

    • Isolate CD14+ monocytes using positive selection with CD14 MicroBeads according to the manufacturer's instructions.[2]

    • Assess the purity of the isolated monocytes by flow cytometry using anti-CD14 antibodies. Purity should be >90%.

    • Resuspend the purified monocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

Part 2: Stimulation of Monocytes with this compound
  • Cell Seeding:

    • Count the purified monocytes and adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

    • Seed 1 mL of the cell suspension into each well of a 24-well tissue culture plate.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow the monocytes to adhere.

  • Preparation of this compound Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or endotoxin-free water) according to the manufacturer's instructions.

    • Prepare a series of working solutions by diluting the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for the dose-response experiment. Based on the activity of similar synthetic lipid A analogs, a starting concentration range of 0.1 ng/mL to 1000 ng/mL is recommended.[3]

  • Monocyte Stimulation:

    • Carefully remove the medium from the adhered monocytes.

    • Add 1 mL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (e.g., LPS at 100 ng/mL).

    • For a time-course experiment, set up replicate plates for each time point (e.g., 4, 8, 12, 24, and 48 hours).

    • Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration.

Part 3: Downstream Analysis
  • At each time point, carefully collect the cell culture supernatants from the stimulated monocytes.

  • Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells.

  • Transfer the clarified supernatants to new tubes and store them at -80°C until analysis.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

  • At each time point, gently wash the adherent monocytes with PBS.

  • Detach the cells using a non-enzymatic cell dissociation solution.

  • Wash the cells with FACS buffer and resuspend them in 100 µL of FACS buffer.

  • Add fluorochrome-conjugated antibodies against human CD86, HLA-DR, and CD11b to the cell suspension. Include isotype controls for each antibody.

  • Incubate the cells for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.

Expected Results and Data Interpretation

Stimulation of human monocytes with this compound is expected to induce a dose- and time-dependent increase in the secretion of pro-inflammatory cytokines and the expression of cell surface activation markers.

ParameterExpected Outcome with this compound Stimulation
Cytokine Secretion
TNF-αIncreased secretion, with peak levels typically observed between 4-12 hours post-stimulation.[4]
IL-6Increased secretion, with levels continuing to rise up to 24-48 hours.[2]
IL-1βIncreased secretion, often peaking around 8-24 hours post-stimulation.
Activation Marker Upregulation
CD86Increased surface expression, indicating co-stimulatory molecule upregulation.
HLA-DRIncreased surface expression, reflecting enhanced antigen presentation capability.
CD11bIncreased surface expression, associated with monocyte activation and adhesion.

Signaling Pathway Activated by this compound in Human Monocytes

This compound, as a TLR4 agonist, initiates a well-characterized intracellular signaling cascade upon binding to the TLR4/MD-2 receptor complex. This leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, which in turn activate downstream kinases and transcription factors, ultimately resulting in the expression of inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sdz This compound tlr4 TLR4/MD-2 Complex sdz->tlr4 Binding myd88 MyD88 tlr4->myd88 trif TRIF (via TRAM) tlr4->trif irak IRAKs myd88->irak tbk1 TBK1/IKKε trif->tbk1 traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPKs (p38, JNK, ERK) tak1->mapk nfkb NF-κB ikk->nfkb pro_inflammatory_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory_genes Transcription ap1 AP-1 mapk->ap1 ap1->pro_inflammatory_genes Transcription irf3 IRF3 tbk1->irf3 type1_ifn_genes Type I Interferon Genes irf3->type1_ifn_genes Transcription

Caption: TLR4 signaling pathway initiated by this compound in human monocytes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Monocyte Purity Inefficient PBMC separation or magnetic labeling.Optimize Ficoll-Paque gradient centrifugation. Ensure correct antibody and bead concentrations for magnetic separation.
High Background Cytokine Levels in Unstimulated Controls Monocyte activation during isolation. Contamination with endotoxin.Handle cells gently. Use endotoxin-free reagents and plasticware. Consider a "resting" period for monocytes before stimulation.[2][5]
No or Low Response to this compound Inactive this compound. Suboptimal concentration or incubation time. Low cell viability.Verify the integrity and proper storage of this compound. Perform a wider dose-response and time-course experiment. Check cell viability before and after the experiment.
High Variability Between Replicates Inconsistent cell seeding. Pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques.

References

  • Fujita, Y., et al. (2004). Activity of Monosaccharide Lipid A Analogues in Human Monocytic Cells as Agonists or Antagonists of Bacterial Lipopolysaccharide. Clinical and Diagnostic Laboratory Immunology, 11(2), 382-391. Available from: [Link]

  • Stern, A., et al. (1995). This compound, a lipid A analog as selective cytokine inducer. Progress in Clinical and Biological Research, 392, 549-565. Available from: [Link]

  • Nguyen, M. T. T., et al. (2022). Quiescence of Human Monocytes after Affinity Purification: A Novel Method Apt for Monocyte Stimulation Assays. International Journal of Molecular Sciences, 23(5), 2795. Available from: [Link]

  • Wang, L., et al. (2020). TNF-α Autocrine Feedback Loops in Human Monocytes: The Pro- and Anti-Inflammatory Roles of the TNF-α Receptors Support the Concept of Selective TNFR1 Blockade In Vivo. Mediators of Inflammation, 2020, 8469138. Available from: [Link]

  • Krutzik, S. R., et al. (2005). TLR activation triggers the rapid differentiation of monocytes into macrophages and dendritic cells. Nature Medicine, 11(5), 555-562. Available from: [Link]

  • Nguyen, M. T. T., et al. (2022). Quiescence of Human Monocytes after Affinity Purification: A Novel Method Apt for Monocyte Stimulation Assays. International Journal of Molecular Sciences, 23(5), 2795. Available from: [Link]

  • Willson, P. J., et al. (2008). In vitro production of tumor necrosis factor-alpha by human monocytes stimulated with lipopolysaccharide is positively correlated with increased blood monocytes after exposure to a swine barn. Journal of Toxicology and Environmental Health, Part A, 71(21), 1401-1406. Available from: [Link]

  • Sallam, T., et al. (2021). Polarized monocyte response to cytokine stimulation. BMC Immunology, 22(1), 36. Available from: [Link]

  • O'Neill, L. A. J., & Bowie, A. G. (2007). The family of five: TIR-domain-containing adaptors in Toll-like receptor signalling. Nature Reviews Immunology, 7(5), 353-364. Available from: [Link]

  • Nguyen, M. T. T., et al. (2022). Quiescence of Human Monocytes after Affinity Purification: A Novel Method Apt for Monocyte Stimulation Assays. International Journal of Molecular Sciences, 23(5), 2795. Available from: [Link]

  • Wang, L., et al. (2020). TNF-α Autocrine Feedback Loops in Human Monocytes: The Pro- and Anti-Inflammatory Roles of the TNF-α Receptors Support the Concept of Selective TNFR1 Blockade In Vivo. Mediators of Inflammation, 2020, 8469138. Available from: [Link]

Sources

Application Notes & Protocols: Investigating the Prophylactic Effects of Sdz mrl 953 in Preclinical Models of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pulmonology, immunology, and critical care medicine.

Scientific Rationale & Mechanism of Action

The Causality of Pretreatment: The central hypothesis is that administering a non-toxic dose of Sdz mrl 953 prior to an injurious stimulus primes the innate immune system. This initial, mild stimulation is thought to engage Toll-like receptor 4 (TLR4), the primary receptor for LPS and lipid A. This engagement initiates intracellular signaling cascades that lead to a subsequent state of hypo-responsiveness. When the system is later challenged with a high, injurious dose of LPS, the typically robust and damaging production of proinflammatory cytokines is significantly blunted.[4] A study in guinea pigs demonstrated that pretreatment with this compound 12 hours before an LPS challenge attenuated acute lung injury, whereas a 10-minute pretreatment interval was ineffective, underscoring the necessity of a time-dependent induction of this tolerant state.[3] This downregulation of key cytokines—such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6—prevents the excessive neutrophil infiltration, endothelial damage, and protein-rich edema that characterize ALI.[3][4][5]

cluster_0 Phase 1: Prophylactic Pretreatment cluster_1 Phase 2: Injurious Challenge (e.g., 12h later) Sdz This compound (Low Toxicity) TLR4_1 TLR4 Receptor Sdz->TLR4_1 Signaling_1 Controlled Immune Priming TLR4_1->Signaling_1 Tolerance Induction of Endotoxin Tolerance (Cellular Reprogramming) Signaling_1->Tolerance Signaling_2 Blunted Proinflammatory Signaling Cascade Tolerance->Signaling_2 Downregulates Response LPS LPS Challenge (High Dose) TLR4_2 TLR4 Receptor LPS->TLR4_2 TLR4_2->Signaling_2 Cytokines Reduced Release of TNF-α, IL-1β, IL-6 Signaling_2->Cytokines ALI Attenuated Acute Lung Injury Cytokines->ALI

Caption: Proposed mechanism of this compound in attenuating ALI.

Experimental Design & Workflow

A robust in vivo study to validate the efficacy of this compound requires careful planning and inclusion of proper control groups. The workflow is designed to isolate the prophylactic effect of the compound on LPS-induced lung injury.

Animal Model Selection: The LPS-induced ALI model is the most mechanistically relevant choice for studying this compound, as the compound's action is directly related to modulating the response to endotoxin.[6][7] Mouse models, particularly the C57BL/6 strain, are widely used and well-characterized for this purpose.[7][8]

Start Animal Acclimatization (1 week) Grouping Randomize into 4 Groups: 1. Vehicle Control 2. This compound Only 3. LPS Only 4. Sdz + LPS Start->Grouping Pretreat Time 0h: Administer this compound (Groups 2 & 4) or Vehicle (Groups 1 & 3) Grouping->Pretreat Wait Time 0-12h: Induction Period for Endotoxin Tolerance Pretreat->Wait Induce Time 12h: Induce ALI with LPS (Groups 3 & 4) or Saline (Groups 1 & 2) Wait->Induce Endpoint Time 36h (24h post-LPS): Euthanasia & Endpoint Collection Induce->Endpoint Analysis Assess Lung Injury: - Wet/Dry Ratio - BALF Analysis - Histopathology - Cytokine Levels Endpoint->Analysis

Caption: General experimental workflow for this compound study.

Detailed Experimental Protocols

These protocols provide a validated framework. Researchers should adapt doses and timings based on institutional guidelines and specific experimental goals.

Protocol 1: LPS-Induced ALI Mouse Model with this compound Pretreatment

Objective: To induce a measurable acute lung injury using LPS in mice pre-treated with this compound or a vehicle control.

Materials:

  • Male C57BL/6 mice, 9–11 weeks old.[7]

  • This compound (solubilized as per manufacturer's instructions).

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., Sigma, L4391). Dissolve in sterile, pyrogen-free 0.9% saline.

  • Vehicle control (e.g., sterile saline or buffer used for this compound solubilization).

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane).

  • Intratracheal instillation device (e.g., Braintree's bio-intubation kit).[9]

Procedure:

  • Animal Grouping: Randomly assign mice to the four experimental groups described in the workflow diagram.

  • Pretreatment (Time 0h):

    • Administer this compound intravenously (IV) via the tail vein to the "this compound Only" and "Sdz + LPS" groups. A previously effective dose is 2 mg/kg body weight.[3]

    • Administer an equivalent volume of vehicle to the "Vehicle Control" and "LPS Only" groups.

  • Tolerance Induction Period (Time 0h to 12h): Return animals to their cages with free access to food and water. This 12-hour period is critical for the development of the endotoxin-tolerant state.[3]

  • ALI Induction (Time 12h):

    • Anesthetize the mice.

    • Position the mouse on an intubation platform.

    • Using an appropriate intratracheal device, instill 5 mg/kg LPS (typically in a 40-50 µL volume of saline) into the lungs of the "LPS Only" and "Sdz + LPS" groups.[9][10]

    • Instill an equivalent volume of sterile saline into the lungs of the "Vehicle Control" and "this compound Only" groups.

    • Allow animals to recover on a warming blanket until fully mobile.[7]

  • Endpoint Collection (Time 36h): 24 hours after LPS instillation, proceed with euthanasia and tissue collection as described in Protocol 2. This time point allows for the full development of the inflammatory injury.[6][11]

Protocol 2: Comprehensive Assessment of Acute Lung Injury

Objective: To quantify the extent of lung injury using multiple validated metrics.

A. Pulmonary Edema: Lung Wet-to-Dry Weight Ratio

  • Rationale: This measurement provides a direct, quantitative assessment of fluid accumulation (edema) in the lungs, a hallmark of ALI.[8][12]

  • Procedure:

    • Immediately after euthanasia, carefully excise the right lung lobes.

    • Blot away any surface blood and weigh the tissue immediately in a pre-tared microcentrifuge tube (this is the wet weight ).

    • Place the tube, uncapped, in an oven at 60-65°C for 72 hours or until the weight is constant.[8]

    • Reweigh the tube to obtain the dry weight .

    • Calculate the ratio: Wet Weight / Dry Weight .

B. Alveolar Permeability & Inflammation: Bronchoalveolar Lavage (BAL) Fluid Analysis

  • Rationale: BAL fluid analysis measures two key features of ALI: the influx of inflammatory cells (neutrophils) and the leakage of protein into the alveolar space due to barrier disruption.[12]

  • Procedure:

    • After euthanasia, expose the trachea and carefully insert and secure an tracheal cannula.

    • Instill 1 mL of ice-cold, sterile PBS (containing 0.5 mM EDTA to prevent cell clumping) into the lungs.[12]

    • Gently aspirate the fluid and recover it into a fresh tube kept on ice. Repeat this process two more times, pooling the recovered fluid. Record the total recovered volume.

    • Centrifuge the pooled BAL fluid (e.g., 500 x g for 10 minutes at 4°C).

    • For Protein Analysis: Use the supernatant to measure total protein concentration using a standard assay (e.g., BCA or Bradford).

    • For Cell Count: Resuspend the cell pellet in a known volume of PBS. Use a hemocytometer to determine the total cell count. Prepare a cytospin slide, stain with a Diff-Quik stain, and perform a differential count to determine the number and percentage of neutrophils.

C. Lung Histopathology

  • Rationale: Histological examination provides a visual, semi-quantitative assessment of the structural damage to the lung parenchyma, which is considered a definitive feature of experimental ALI.[12][13]

  • Procedure:

    • After performing BAL on the right lung, clamp the right hilum.

    • Perfuse the left lung with 10% neutral buffered formalin at a constant pressure (e.g., 20-25 cmH₂O) via the tracheal cannula to ensure proper fixation under inflation.

    • Excise the left lung and immerse it in formalin for at least 24 hours.

    • Process the tissue for paraffin embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E).

    • Score the slides in a blinded fashion using a semi-quantitative lung injury scoring system.[14][15][16] Evaluate at least 10-20 random high-power fields per slide, assessing features such as:

      • Neutrophil infiltration (in alveolar and interstitial spaces)

      • Alveolar septal thickening

      • Pulmonary edema/proteinaceous debris

      • Hemorrhage

D. Proinflammatory Cytokine Analysis

  • Rationale: Quantifying key proinflammatory cytokines like TNF-α and IL-6 directly tests the hypothesis that this compound blunts the inflammatory cascade.[5][17]

  • Procedure:

    • Use a portion of the non-lavaged lung (e.g., a lobe from the right lung) or the BAL fluid supernatant.

    • If using lung tissue, homogenize it in an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-1β using commercially available ELISA kits or a multiplex immunoassay platform, following the manufacturer's instructions.

Data Interpretation & Expected Outcomes

The results should be analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc analysis). The expected outcomes are summarized below, providing a self-validating system for the experiment.

Parameter Vehicle Control This compound Only LPS Only (Positive Control) This compound + LPS (Test Group)
Lung Wet/Dry Ratio Baseline (~4.5-5.0)BaselineSignificantly Increased [8]Significantly lower than LPS Only group[3]
BALF Total Protein Low / BaselineLow / BaselineSignificantly Increased [9]Significantly lower than LPS Only group[3]
BALF Neutrophil Count Low / BaselineLow / BaselineMarkedly Increased [12]Significantly lower than LPS Only group
Histology Injury Score Minimal (0-1)Minimal (0-1)High (Severe Injury) [11]Significantly lower than LPS Only group
Lung TNF-α / IL-6 Levels Low / BaselineLow / BaselineMarkedly Increased [6][18]Significantly lower than LPS Only group[4]

References

  • Matute-Bello, G., et al. (2011). An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Clinical and Diagnostic Laboratory Immunology. [Link]

  • McAuley, D. F., et al. (2007). Resolution of acute lung injury and inflammation: a translational mouse model. European Respiratory Journal. [Link]

  • Jeyaseelan, S., et al. (2005). Transcriptional Profiling of Lipopolysaccharide-Induced Acute Lung Injury. Infection and Immunity. [Link]

  • Zemlin, C., et al. (2019). Update in Critical Care and Acute Respiratory Distress Syndrome 2018. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Valle, K., et al. (2024). Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Kollisch-Singule, M., et al. (2021). Small Immunomodulatory Molecules as Potential Therapeutics in Experimental Murine Models of Acute Lung Injury (ALI)/Acute Respiratory Distress Syndrome (ARDS). International Journal of Molecular Sciences. [Link]

  • Matute-Bello, G., et al. (2008). Animal models of acute lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Biocytogen. (N.D.). Acute Lung Injury Mouse Models. Biocytogen Website. [Link]

  • Li, S., et al. (2023). Hepatic Hypoxia-Inducible Factor 1α Mediates Ferroptosis via Transferrin Receptor 1 in Acute Liver Injury. International Journal of Molecular Sciences. [Link]

  • Kiani, A., et al. (1997). Downregulation of the proinflammatory cytokine response to endotoxin by pretreatment with the nontoxic lipid A analog this compound in cancer patients. Blood. [Link]

  • Morrell, E. D., et al. (2022). A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury. Toxicologic Pathology. [Link]

  • Skerrett, S. J., et al. (2004). Role of the platelet-activating factor (PAF) receptor during pulmonary infection with gram negative bacteria. Journal of Immunology. [Link]

  • Shah, D. K., et al. (2023). Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody. Pharmaceutics. [Link]

  • Prescott, S. M., et al. (1998). Two of the usual suspects, platelet-activating factor and its receptor, implicated in acute lung injury. Journal of Clinical Investigation. [Link]

  • Passmore, M. R., et al. (2017). Lung histology scoring system. ResearchGate. [Link]

  • Wang, T., et al. (2022). Poldip2 knockdown protects against lipopolysaccharide-induced acute lung injury via Nox4/Nrf2/NF-κB signaling pathway. Frontiers in Pharmacology. [Link]

  • Matute-Bello, G., & Matthay, M. A. (N.D.). Animal Models of Acute Lung Injury. American Thoracic Society. [Link]

  • Zhang, Y., et al. (2024). Mechanisms of Sepsis-Induced Acute Lung Injury and Advancements of Natural Small Molecules in Its Treatment. Molecules. [Link]

  • Li, X., et al. (2023). Friend or foe: the role of platelets in acute lung injury. Frontiers in Immunology. [Link]

  • Liu, X., et al. (2023). Effects of membrane-type PBLs on the expression of TNF-α and IL-2 in pulmonary tissue of SD rats after LPS-induced acute lung injury. Advances in Clinical and Experimental Medicine. [Link]

  • Predella, C., et al. (2023). Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Action for Pulmonary Fibrosis. (2022). ATHENA-SSc-ILD: Could drug PRA023 help treat systemic sclerosis associated interstitial lung disease (SSc-ILD). Action for Pulmonary Fibrosis Website. [Link]

  • de Oliveira, S., et al. (2022). Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds. Frontiers in Cell and Developmental Biology. [Link]

  • Li, Y., et al. (2024). Sevoflurane anesthesia ameliorates LPS-induced acute lung injury (ALI) by modulating a novel LncRNA LINC00839/miR-223/NLRP3 axis. ResearchGate. [Link]

  • Unknown Author. (N.D.). Role of platelet activating factor in pathogenesis of acute respiratory distress syndrome. MedNexus. [Link]

  • Predella, C., et al. (2023). Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury. PubMed. [Link]

  • Liu, Y., et al. (2020). The Alleviation of LPS-Induced Murine Acute Lung Injury by GSH-Mediated PEGylated Artesunate Prodrugs. Frontiers in Pharmacology. [Link]

  • Biftu, T., et al. (1992). Biological effects of the orally active platelet activating factor receptor antagonist SDZ 64-412. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Hoffman, K. L., et al. (1994). Role of platelet-activating factor in pancreatitis-associated acute lung injury in the rat. Gastroenterology. [Link]

  • Evdokimov, A. G., et al. (2024). LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • ClinicalTrials.gov. (2020). Repair of Acute Respiratory Distress Syndrome by Stromal Cell Administration (REALIST). ClinicalTrials.gov. [Link]

  • Tahan, G., et al. (2011). Histopathological scoring of lung injury on the total histology score. ResearchGate. [Link]

  • Law, Y. M., et al. (1998). Dose-dependent agonist and antagonist effects of the platelet-activating factor analogue 1-palmitoyl-2-acetoyl-sn-glycero-3-phosphocholine on B lymphocytes. Journal of Allergy and Clinical Immunology. [Link]

  • Lewis, J. F., & Veldhuizen, R. (2006). Pharmacotherapy of Acute Lung Injury and the Acute Respiratory Distress Syndrome. Expert Opinion on Pharmacotherapy. [Link]

  • Jagtap, A., et al. (2011). Pharmacotherapy of acute lung injury and acute respiratory distress syndrome. Journal of Pharmacy and Pharmacology. [Link]

  • Tsoupras, A., et al. (2020). Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives. Molecules. [Link]

Sources

Measuring the Immunomodulatory Activity of Sdz mrl 953: A Guide to Cytokine Release Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sdz mrl 953, a derivative of the ascomycin macrolactam, represents a class of immunomodulatory compounds with significant therapeutic potential.[1][2] These agents are known to selectively inhibit the production and release of inflammatory cytokines from key immune cells, particularly T-cells and mast cells.[1][3] Understanding the precise impact of this compound on cytokine profiles is paramount for elucidating its mechanism of action, determining its potency, and assessing its safety profile for drug development.[4][5] Cytokine Release Assays (CRAs) are indispensable in vitro tools for this purpose, providing a quantitative measure of the immune system's response to a given stimulus.[6][7]

This comprehensive guide provides a detailed protocol for measuring cytokine release in response to this compound using human peripheral blood mononuclear cells (PBMCs). We will focus on a multiplex bead-based immunoassay, a robust and high-throughput method that allows for the simultaneous quantification of multiple cytokines from a small sample volume.[8][9] This approach offers a holistic view of the immunomodulatory effects of this compound, capturing the complex interplay of various signaling molecules.[9]

Scientific Background: T-Cell Activation and Cytokine Synthesis

The activation of T-cells is a central event in the adaptive immune response, culminating in the production of a plethora of cytokines that orchestrate the subsequent immune reaction.[10][11] This process is initiated by the interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC).[10] This initial signal is, however, insufficient for full T-cell activation and requires a co-stimulatory signal, most notably the engagement of the CD28 receptor on the T-cell with CD80/CD86 on the APC.[10]

This dual signaling cascade triggers a series of intracellular events, including the activation of kinases like Lck and ZAP-70.[12][13] These events lead to the activation of downstream signaling pathways, including the calcineurin-NFAT, RAS-MAPK, and PKC-NF-κB pathways.[12][14] Ultimately, these pathways converge on the activation of transcription factors that drive the expression of cytokine genes, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[13] Ascomycin derivatives, like this compound, are known to exert their immunosuppressive effects by inhibiting calcineurin, thereby blocking the activation of NFAT and subsequent cytokine gene transcription.[12]

Principle of the Multiplex Bead-Based Cytokine Assay

The multiplex bead-based immunoassay, often utilizing Luminex® technology, is a powerful tool for quantifying multiple analytes simultaneously.[8][15] The principle is analogous to a sandwich ELISA, but instead of a plate, the capture antibodies are coupled to microscopic, fluorescently-coded beads.[8] Each bead set is distinguished by a unique spectral address.[15] When the beads are incubated with a sample, the cytokines present bind to their specific capture antibodies. A biotinylated detection antibody is then added, followed by a streptavidin-phycoerythrin (PE) conjugate. The instrument's lasers excite the internal dyes to identify the bead and the PE to quantify the bound analyte.[15] This allows for the measurement of a wide array of cytokines from a single, small-volume sample.[8]

Detailed Protocol: Measuring Cytokine Release from PBMCs

This protocol outlines the necessary steps for isolating human PBMCs, stimulating them in the presence of this compound, and analyzing the subsequent cytokine release using a multiplex bead-based assay.

Part 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.[16] Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[17]

  • PBMC Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface.[16] Carefully aspirate this layer and transfer it to a new conical tube.

  • Washing: Wash the isolated PBMCs by adding an excess of sterile PBS and centrifuging at 300 x g for 10 minutes. Repeat this washing step twice to remove any remaining platelets and Ficoll.[18]

  • Cell Counting and Viability: Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin). Perform a cell count using a hemocytometer or an automated cell counter and assess viability using a method like trypan blue exclusion. Cell viability should be >95%.

  • Cell Density Adjustment: Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.[19]

Part 2: Cell Stimulation and Treatment with this compound
  • Plating: Seed 100 µL of the PBMC suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.

  • Compound Preparation: Prepare a dilution series of this compound in complete RPMI-1640 medium. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).

  • Pre-incubation: Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

  • Stimulation: Prepare a stock solution of a T-cell stimulant. Common stimulants include phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or anti-CD3/CD28 beads. Add 50 µL of the stimulant to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the specific cytokines being measured.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatants and store them at -80°C until analysis.

Part 3: Multiplex Bead-Based Cytokine Assay

Follow the manufacturer's instructions for the specific multiplex cytokine assay kit being used. A general workflow is provided below.

  • Reagent Preparation: Prepare the standards, wash buffer, and other reagents as per the kit protocol.

  • Plate Preparation: Pre-wet the filter plate with wash buffer and aspirate.

  • Bead Addition: Add the mixed, antibody-coupled beads to each well of the filter plate. Wash the beads with wash buffer.

  • Sample and Standard Incubation: Add your collected supernatants and the prepared standards to the appropriate wells. Incubate the plate on a shaker at room temperature for the recommended time (typically 1-2 hours).

  • Detection Antibody Incubation: Wash the beads and add the biotinylated detection antibody cocktail to each well. Incubate on a shaker at room temperature.

  • Streptavidin-PE Incubation: Wash the beads and add the streptavidin-PE reagent. Incubate on a shaker at room temperature, protected from light.

  • Final Wash and Resuspension: Wash the beads and resuspend them in the provided sheath fluid or assay buffer.

  • Data Acquisition: Acquire the data on a multiplex assay instrument (e.g., Luminex® analyzer). The software will identify each bead and quantify the median fluorescence intensity (MFI) of the reporter dye.

Data Analysis and Interpretation

  • Standard Curve Generation: The instrument software will generate a standard curve for each cytokine by plotting the MFI against the known concentrations of the standards. A five-parameter logistic (5-PL) curve fit is typically used.

  • Cytokine Concentration Calculation: The concentration of each cytokine in your samples will be interpolated from the corresponding standard curve.

  • Data Presentation: Organize the results in a clear and concise table. The table should include the different concentrations of this compound, the mean cytokine concentrations, and the standard deviation.

  • IC50 Calculation: To determine the potency of this compound, calculate the half-maximal inhibitory concentration (IC50) for each cytokine. This can be done by plotting the cytokine concentration against the log of the this compound concentration and fitting a non-linear regression curve.

  • Interpretation: A dose-dependent decrease in the production of pro-inflammatory cytokines (e.g., IL-2, IFN-γ, TNF-α) in the presence of this compound would indicate its immunosuppressive activity. The IC50 values will provide a quantitative measure of its potency.

Sample Data Table
This compound (nM)IL-2 (pg/mL) ± SDIFN-γ (pg/mL) ± SDTNF-α (pg/mL) ± SD
0 (Vehicle)1520 ± 1252850 ± 2101890 ± 150
0.11480 ± 1102780 ± 1951850 ± 140
11250 ± 982340 ± 1801560 ± 120
10780 ± 651450 ± 115980 ± 85
100250 ± 30480 ± 45320 ± 35
100080 ± 15150 ± 20110 ± 18
Unstimulated< 10< 15< 12

Visualizations

T-Cell Signaling Pathway and Inhibition by this compound

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Cytokines Cytokine Gene Transcription APC MHC-Antigen TCR TCR APC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Calcineurin Calcineurin TCR->Calcineurin CD28->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Cytokine_Genes IL-2, IFN-γ, TNF-α Genes Nucleus->Cytokine_Genes Binds to promoter Cytokine_Release Cytokine Release Cytokine_Genes->Cytokine_Release Sdz_mrl_953 This compound Sdz_mrl_953->Calcineurin Inhibits

Caption: T-Cell activation pathway and the inhibitory effect of this compound.

Experimental Workflow for Cytokine Release Assay

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Blood Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood->PBMC_Isolation Cell_Count Cell Counting & Viability PBMC_Isolation->Cell_Count Plating Plate PBMCs (2x10^5 cells/well) Cell_Count->Plating Treatment Add this compound (Dose-Response) Plating->Treatment Stimulation Add T-Cell Stimulant (e.g., anti-CD3/CD28) Treatment->Stimulation Incubation Incubate 24-48h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Multiplex_Assay Multiplex Cytokine Assay (Luminex) Supernatant->Multiplex_Assay Data_Acquisition Data Acquisition Multiplex_Assay->Data_Acquisition Data_Analysis Data Analysis (Standard Curve, IC50) Data_Acquisition->Data_Analysis

Caption: Workflow for measuring this compound-mediated cytokine release.

References

  • Dartmouth Geisel School of Medicine. (n.d.). Multiplexed Cytokines (Luminex). DartLab. Retrieved from [Link]

  • British Society for Immunology. (n.d.). Multiplex analysis of cytokines. Retrieved from [Link]

  • BioAgilytix. (n.d.). Multiplexed Cytokine Analysis in Drug Development. Retrieved from [Link]

  • Cusabio. (n.d.). T cell receptor signaling pathway. Retrieved from [Link]

  • Altasciences. (n.d.). The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. The Altascientist, (44). Retrieved from [Link]

  • Kane, L. P., Lin, J., & Weiss, A. (2000). T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse. Journal of Allergy and Clinical Immunology, 105(5), 898-911.
  • CD Genomics. (2024, August 29). Overview of T Cell Receptor Signaling Pathways. Retrieved from [Link]

  • Charles River Laboratories. (2021, April 8). Predictive Immunotoxicology: The Cytokine Release Assay and Beyond. Eureka Blog. Retrieved from [Link]

  • Sino Biological. (n.d.). T Cell Receptor Signaling Pathway. Retrieved from [Link]

  • Explicyte Immuno-Oncology. (n.d.). Cytokine release Syndrome (CRS) assay. Retrieved from [Link]

  • Yin, Y., Mitson-Salazar, A., & Prussin, C. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology, 110, 6.24.1-6.24.18.
  • Maino, V. C., & Picker, L. J. (1998). Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells.
  • Altasciences. (n.d.). The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. Retrieved from [Link]

  • Nakamura, H., Ishizaka, A., Urano, T., Sayama, K., Sakamaki, F., Terashima, T., Waki, Y., Soejima, K., Tasaka, S., & Hasegawa, N. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American Journal of Respiratory and Critical Care Medicine, 154(6 Pt 1), 1731-1737.
  • Fuss, I. J., Kanof, M. E., Smith, P. D., & Zola, H. (2009). Isolation of whole mononuclear cells from peripheral blood and cord blood. Current Protocols in Immunology, Chapter 7, Unit 7.1.
  • Maino, V. C., & Picker, L. J. (1998). Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells.
  • Lam, C., Schütze, E., & Stütz, P. (1992). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy, 36(5), 957-962.
  • Nakamura, H., Ishizaka, A., Urano, T., Sayama, K., Sakamaki, F., Terashima, T., Waki, Y., Soejima, K., Tasaka, S., & Hasegawa, N. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American Journal of Respiratory and Critical Care Medicine, 154(6 Pt 1), 1731–1737.
  • Grassberger, M., Meingassner, J. G., & Stütz, A. (2001). Pimecrolimus (Elidel, SDZ ASM 981)--preclinical pharmacologic profile and skin selectivity. Seminars in Cutaneous Medicine and Surgery, 20(4), 231-239.
  • van Leent, E. J., Gräber, M., & Thurston, M. (1998). Effectiveness of the ascomycin macrolactam SDZ ASM 981 in the topical treatment of atopic dermatitis.
  • Zuberbier, T., Chong, S. U., & Grüntker, U. (2001). The ascomycin macrolactam pimecrolimus (Elidel, SDZ ASM 981) is a potent inhibitor of mediator release from human dermal mast cells and peripheral blood basophils. Journal of Allergy and Clinical Immunology, 108(2), 275-280.
  • Graeber, M., & van Leent, E. J. (1998). The novel ascomycin derivative SDZ ASM 981 is effective for psoriasis when used topically under occlusion.
  • Queille-Roussel, C., Paul, C., & Duteil, L. (2001). The new topical ascomycin derivative SDZ ASM 981 does not induce skin atrophy when applied to normal skin for 4 weeks: a randomized, double-blind controlled study.
  • van de Donk, N., et al. (2025). Characterization and Management of Cytokine Release Syndrome From the MonumenTAL-1 Study of Talquetamab in Patients With Relapsed/Refractory Multiple Myeloma. Cancer Medicine, 14(19), e71276.
  • Kaynar, L. (2018). Cytokine release syndrome. Transfusion and Apheresis Science, 57(1), 41-45.

Sources

Long-term stability and storage of Sdz mrl 953 solutions

Author: BenchChem Technical Support Team. Date: January 2026

<

A Comprehensive Guide to the Long-Term Stability and Storage of Sdz mrl 953 Solutions

Introduction

The integrity and stability of therapeutic compounds are paramount in drug discovery and development. For a novel compound designated this compound, understanding its chemical stability in solution is a critical prerequisite for reliable preclinical and clinical evaluation. Improper storage can lead to degradation, altering the compound's concentration, purity, and biological activity, thereby compromising experimental reproducibility and safety.[1][2]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing robust protocols for the long-term storage and stability assessment of this compound solutions. The methodologies outlined herein are grounded in established principles of pharmaceutical science and align with international regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH).[3][4] The objective is to provide a framework for generating reliable stability data, enabling the determination of an appropriate shelf-life and optimal storage conditions for this compound solutions.

Understanding Chemical Stability: Potential Degradation Pathways

The stability of a molecule like this compound is intrinsically linked to its chemical structure. Solutions are susceptible to various degradation mechanisms influenced by environmental factors such as pH, temperature, light, and oxygen.[1] Key potential pathways include:

  • Hydrolysis: The cleavage of chemical bonds, such as esters or amides, by water. This process can be significantly accelerated by acidic or basic conditions.[5][6]

  • Oxidation: Degradation initiated by reaction with oxygen or other oxidizing agents. Functional groups like phenols or certain nitrogen-containing heterocycles can be susceptible.[5][7] Atmospheric protection, such as storing under an inert gas (e.g., argon), can mitigate this pathway.[7]

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation. Compounds with chromophores that absorb light in the UV-Vis spectrum may be prone to photolytic degradation.[3][5]

Identifying these potential vulnerabilities is the first step in designing a robust stability program. A forced degradation study is the primary tool for this purpose.[8]

cluster_Stress Stress Conditions Acid Acid/Base Hydrolysis Deg Degradation Products (Impurities) Acid->Deg Oxidation Oxidation (e.g., H₂O₂) Oxidation->Deg Heat Thermal Stress Heat->Deg Light Photolytic Stress (UV/Vis) Light->Deg Sdz This compound (Parent Molecule) Sdz->Acid Susceptible Bonds (e.g., Esters, Amides) Sdz->Oxidation Electron-Rich Moieties Sdz->Heat Thermolabile Groups Sdz->Light Chromophores cluster_Prep cluster_Store cluster_Analysis Prep Prepare & Characterize This compound Solution (T=0 Analysis) Aliquot Aliquot into Vials Prep->Aliquot Cond1 Condition 1 (e.g., 25°C/60%RH) Aliquot->Cond1 Place on Stability Cond2 Condition 2 (e.g., 40°C/75%RH) Aliquot->Cond2 Place on Stability Cond3 Condition 3 (e.g., 5°C) Aliquot->Cond3 Place on Stability Pull Pull Samples at Time Points (3, 6, 9, 12 mo) Cond1->Pull Cond2->Pull Cond3->Pull Analyze Analyze via Stability- Indicating Method (e.g., HPLC) Pull->Analyze Data Data Evaluation (Purity, Degradants, Mass Balance) Analyze->Data

Caption: General workflow for a long-term stability study of this compound solutions.

Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the specificity of the analytical method, making it "stability-indicating." [8][9]A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. [9][10][11] Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Expose aliquots of the stock solution to the following stress conditions, aiming for 5-20% degradation of the parent compound. [12] * Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 48 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours. [5][12] * Thermal: Incubate the solution at 80°C for 72 hours.

    • Photolytic: Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [5]A control sample should be wrapped in aluminum foil to shield it from light.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, by the proposed analytical method (e.g., HPLC-UV/MS).

  • Validation: The method is considered stability-indicating if all degradation products are chromatographically resolved from the parent this compound peak. Peak purity analysis (e.g., using a Diode Array Detector) should be performed to confirm the homogeneity of the parent peak. [10]

Protocol 2: Long-Term Stability Assessment

Objective: To determine the shelf-life of this compound solutions under specified storage conditions.

Materials:

  • Calibrated stability chambers set to the conditions in Table 1.

  • Type I borosilicate glass vials (amber recommended to protect from light) with inert caps. [7]* Validated stability-indicating analytical method.

Methodology:

  • Prepare a minimum of three batches of this compound solution at the desired concentration. [13]2. Perform initial analysis (T=0) on all batches to determine the starting purity, concentration, and impurity profile.

  • Dispense precise aliquots of each batch into separate, labeled vials for each time point and storage condition. This prevents the need for repeated sampling from a single container.

  • Place the vials into the respective stability chambers.

  • At each scheduled time point (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples from each condition. [14][13]6. Allow samples to equilibrate to room temperature before analysis.

  • Analyze the samples for key stability attributes:

    • Assay: Quantify the remaining percentage of this compound.

    • Purity: Profile and quantify any degradation products.

    • Appearance: Note any changes in color or clarity, or the formation of precipitates.

    • pH: (If aqueous solution) Measure any changes in pH.

  • Record all data meticulously. A "significant change" is typically defined as a failure to meet the established specification, such as more than a 5% loss in assay from the initial value. [14]

Data Analysis and Recommended Storage

The stability of this compound is determined by the rate at which its concentration decreases and degradation products increase. The data collected should be tabulated to clearly show these trends over time.

Storage ConditionTime (Months)Assay (% of Initial)Total Degradants (%)Appearance
25°C / 60% RH 0100.00.15Clear, colorless
399.80.25Clear, colorless
699.50.40Clear, colorless
1298.90.85Clear, colorless
40°C / 75% RH 0100.00.15Clear, colorless
397.22.5Clear, colorless
694.84.9Clear, slightly yellow
5°C 0100.00.15Clear, colorless
12100.10.18Clear, colorless

Table 2: Example Stability Data for this compound Solution. (Note: This data is illustrative and must be generated experimentally).

Interpretation & Recommendations:

Based on the illustrative data above:

  • The compound is highly stable at 5°C, showing negligible degradation over 12 months.

  • At 25°C, there is a slow but measurable degradation, which remains well within acceptable limits.

  • At 40°C, significant degradation occurs within 6 months, indicating sensitivity to elevated temperatures.

  • Long-Term Storage (>1 month): For maximum stability, this compound solutions should be stored at 2-8°C , protected from light. [1]* Stock Solutions: Concentrated stock solutions (e.g., in DMSO) should be aliquoted and stored at -20°C or -80°C to ensure long-term viability and minimize freeze-thaw cycles. [7]* Short-Term / Bench-Top Use: Solutions may be kept at room temperature for short durations, but exposure should be minimized.

By following these guidelines and protocols, researchers can ensure the integrity of this compound solutions, leading to more reliable and reproducible scientific outcomes.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). International Council for Harmonisation. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials (2025). AMSbiopharma. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects (2025). Veeprho. [Link]

  • Forced Degradation Studies (n.d.). STEMart. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review (2014). National Institutes of Health (NIH). [Link]

  • The Researcher's Guide to Proper Compound Storage & Stability (2025). Elite Chems. [Link]

  • Stability indicating study by using different analytical techniques (n.d.). IJSDR. [Link]

  • What is a stability indicating method? (n.d.). AmbioPharm. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety (2025). GMP Plastics. [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays (2009). PubMed. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies (2022). National Institutes of Health (NIH). [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products (2009). World Health Organization (WHO). [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products (2006). European Medicines Agency (EMA). [Link]

  • Stability Indicating Assay Method (2023). IJCRT.org. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability (2025). Sharp. [Link]

  • Draft regional guidelines on stability testing of active substances and pharmaceutical products (n.d.). World Health Organization (WHO). [Link]

  • Stability testing overview for Pharmaceutical products (n.d.). GMP SOP. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sdz mrl 953 In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Sdz mrl 953. This document is designed for researchers, scientists, and drug development professionals encountering issues with in vitro cytokine release assays involving this compound. Our goal is to provide in-depth troubleshooting assistance grounded in scientific principles to help you resolve your experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not observing any cytokine release after stimulating my cells with this compound. What is the most common reason for this?

A1: The most frequent causes for a lack of response are issues with the experimental system's integrity or a mismatch between the compound's mechanism and the cell type used. this compound is a synthetic analog of Lipid A, the immunostimulatory component of lipopolysaccharide (LPS).[1][2][3] Its mechanism of action is to mimic LPS, primarily by activating immune cells through the Toll-like Receptor 4 (TLR4) signaling pathway.

Therefore, a failure to induce cytokines usually points to one of three critical areas:

  • The Cell System: The cells used must express a functional TLR4 receptor complex (including MD-2 and CD14). Primary monocytes, macrophages, and dendritic cells are ideal candidates.[4]

  • The Assay Controls: A properly executed experiment must include both a positive and a negative control. Without a robust response from your positive control (e.g., a known potent TLR4 agonist like LPS), you cannot validate that the assay system itself is working.

  • Cell Health and Viability: Dead or unhealthy cells will not produce or secrete cytokines.[5][6] It is imperative to confirm high cell viability before and after the stimulation period.

Below is a workflow to diagnose the root cause of the issue systematically.

start Start: No Cytokine Release Observed with this compound check_pos_control Did the Positive Control (e.g., LPS) work? start->check_pos_control check_viability Is Cell Viability >90% Post-Incubation? check_pos_control->check_viability Yes system_issue Problem: Assay System Failure. Troubleshoot cells, media, and detection method. check_pos_control->system_issue No check_cell_type Are you using a TLR4-expressing cell type (e.g., monocytes)? check_viability->check_cell_type Yes viability_issue Problem: Cytotoxicity or Poor Cell Health. Optimize cell handling and compound concentration. check_viability->viability_issue No check_reagents Are this compound & reagents prepared and stored correctly? check_cell_type->check_reagents Yes cell_type_issue Problem: Inappropriate Cell Model. Use primary monocytes or a validated cell line. check_cell_type->cell_type_issue No reagent_issue Problem: Reagent Integrity. Validate compound and check detection antibody. check_reagents->reagent_issue No success Success: Issue Identified and Resolved check_reagents->success Yes system_issue->success viability_issue->success cell_type_issue->success reagent_issue->success

Caption: Initial troubleshooting workflow for no cytokine release.

Q2: My positive control (LPS) works, but this compound still doesn't. What should I investigate next?

A2: If your positive control is effective, this confirms your cells are responsive and your detection system is functional. The focus should now shift to this compound itself and potential subtleties in its activity.

This compound is described as having significantly lower toxicity than LPS.[2][3] While it engages the same pathway, its potency and kinetics might differ.

Key Areas to Troubleshoot:

  • Compound Concentration and Solubility:

    • Dose-Response: Have you performed a dose-response experiment? this compound may require a different optimal concentration than LPS. Test a wide range, for example, from 0.1 ng/mL to 10 µg/mL.

    • Solubility: How was the compound reconstituted? Lipid A analogs can be challenging to dissolve. Improper solubilization can lead to aggregation and a dramatic loss of effective concentration. Ensure you are using the recommended solvent and procedure. It may be necessary to use a carrier like BSA, but this should be tested for its own effects first.

  • Incubation Time:

    • Cytokine release is a dynamic process.[7][8] While a 24-hour endpoint is common, some compounds may induce a faster, more transient response, or a delayed one. Consider a time-course experiment (e.g., 4, 8, 16, 24, and 48 hours) to capture the peak cytokine production.[9][10]

  • Selective Cytokine Induction:

    • The literature describes this compound as a "selective cytokine inducer."[1] This implies it may not induce the same broad profile as LPS. Are you measuring the right cytokines? While LPS strongly induces TNF-α and IL-6, this compound might preferentially induce others, such as IL-8 or IL-1 Receptor Antagonist (IL-1Ra).[1] Broad-spectrum multiplex analysis is recommended over single-cytokine ELISA initially.

Data Summary: Recommended Starting Parameters

ParameterRecommended Starting PointKey Consideration
Cell Type Human Primary PBMCs or CD14+ MonocytesMust express functional TLR4.[11]
Cell Density 1 x 10^6 cells/mLOverly dense or sparse cultures can affect response.
This compound Conc. 10 ng/mL - 1 µg/mL (perform titration)Potency may differ from LPS.
Positive Control LPS (from E. coli O111:B4) at 100 ng/mLValidates the entire experimental system.[12]
Negative Control Vehicle (e.g., endotoxin-free water/PBS)Establishes baseline cytokine levels.
Incubation Time 24 hours (perform time-course from 4-48h)Peak response time may vary.[10]
Readout Multiplex Immunoassay (e.g., Luminex)Captures a broader profile of selective induction.[10]
Q3: Could there be an issue with my cell handling or culture conditions?

A3: Absolutely. The health and state of your primary immune cells are paramount for a successful cytokine release assay. Immune cells, especially primary monocytes, are sensitive to their environment.[13]

Critical Cell Handling and Culture Checkpoints:

  • Isolation and Handling:

    • Use fresh blood from healthy donors whenever possible.

    • Process blood and isolate Peripheral Blood Mononuclear Cells (PBMCs) promptly to avoid altering cell activation states.[14]

    • Avoid harsh vortexing. Gently resuspend cell pellets to maintain membrane integrity.

  • Cell Viability:

    • Always perform a cell count and viability check (e.g., Trypan Blue exclusion) before plating. Viability should be >95%.

    • Re-check viability at the end of the experiment. A significant drop in viability in this compound-treated wells (but not in control wells) suggests a cytotoxic effect at that concentration, which would prevent cytokine secretion.[5][15]

  • Serum and Media:

    • Ensure the use of heat-inactivated, low-endotoxin fetal bovine serum (FBS). Standard FBS can contain activating components that increase background noise.

    • Some reagents or compounds may have their activity altered by serum proteins. Consider running a parallel experiment in serum-free media if results are inconsistent, but be aware this can also stress the cells.

Below is a simplified diagram of the TLR4 signaling pathway, which is the target for this compound. A failure at any step in this cascade within the cell will result in no cytokine production.

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Sdz_mrl_953 This compound (Lipid A Analog) TLR4_MD2 TLR4/MD-2 Complex Sdz_mrl_953->TLR4_MD2 Binds MyD88 MyD88-Dependent Pathway TLR4_MD2->MyD88 Dimerization & Recruitment NFkB NF-κB Activation MyD88->NFkB Signaling Cascade nucleus Nucleus NFkB->nucleus Translocation cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-8) nucleus->cytokines Gene Transcription

Caption: Simplified TLR4 signaling pathway initiated by this compound.

Protocols for Troubleshooting
Protocol 1: Validating the In Vitro Cytokine Release System

This protocol is designed to confirm that your entire experimental setup is functioning correctly, from cell responsiveness to the final detection readout.

Materials:

  • Isolated human PBMCs or CD14+ Monocytes

  • RPMI-1640 medium with 10% heat-inactivated, low-endotoxin FBS

  • This compound (reconstituted according to supplier)

  • LPS from E. coli O111:B4 (Positive Control)

  • Vehicle Control (the solvent used for this compound and LPS)

  • 96-well sterile tissue culture plates

  • Cytokine detection kit (ELISA or Multiplex)

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood. Perform a cell count and viability assessment. Viability must be >95%.

  • Plating: Resuspend cells in culture medium to a final concentration of 1 x 10^6 cells/mL. Add 200 µL of the cell suspension to each well of a 96-well plate.

  • Plate Layout (Example):

    • Column 1-3: Vehicle Control

    • Column 4-6: LPS (100 ng/mL final concentration)

    • Column 7-9: this compound (e.g., 1 µg/mL final concentration)

    • Column 10-12: this compound (e.g., 100 ng/mL final concentration)

  • Stimulation: Add the corresponding stimulant or vehicle to the wells. Ensure final volumes are consistent.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.[9]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.[13]

  • Cytokine Analysis: Analyze the supernatant for key cytokines (e.g., TNF-α, IL-6, IL-8, IL-10) using your chosen immunoassay, following the manufacturer's instructions.

  • Data Interpretation:

    • Vehicle Control: Should show low to undetectable cytokine levels.

    • LPS Control: Must show a robust and significant increase in TNF-α and IL-6. If not, the system is invalid.

    • This compound: Compare the cytokine levels to the vehicle control.

Protocol 2: Cell Viability Assessment Post-Stimulation

This protocol determines if this compound is causing cytotoxicity, which would inhibit cytokine production.

Materials:

  • Culture plate from Protocol 1 (after supernatant removal)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Resuspension: After removing the supernatant, gently wash the cell pellet in each well with 100 µL of PBS. Centrifuge and discard the supernatant.

  • Cell Detachment (if adherent): If using monocytes that have adhered, add a gentle cell dissociation buffer (e.g., TrypLE) and incubate for 5-10 minutes. Neutralize and transfer to a microfuge tube.

  • Staining: Resuspend the cell pellet in a known volume of PBS (e.g., 50 µL). Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue.

  • Counting: Immediately load the mixture onto a hemocytometer and count the number of live (unstained) and dead (blue) cells under a microscope.

  • Calculation:

    • % Viability = (Number of live cells / Total number of cells) x 100

  • Interpretation: A significant drop in viability in the this compound-treated wells compared to the vehicle control indicates a cytotoxic effect.[16] Consider using lower concentrations of the compound.

References
  • Omics Online. (n.d.). Cytokine Signaling in Immunity: Molecular Mechanisms and Therapeutic Potential. Omics Online. Retrieved from [Link]

  • Sino Biological. (n.d.). Cytokine Signaling. Sino Biological. Retrieved from [Link]

  • Stern, A., et al. (1995). This compound, a lipid A analog as selective cytokine inducer. Progress in Clinical and Biological Research, 392, 549-565. Retrieved from [Link]

  • Madame Curie Bioscience Database. (2000-2013). Cytokines, Receptors and Signalling Pathways Involved in Macrophage and Dendritic Cell Development. NCBI. Retrieved from [Link]

  • Molecular Devices. (n.d.). Normalize HTRF cytokine assays to cell viability. Molecular Devices. Retrieved from [Link]

  • Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American Journal of Respiratory and Critical Care Medicine, 151(5), 1491-1497. Retrieved from [Link]

  • ResearchGate. (n.d.). The intracellular signaling pathways affect cytokine production. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular viability/cytotoxicity and cytokine release/expression in response to different oxygen conditions. ResearchGate. Retrieved from [Link]

  • Lam, C., et al. (1992). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy, 36(8), 1647-1651. Retrieved from [Link]

  • Labcorp. (2021). 5 different kinds of cytokine release assays: weathering the storm. Labcorp. Retrieved from [Link]

  • Stow, J. L., & Murray, R. Z. (2010). Pathways for Cytokine Secretion. Physiology, 25(4), 217-225. Retrieved from [Link]

  • MDPI. (2014). Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytokine release assays: Current practices and future directions. ResearchGate. Retrieved from [Link]

  • Perfetto, S. P., et al. (2004). Seventeen-colour flow cytometry: unravelling the immune system. Nature Reviews. Immunology, 4(8), 648-655. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of shear flow on viability, cell size, and cytokine secretion of blood-derived monocytes. ResearchGate. Retrieved from [Link]

  • One Nucleus. (n.d.). In Vitro Cytokine Release Assays: Is There Calm After the Storm?. One Nucleus. Retrieved from [Link]

  • Koren, E., et al. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Immunological Methods, 333(1-2), 1-9. Retrieved from [Link]

  • PubMed. (n.d.). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of immunogenicity assays. ResearchGate. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Immunology Assays. Charles River Laboratories. Retrieved from [Link]

  • Hindawi. (2014). Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells. Hindawi. Retrieved from [Link]

  • PubMed. (2024). Introduction to qualification and validation of an immunoassay. PubMed. Retrieved from [Link]

  • Aziz, N., et al. (2013). Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research. Journal of Immunoassay and Immunochemistry, 34(3), 225-242. Retrieved from [Link]

  • NC3Rs. (n.d.). Crack-IT : Cytokine release assay. NC3Rs. Retrieved from [Link]

  • bioRxiv. (2023). Stimulation-induced cytokine polyfunctionality as a dynamic concept. bioRxiv. Retrieved from [Link]

  • Bitesize Bio. (2024). 14 Ways to Measure Immune Cell Activation. YouTube. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Immune Cell Killing Assays. Sartorius. Retrieved from [Link]

  • van de Veerdonk, F. L., et al. (2015). Cytokine Production Assays Reveal Discriminatory Immune Defects in Adults with Recurrent Infections and Noninfectious Inflammation. Clinical and Vaccine Immunology, 22(12), 1259-1268. Retrieved from [Link]

  • van de Donk, N., et al. (2025). Characterization and Management of Cytokine Release Syndrome From the MonumenTAL-1 Study of Talquetamab in Patients With Relapsed/Refractory Multiple Myeloma. Cancer Medicine, 14(19), e71276. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytokine release syndrome. ResearchGate. Retrieved from [Link]

Sources

Low cell viability after Sdz mrl 953 treatment

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Low Cell Viability After Sdz mrl 953 Treatment

Welcome to the troubleshooting guide for researchers observing low cell viability following treatment with the experimental compound this compound. This resource is designed for research scientists and drug development professionals to diagnose and resolve common issues encountered during in vitro experiments. While this compound is a novel immunostimulatory lipid A analog with low intrinsic toxicity, unexpected cytotoxicity can arise from various experimental factors. This guide provides a structured, question-and-answer approach to systematically troubleshoot your experiments.

// Nodes start [label="Start: Low Cell Viability Observed", fillcolor="#FBBC05", fontcolor="#202124"]; q_vehicle_control [label="Is the vehicle control\n(e.g., DMSO only) also toxic?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_assay_controls [label="Are positive/negative assay controls\n(e.g., untreated, max-kill) behaving as expected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_compound_prep [label="How was the this compound\nstock solution prepared and stored?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_cell_health [label="Were cells healthy and in\nlogarithmic growth phase before treatment?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions & Sections sol_solvent [label="Issue is likely solvent-related.\nCheck final concentration and batch.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; sol_assay [label="Issue is likely with the viability assay itself.\nReview protocol and reagents.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; sol_compound [label="Issue may be compound integrity or concentration.\nVerify stock and dilutions.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; sol_cells [label="Issue may be related to cell culture conditions.\nReview cell handling and health.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; sol_on_target [label="Cytotoxicity may be an on-target\neffect of this compound in your specific cell line.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> q_vehicle_control; q_vehicle_control -> sol_solvent [label="Yes"]; q_vehicle_control -> q_assay_controls [label="No"]; q_assay_controls -> sol_assay [label="No"]; q_assay_controls -> q_cell_health [label="Yes"]; q_cell_health -> sol_cells [label="No"]; q_cell_health -> q_compound_prep [label="Yes"]; q_compound_prep -> sol_compound [label="Improperly"]; q_compound_prep -> sol_on_target [label="Properly"]; }

Troubleshooting workflow for low cell viability.

// Nodes stimulus [label="this compound Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; necrosis [label="Necrosis\n(Uncontrolled Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Apoptosis Features a_feat1 [label="Cell Shrinkage", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a_feat2 [label="Membrane Blebbing", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a_feat3 [label="Caspase Activation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a_feat4 [label="Apoptotic Bodies", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Necrosis Features n_feat1 [label="Cell Swelling (Oncosis)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; n_feat2 [label="Membrane Rupture", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; n_feat3 [label="Inflammatory Response", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; n_feat4 [label="Release of DAMPs", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections stimulus -> apoptosis; stimulus -> necrosis; apoptosis -> {a_feat1, a_feat2, a_feat3, a_feat4} [dir=none]; necrosis -> {n_feat1, n_feat2, n_feat3, n_feat4} [dir=none]; }

Key differences between Apoptosis and Necrosis.

Q4: Could serum in my culture media be interfering with this compound? A: Yes, this is a significant and often overlooked factor. Components in serum, particularly proteins like albumin, can bind to small molecule compounds.[1] This binding sequesters the compound, reducing its free concentration and thus its effective dose on the cells.[1] this compound, like many small molecules, may be susceptible to this effect.

Impact on Potency: High serum concentrations can lead to an underestimation of your compound's potency (a rightward shift in the dose-response curve). If you are seeing less toxicity than expected, this could be a cause. Conversely, if you switch to a lower serum concentration without adjusting the dose, you might see unexpected toxicity. Experimental Design:

Consistency is Key: Use the same type, batch, and concentration of serum for all related experiments to ensure reproducibility. Serum-Free Conditions: If possible, consider running the experiment in serum-free or reduced-serum media for the duration of the treatment. However, be aware that this can also stress the cells, so include a "no-treatment" control under these conditions.[2] Characterize the Effect: If you suspect serum binding, you can perform your dose-response experiment at several different serum concentrations (e.g., 2%, 5%, 10%) to quantify the impact on the EC50/IC50.

Sources

Technical Support Center: Navigating Inconsistent Results in Sdz mrl 953 Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sdz mrl 953. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Inconsistent results can be a significant hurdle in research, leading to delays and ambiguity. This document provides a structured approach to troubleshooting and optimizing your experiments with this compound, ensuring data integrity and reproducibility. As an immunostimulatory lipid A analog, this compound's effects are rooted in complex biological pathways, which can be sensitive to subtle variations in experimental conditions.[1][2] This guide will walk you through potential pitfalls and their solutions, from basic compound handling to intricate cell-based assay optimization.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions and issues that researchers encounter when working with this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic analog of lipid A, the immunostimulatory component of lipopolysaccharide (LPS).[1][2] Unlike a traditional kinase inhibitor that targets a specific enzyme, this compound exerts its effects by modulating the immune response, likely through pattern recognition receptors such as Toll-like receptor 4 (TLR4). Its immunopharmacological activities are similar to LPS but with significantly lower toxicity.[1][2] Therefore, its effects are context-dependent and can vary significantly between different cell types and experimental conditions.

Q2: I'm not seeing any effect of this compound in my cell-based assay. What is a good starting point for troubleshooting?

A2: A lack of response can stem from several factors. First, verify the proper handling and storage of the compound to ensure its stability. Second, confirm that the cell line you are using is responsive to LPS or lipid A analogs. Not all cell lines express the necessary receptors (e.g., TLR4/MD-2/CD14 complex) to initiate a signaling cascade in response to this compound. Finally, ensure that the concentration range and treatment duration are appropriate for your specific assay and cell type.

Q3: My results with this compound vary significantly between experiments. What are the likely sources of this variability?

A3: Inter-experimental variability is a common challenge in cell-based assays.[3] Key factors to investigate include:

  • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses.

  • Cell Density: The confluency of your cell culture at the time of treatment can significantly impact the outcome.

  • Reagent Consistency: Variations in media, serum, and other reagents can introduce variability.

  • Incubation Times: Precise and consistent incubation times are crucial for reproducible results.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for more complex issues you might encounter during your this compound experiments.

Issue 1: High Background or "Paradoxical" Activation in Control Groups

Scenario: You observe a high basal level of signaling pathway activation in your vehicle-treated control group, or even a paradoxical increase in the pathway's activity at very low doses of this compound.

Potential Causes & Solutions:

  • Endotoxin Contamination: Given that this compound is an LPS analog, your entire experimental system must be free of contaminating endotoxins.

    • Solution: Use endotoxin-free water, media, and reagents. Test all your reagents for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.

  • Serum Variability: Fetal Bovine Serum (FBS) is a common source of biologically active molecules that can activate immune signaling pathways.

    • Solution: Test different lots of FBS to find one with low background activation. Once a suitable lot is identified, purchase a large quantity to ensure consistency across experiments. Consider using serum-free media if your cell line can tolerate it.

  • Cellular Stress: Over-confluent or unhealthy cells can exhibit aberrant signaling.

    • Solution: Ensure your cells are healthy and seeded at a consistent, optimal density. Perform a cell viability assay to confirm cell health.[4]

Experimental Workflow for Mitigating High Background:

cluster_0 Reagent & Cell Culture Validation cluster_1 Experimental Execution Test Reagents (LAL) Test Reagents (LAL) Qualify Serum Lot Qualify Serum Lot Test Reagents (LAL)->Qualify Serum Lot Optimize Seeding Density Optimize Seeding Density Qualify Serum Lot->Optimize Seeding Density Monitor Cell Health Monitor Cell Health Optimize Seeding Density->Monitor Cell Health Use Endotoxin-Free Workflow Use Endotoxin-Free Workflow Monitor Cell Health->Use Endotoxin-Free Workflow Proceed if Validated Consistent Incubation Consistent Incubation Use Endotoxin-Free Workflow->Consistent Incubation Data Acquisition Data Acquisition Consistent Incubation->Data Acquisition

Caption: Workflow for minimizing background signaling.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Scenario: You observe a potent effect of this compound in a cell-free (biochemical) assay, such as a TLR4 binding assay, but this effect is significantly diminished or absent in your cell-based experiments.

Potential Causes & Solutions:

  • Cell Permeability: this compound, being a lipid A analog, may have specific requirements for interacting with the cell membrane and its receptor complex.

    • Solution: While this compound is expected to act on an extracellular receptor, formulation and aggregation can be an issue. Ensure proper solubilization of the compound.

  • Cellular Efflux: Cells can actively transport compounds out, reducing the effective intracellular concentration.

    • Solution: While less likely for a TLR4 agonist, if intracellular targets are suspected, co-treatment with known efflux pump inhibitors can be a diagnostic tool.

  • Presence of Binding Proteins: In a cellular context, this compound's interaction with its target can be influenced by other proteins, such as LPS-binding protein (LBP), which is present in serum.

    • Solution: Evaluate the effect of serum concentration on this compound activity. Assays with and without serum can help elucidate the role of serum components.

Data Summary Table: Investigating Discrepancies

Experimental Condition Expected Outcome if Factor is significant Troubleshooting Step
Varying Serum % Potency of this compound changes with serum concentration.Titrate FBS from 0% to 10% in your assay.
Different Cell Lines Activity is high in cells with high TLR4 expression and low in TLR4-deficient cells.Test this compound in a panel of cell lines with known TLR4 expression levels.
Solvent Comparison Improved activity with a different solubilization method.Test different, cell-compatible solvents for this compound.
Issue 3: Inconsistent Dose-Response Curve

Scenario: The dose-response curve for this compound is not sigmoidal or shows a "U-shaped" or biphasic response, making it difficult to determine an EC50.

Potential Causes & Solutions:

  • Compound Solubility and Aggregation: At high concentrations, this compound may come out of solution or form micelles, which can lead to a decrease in activity.

    • Solution: Determine the critical micelle concentration (CMC) of this compound in your assay medium. Visually inspect your treatment solutions for any precipitation. Use a concentration range that is well below the solubility limit.

  • Off-Target Effects or Toxicity: At higher concentrations, this compound might induce cytotoxicity or engage off-target receptors, leading to a non-linear response.

    • Solution: Perform a cell viability assay (e.g., MTS or LDH release) in parallel with your functional assay to assess cytotoxicity at each concentration.

  • Feedback Regulation: The signaling pathway activated by this compound may have negative feedback loops that are engaged at higher concentrations or after prolonged stimulation.

    • Solution: Perform a time-course experiment to understand the kinetics of the response. It's possible that an earlier time point will yield a more conventional dose-response curve.

Signaling Pathway Considerations:

cluster_pathway TLR4 Signaling Cascade This compound This compound TLR4/MD-2 TLR4/MD-2 This compound->TLR4/MD-2 MyD88 MyD88 TLR4/MD-2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK JNK/p38 JNK/p38 TAK1->JNK/p38 NF-kB Activation NF-kB Activation IKK->NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines NF-kB Activation->Inflammatory Cytokines Negative Regulators (e.g., A20) Negative Regulators (e.g., A20) NF-kB Activation->Negative Regulators (e.g., A20) AP-1 Activation AP-1 Activation JNK/p38->AP-1 Activation AP-1 Activation->Inflammatory Cytokines Negative Regulators (e.g., A20)->TRAF6

Sources

Technical Support Center: Optimizing Sdz mrl 953 Concentration for Cell Stimulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Sdz mrl 953. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing this compound for cellular stimulation experiments. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, monosaccharidic analog of lipid A, the active component of lipopolysaccharide (LPS).[1][2][3] It functions as an immunostimulatory agent with significantly lower toxicity compared to LPS.[1][2][3][4] Its primary mechanism of action is through the activation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[5] Binding of this compound to the TLR4 receptor complex initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of various cytokines and other inflammatory mediators.

Q2: What are the key differences between this compound and LPS for in vitro cell stimulation?

A2: The most significant difference is the toxicity profile. This compound is reported to be 10,000 to over 700,000 times less toxic than LPS in animal models, which translates to a wider experimental window and reduced risk of inducing cell death in vitro.[2][3][4] While both activate TLR4, this compound is considered a selective cytokine inducer, moderately stimulating the release of certain cytokines from monocytes and priming neutrophils for enhanced reactive oxygen species production.[2][4][6] This selectivity can be advantageous for studying specific immune pathways without the overwhelming and potentially confounding inflammatory response often seen with LPS.

Q3: Which cell types are responsive to this compound?

A3: Any cell type expressing functional TLR4 on its surface will be responsive to this compound. This primarily includes cells of the innate immune system such as:

  • Monocytes and Macrophages: These are key target cells that will produce a range of cytokines upon stimulation.[2][4]

  • Neutrophils: this compound can prime neutrophils for an enhanced response to subsequent stimuli.[2][4]

  • Dendritic Cells: As professional antigen-presenting cells, dendritic cells will mature and upregulate co-stimulatory molecules in response to TLR4 agonism.

Other cell types, including certain endothelial and epithelial cells, also express TLR4 and may respond to this compound, though the response may be less robust than that of immune cells.

Q4: How should I prepare and store this compound?

A4: For optimal stability and performance, follow these guidelines:

  • Reconstitution: The solubility of this compound can be challenging. It is recommended to first dissolve it in a small amount of sterile, endotoxin-free DMSO to create a concentrated stock solution. Subsequently, this stock can be diluted to the final working concentration in your cell culture medium.

  • Storage: Store the lyophilized powder in a dry, dark place at -20°C for long-term storage. Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Short-term storage of a few days to a week at 4°C is also acceptable.

Troubleshooting Guide

Problem 1: Low or No Cellular Response to this compound Stimulation

Symptoms:

  • Minimal or no detectable cytokine production (e.g., via ELISA or flow cytometry).

  • No upregulation of activation markers (e.g., CD80, CD86 on dendritic cells).

  • Lack of expected morphological changes in cells.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Sub-optimal Concentration The dose-response curve for this compound can be cell-type dependent. Too low a concentration will not sufficiently engage TLR4 receptors to trigger a robust downstream signal.Perform a dose-response experiment. A common starting range for lipid A analogs is 0.1 to 10 µg/mL. Test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ng/mL and 1, 10 µg/mL) to determine the optimal concentration for your specific cell type and desired endpoint.
Incorrect Reconstitution/Storage This compound, like other lipids, can be prone to aggregation if not properly dissolved. Repeated freeze-thaw cycles can also degrade the molecule.Ensure the compound is fully dissolved in DMSO before diluting in aqueous media. Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment.
Low TLR4 Expression on Target Cells The magnitude of the response is directly proportional to the number of TLR4 receptors on the cell surface. Some cell lines may have low or no TLR4 expression.Confirm TLR4 expression on your target cells using flow cytometry or western blotting. If expression is low, consider using a different cell type or a cell line known to have robust TLR4 expression (e.g., THP-1 monocytes).
Issues with Downstream Readout The timing of your analysis is critical. Cytokine production is a dynamic process with specific kinetics for transcription and translation.[7]Perform a time-course experiment. Measure your endpoint at several time points post-stimulation (e.g., 4, 8, 12, 24, and 48 hours) to capture the peak response.[8]
Problem 2: High Cell Death or Cytotoxicity

Symptoms:

  • Significant decrease in cell viability (e.g., as measured by Trypan Blue exclusion or a viability assay like MTT).

  • Visible signs of cell stress, such as membrane blebbing or detachment from the culture plate.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Excessively High Concentration Although much less toxic than LPS, very high concentrations of this compound can still induce a potent inflammatory response leading to activation-induced cell death, a form of apoptosis.Refer to your dose-response curve and select a concentration that provides a robust stimulatory effect without significant toxicity. The optimal concentration is often at the top of the linear portion of the dose-response curve, before it plateaus.
DMSO Toxicity The solvent used for reconstitution, DMSO, can be toxic to cells at concentrations typically above 0.5-1%.Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments to account for any solvent-related effects.
Contamination of Reagents Contamination of your this compound stock or cell culture media with other substances can lead to unexpected cytotoxicity.Always use sterile, endotoxin-free reagents and practice good aseptic technique. Filter-sterilize your final working solution of this compound if you have concerns about contamination.
Problem 3: Inconsistent or Irreproducible Results

Symptoms:

  • High variability in the magnitude of the cellular response between replicate experiments.

  • Difficulty in reproducing results obtained on different days.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Variability in Cell Culture Conditions The metabolic state and health of your cells can significantly impact their responsiveness to stimuli. Factors like cell passage number, confluency, and media components can all contribute to variability.Standardize your cell culture protocol. Use cells within a consistent passage number range, seed them at the same density for each experiment, and ensure they are in the logarithmic growth phase at the time of stimulation.
Inconsistent Reagent Preparation Small errors in pipetting or dilution can lead to significant differences in the final concentration of this compound, especially when working with concentrated stock solutions.Prepare a large batch of your this compound stock solution, aliquot it, and use these standardized aliquots for a series of experiments. Use calibrated pipettes and be meticulous in your dilutions.
Batch-to-Batch Variability of this compound Although a synthetic molecule, minor variations between manufacturing lots can potentially occur.If you suspect batch-to-batch variability, it is advisable to test a new lot in a small-scale experiment to confirm that it elicits a comparable response to the previous lot before proceeding with large-scale studies.

Experimental Protocols & Visualizations

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)

This protocol outlines a general method for determining the optimal concentration of this compound for stimulating your target cells. The example below uses human peripheral blood mononuclear cells (PBMCs) and measures TNF-α production as the readout.

Materials:

  • This compound

  • Endotoxin-free DMSO

  • Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • 96-well flat-bottom cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Prepare this compound Stock Solution:

    • Reconstitute lyophilized this compound in endotoxin-free DMSO to a stock concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C.

  • Cell Seeding:

    • Resuspend isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^5 cells/well).

  • Prepare this compound Dilutions:

    • Perform a serial dilution of the 1 mg/mL this compound stock solution in complete RPMI-1640 medium to prepare 2X working solutions. Aim for final concentrations ranging from 0.01 ng/mL to 10 µg/mL.

    • Also prepare a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only). A positive control of LPS (e.g., 100 ng/mL) is also recommended.

  • Cell Stimulation:

    • Add 100 µL of the 2X this compound working solutions to the corresponding wells of the 96-well plate containing the cells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Analyze the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the TNF-α concentration against the log of the this compound concentration to generate a dose-response curve.

    • The optimal concentration will be the lowest concentration that gives a maximal or near-maximal response.

Workflow for Dose-Response Assay:

G prep_stock Prepare 1 mg/mL this compound stock in DMSO prep_dilutions Prepare 2X serial dilutions of this compound prep_stock->prep_dilutions seed_cells Seed 1x10^5 cells/well in 96-well plate stimulate Add 100 µL of 2X dilutions to cells seed_cells->stimulate prep_dilutions->stimulate incubate Incubate for 24 hours at 37°C, 5% CO2 stimulate->incubate collect Centrifuge and collect supernatant incubate->collect analyze Analyze TNF-α by ELISA collect->analyze plot Plot dose-response curve analyze->plot

Dose-response assay workflow.

Signaling Pathway of this compound

This compound, as a TLR4 agonist, initiates a well-characterized signaling cascade upon binding to the TLR4/MD-2 receptor complex on the cell surface. This leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, which in turn activate downstream kinases and ultimately transcription factors like NF-κB and IRF3. The activation of these transcription factors drives the expression of pro-inflammatory cytokines, chemokines, and type I interferons.

Simplified TLR4 Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sdz This compound tlr4 TLR4/MD-2 sdz->tlr4 Binds myd88 MyD88 tlr4->myd88 trif TRIF tlr4->trif kinases Kinase Cascade (e.g., IKK, TBK1) myd88->kinases trif->kinases nfkb NF-κB kinases->nfkb Activates irf3 IRF3 kinases->irf3 Activates cytokines Pro-inflammatory Cytokine Genes nfkb->cytokines Transcription irf3->cytokines Transcription

Simplified TLR4 signaling cascade initiated by this compound.

References

  • Jiang, Q. et al. (2020). Chemical structure of TLR4 agonists: MPLA, ONO4007, this compound, and FP molecules. Journal of Medicinal Chemistry, 63(19), 10703-10722. [Link]

  • Lam, C. et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy, 35(3), 500-505. [Link]

  • Lam, C. et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. ResearchGate. [Link]

  • Stern, A. et al. (1995). This compound, a lipid A analog as selective cytokine inducer. Progress in Clinical and Biological Research, 392, 549-565. [Link]

  • Lam, C. et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. PMC. [Link]

  • Lam, C. et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. PubMed. [Link]

  • Lam, C. et al. (1992). This compound, A Novel Synthetic Lipid a Analogue, Induces Tolerance to the Lethal Effects of Endotoxin and Enhances Nonspecific I. Canadian Journal of Infectious Diseases. [Link]

  • Nakamura, H. et al. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American Journal of Respiratory and Critical Care Medicine, 154(6 Pt 1), 1664-1670. [Link]

  • Nakamura, H. et al. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed. [Link]

  • Wang, C. et al. (2011). Optimization and validation of a robust human T cell culture method for monitoring phenotypic and polyfunctional antigen-specific CD4 and CD8 T-cell responses. Journal of Immunological Methods, 363(2), 115-126. [Link]

  • Zhang, H. et al. (2013). An optimized method for establishing high purity murine CD8+ T cell cultures. Journal of Immunological Methods, 387(1-2), 241-248. [Link]

  • Kramer, N. I. et al. (2015). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives, 123(1), 48-56. [Link]

  • Kim, J. H. et al. (2019). Cytokine induction profile over time after stimulation with dsRNA or SEB in macrophages. ResearchGate. [Link]

  • Yeap, S. K. et al. (2011). Evaluation of Immunomodulatory Effect: Selection of the Correct Targets for Immunostimulation Study. ResearchGate. [Link]

  • Wüst, S. et al. (2022). A Critical Role of Culture Medium Selection in Maximizing the Purity and Expansion of Natural Killer Cells. International Journal of Molecular Sciences, 23(19), 11406. [Link]

  • Hauser, A. S. et al. (2016). Biased signaling of lipids and allosteric actions of synthetic molecules for GPR119. Scientific Reports, 6, 31751. [Link]

  • Wagner, T. L. et al. (1997). Cytokine induction by the immunomodulators imiquimod and S-27609. Journal of Interferon & Cytokine Research, 17(2), 83-91. [Link]

  • Sica, A. et al. (2012). In Vitro Generation of Monocyte-Derived Macrophages under Serum-Free Conditions Improves Their Tumor Promoting Functions. PLoS ONE, 7(8), e42656. [Link]

  • Kim, J. H. et al. (2019). Cytokine Inductions and Intracellular Signal Profiles by Stimulation of dsRNA and SEB in the Macrophages and Epithelial Cells. Mediators of Inflammation, 2019, 9413236. [Link]

  • Jacobs, M. I. et al. (2023). Probing the force-from-lipid mechanism with synthetic polymers. eLife, 12, e84276. [Link]

  • de Oliveira, L. S. et al. (2020). A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells. Immunobiology, 225(3), 151923. [Link]

  • Wang, G. et al. (2023). Single-cell transcriptional landscape of temporal neutrophil response to burn wound in larval zebrafish. PNAS, 120(13), e2216281120. [Link]

  • Ifrim, D. C. et al. (2017). GM-CSF and IL-3 Modulate Human Monocyte TNF-α Production and Renewal in In Vitro Models of Trained Immunity. Frontiers in Immunology, 8, 13. [Link]

  • Roettger, S. et al. (2011). Membrane Cholesterol Affects Stimulus-Activity Coupling in Type 1, but not Type 2, CCK Receptors: Use of Cell Lines with Elevated Cholesterol. Molecular Pharmacology, 79(4), 725-734. [Link]

  • Todorova, N. et al. (2013). Peptide-Lipid Interactions: Experiments and Applications. Current Protein & Peptide Science, 14(5), 394-408. [Link]

  • Echelon Biosciences. (n.d.). Lipidomics. MoBiTec Newsletter. [Link]

  • Adler, M. et al. (2019). Single-cell stimulus-response gene expression trajectories reveal the stimulus-specificities of dynamic responses by single macrophages. eLife, 8, e42239. [Link]

Sources

Navigating the Labyrinth of Sdz mrl 953 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sdz mrl 953. As researchers and drug development professionals, you are keenly aware that realizing the full potential of a novel compound is intrinsically linked to its successful formulation and handling. This compound, a promising immunostimulatory monosaccharidic lipid A analog, presents unique solubility challenges due to its amphipathic nature, possessing both hydrophobic lipid chains and a hydrophilic sugar-phosphate backbone.[1][2] This guide is designed to provide you with the expertise and practical, field-proven insights to navigate these challenges effectively. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

This compound is a synthetic analog of Lipid A, the bioactive component of lipopolysaccharide (LPS).[2][3] Its structure, comprising lipid chains and a phosphorylated monosaccharide, gives it an amphipathic character. This dual nature can lead to the formation of micelles or larger aggregates in aqueous solutions, significantly impacting its bioavailability and experimental reproducibility. Understanding and controlling its solubility is therefore a critical first step for any in vitro or in vivo study.

Q2: I've tried dissolving this compound in water and it won't go into solution. What should I do?

Direct dissolution in water is often challenging for lipidated molecules. The hydrophobic portions of the molecule tend to self-associate to minimize contact with water, leading to poor solubility or the formation of a suspension rather than a true solution.[4][5] It is recommended to start with a small amount of an organic co-solvent before introducing an aqueous buffer.

Q3: Are there any general principles I should be aware of before starting my solubilization experiments?

Absolutely. The solubility of complex molecules like this compound is governed by several factors:

  • pH and Net Charge: The phosphate group in this compound has a negative charge at neutral pH. Modulating the pH of the buffer can influence the overall charge of the molecule and its interaction with the solvent.[6][7]

  • Co-solvents: The use of organic co-solvents is a common strategy to dissolve hydrophobic compounds.[7][8] These solvents disrupt the hydrophobic interactions that lead to aggregation.

  • Temperature: Gentle heating can sometimes increase the kinetic energy of the system and improve solubility.[7][8] However, this should be approached with caution to avoid degradation of the compound.

  • Physical Disruption: Techniques like sonication can help break down aggregates and facilitate dissolution.[6]

Troubleshooting Guide: A Step-by-Step Approach to Solubilizing this compound

This troubleshooting guide is structured as a decision-making workflow to help you systematically determine the optimal solubilization conditions for this compound in your specific experimental context.

Initial Solubility Testing: A Recommended Starting Point

It is always prudent to test the solubility of a small amount of your compound before attempting to dissolve the entire batch.[6]

Protocol 1: Small-Scale Solubility Test

  • Weigh out a small, accurately measured amount of this compound (e.g., 1 mg).

  • Attempt to dissolve the compound in a small volume (e.g., 100 µL) of your primary intended aqueous buffer (e.g., PBS, pH 7.4).

  • Vortex briefly.

  • Visually inspect the solution. If it is not clear, proceed to the troubleshooting workflow.

Troubleshooting Workflow

If the initial solubility test in your aqueous buffer fails, follow this systematic approach.

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} }

Caption: A decision-making workflow for troubleshooting this compound solubility.

Detailed Experimental Protocols

Protocol 2: Solubilization using an Organic Co-solvent

This protocol corresponds to Step 1 in the workflow.

  • To your vial of this compound, add a small volume of a high-purity organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[6][8] Ethanol is another potential option.

  • Rationale: The organic solvent will interact with the hydrophobic lipid chains of this compound, disrupting the self-aggregation that prevents dissolution in water.[4]

  • Causality: By first creating a concentrated stock solution in an organic solvent, you are creating a more favorable energetic state for the subsequent introduction of an aqueous environment.

Protocol 3: Physical Disruption

This protocol corresponds to Step 2 in the workflow.

  • After adding the organic co-solvent, vortex the sample vigorously for 30-60 seconds.

  • If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • Rationale: Sonication uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy that can break apart solid particles and aggregates, increasing the surface area available for solvation.[6]

Protocol 4: Gradual Introduction of Aqueous Buffer

This protocol corresponds to Step 3 in the workflow.

  • Once this compound is dissolved in the organic co-solvent, slowly add your desired aqueous buffer dropwise while gently vortexing or stirring.

  • Rationale: Adding the aqueous buffer slowly prevents a sudden change in the solvent environment, which could cause the compound to precipitate out of solution. This technique, known as "anti-solvent precipitation," is something to be avoided here.

Protocol 5: pH Adjustment

This protocol corresponds to Step 4 in the workflow.

  • If precipitation occurs upon addition of the aqueous buffer, this may indicate that the pH of the solution is near the isoelectric point (pI) of the molecule, where it has a net neutral charge and is least soluble.[4][7]

  • Try adjusting the pH of your this compound solution. Given the presence of a phosphate group, increasing the pH slightly with a dilute solution of NaOH (e.g., 0.1 M) may increase the net negative charge and improve solubility. Conversely, for some molecules, a more acidic environment can be beneficial.[6]

  • Self-Validation: Test a small aliquot of your solution at different pH values to determine the optimal range for solubility.

Protocol 6: Controlled Heating

This protocol corresponds to Step 5 in the workflow.

  • If the compound remains insoluble, gentle warming of the solution may be beneficial. Place the vial in a water bath at a controlled temperature (e.g., 37°C) for a short period (10-15 minutes).

  • Rationale: Increasing the temperature can provide the necessary energy to overcome the intermolecular forces holding the compound in its solid state.[8]

  • Trustworthiness: It is crucial to use a controlled temperature and a short duration to minimize the risk of chemical degradation of this compound. Always check the manufacturer's data sheet for any temperature stability information.

Quantitative Data Summary

For systematic troubleshooting, it is advisable to maintain a record of your experimental conditions and outcomes.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Outcome (Soluble/Insoluble)
Co-solvent DMSOEthanolAcetonitrileNone
Co-solvent % (v/v) 5%10%5%N/A
Buffer PBS pH 7.4Tris pH 8.0Citrate pH 6.0Water
Temperature Room Temp37°CRoom TempRoom Temp
Sonication YesNoYesYes

Concluding Remarks

The successful solubilization of this compound is a critical prerequisite for reliable and reproducible experimental results. By adopting a systematic and well-reasoned approach, as outlined in this guide, you can overcome the inherent challenges posed by its amphipathic structure. Remember to always start with small-scale tests and to meticulously document your procedures and observations. This will not only save valuable material but will also build a robust foundation for your future research with this exciting compound.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • Creative Peptides. (2024, December 2). What Factors Determine Peptide Solubility?
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
  • BOC Sciences. (n.d.). Guidelines for Peptide Dissolving.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • Andrade, C. A., et al. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central.
  • MedKoo Biosciences. (n.d.). SDZ MRL953 | CAS#123136-61-8 | Lipid A analog.
  • Krasner, D. P., et al. (n.d.). Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. PubMed Central.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Nakamura, H., et al. (n.d.). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed Central.
  • Isca Biochemicals. (2023, May 2). Peptide solubility.
  • Nakamura, H., et al. (n.d.). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed.

Sources

How to prevent Sdz mrl 953 aggregation in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Aggregation in Solution

Welcome to the technical support center for Sdz mrl 953. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of aggregation of this compound in solution. As a novel immunostimulatory monosaccharidic lipid A analog, understanding its behavior in different formulations is critical for reproducible and meaningful experimental results.[1] This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help you maintain the stability and integrity of this compound in your experiments.

Understanding this compound and Aggregation

This compound is a complex amphiphilic molecule, possessing both hydrophobic lipid chains and a hydrophilic sugar-phosphate head.[1] This structure is prone to self-assembly and aggregation in aqueous solutions, which can significantly impact its biological activity, bioavailability, and may lead to inaccurate experimental outcomes. Aggregation can be influenced by a variety of factors including concentration, pH, ionic strength, temperature, and the presence of other molecules in the solution.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing visible precipitation or cloudiness in my this compound solution. What is happening and how can I fix it?

Answer:

Visible precipitation or cloudiness is a strong indicator of significant aggregation. This occurs when the concentration of this compound exceeds its solubility limit under the current solution conditions, leading to the formation of large, insoluble aggregates. Several factors could be contributing to this issue. Let's explore the potential causes and solutions systematically.

Troubleshooting Steps:

  • Re-evaluate Your Solvent and Concentration:

    • Causality: The solubility of this compound is not yet fully characterized in all common buffers.[1] It's possible the chosen solvent is not optimal for the desired concentration.

    • Recommendation: Start by preparing a fresh stock solution in a recommended solvent. While specific data for this compound is limited, for many lipid-containing molecules, a small amount of an organic co-solvent like DMSO or ethanol is used to create a high-concentration stock, which is then diluted into the final aqueous buffer. Always add the stock solution to the aqueous buffer with gentle mixing, not the other way around, to avoid localized high concentrations that can trigger precipitation.

  • Optimize Solution pH:

    • Causality: The phosphate group in this compound has a pKa value that will be influenced by the solution's pH.[1] Changes in pH alter the ionization state of the molecule, affecting its overall charge and, consequently, the electrostatic interactions that can either prevent or promote aggregation.[3][4] For amphiphilic molecules, there is often an optimal pH range for maximum solubility.

    • Experimental Protocol:

      • Prepare a series of small-volume buffers with varying pH values (e.g., from pH 5.0 to 8.0 in 0.5 unit increments).

      • Add a consistent, small aliquot of a concentrated this compound stock solution to each buffer to reach the desired final concentration.

      • Incubate the solutions under your typical experimental conditions and visually inspect for precipitation over time.

      • For a more quantitative analysis, you can measure the absorbance at 350 nm (A350), where an increase in absorbance indicates light scattering from aggregates.[5][6]

  • Adjust the Ionic Strength:

    • Causality: The ionic strength of the solution, primarily determined by salt concentration, can significantly impact the stability of charged molecules like this compound.[7] At low ionic strength, electrostatic repulsion between charged head groups can prevent aggregation. However, at very high ionic strengths, a "salting-out" effect can occur, reducing solubility.[8] Conversely, for some molecules, increasing ionic strength can shield charges and reduce aggregation.[6][9]

    • Experimental Protocol:

      • Using the optimal pH determined above, prepare solutions with varying concentrations of a neutral salt like NaCl (e.g., 0 mM, 50 mM, 150 mM, 300 mM).

      • Introduce this compound and monitor for aggregation as described for the pH optimization.

Question 2: My this compound solution appears clear, but I'm getting inconsistent results in my bioassays. Could sub-visible aggregates be the problem?

Answer:

Absolutely. The absence of visible precipitation does not guarantee a monomeric, fully active solution. Sub-visible, soluble aggregates and oligomers can form, which may have altered biological activity or be inactive altogether.[10][11] Detecting these smaller aggregates requires more sensitive analytical techniques.

Troubleshooting and Characterization Workflow:

Here is a suggested workflow to characterize the aggregation state of your this compound solution:

start Prepare this compound Solution dls Dynamic Light Scattering (DLS) - Quick assessment of size distribution start->dls decision Aggregates Detected? dls->decision Is polydispersity high or are large species present? sec Size Exclusion Chromatography (SEC) - Separate and quantify monomers vs. aggregates auc Analytical Ultracentrifugation (AUC) - Gold standard for aggregation  characterization sec->auc For in-depth characterization optimize Optimize Formulation (pH, Ionic Strength, Excipients) auc->optimize decision->sec Yes end Proceed with Experiment decision->end No optimize->start Re-test optimized solution

Caption: Workflow for detecting and addressing sub-visible aggregation.

Analytical Techniques for Detecting Sub-Visible Aggregates:

TechniquePrincipleInformation GainedProsCons
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size distribution.[12]Provides an estimate of the average particle size and polydispersity. Highly sensitive to the presence of large aggregates.[12]Fast, low sample consumption.Low resolution, not ideal for complex mixtures.[11]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius as they pass through a porous column.Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.Highly quantitative for soluble aggregates.Can be affected by molecule-column interactions; may filter out very large aggregates.[11]
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a strong centrifugal field.[13]Provides detailed information on the size, shape, and distribution of different species in solution.Gold standard for characterizing aggregation.[13]Requires specialized equipment and expertise.
Question 3: Can I use excipients to prevent this compound aggregation? If so, which ones should I try?

Answer:

Yes, excipients can be highly effective in preventing aggregation.[14] They work through various mechanisms, such as stabilizing the native conformation, preventing surface adsorption, or altering the solvent properties. Given the amphiphilic nature of this compound, surfactants are a logical starting point.

Recommended Excipients to Screen:

Excipient ClassExamplesMechanism of ActionStarting Concentration Range
Non-ionic Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)Can form micelles to solubilize hydrophobic portions of this compound or coat hydrophobic interfaces to prevent aggregation.0.01% - 0.1% (w/v)
Sugars/Polyols Sucrose, Trehalose, MannitolStabilize the structure of molecules through preferential exclusion, effectively hydrating the molecule and favoring a more stable state.[10]1% - 10% (w/v)
Amino Acids Arginine, Glycine, ProlineCan suppress aggregation by various mechanisms, including acting as "hydrophobic shields" or by raising the energy barrier for unfolding.[15]50 mM - 250 mM
Alkylsaccharides ProTek® excipientsA newer class of excipients shown to be effective in preventing aggregation of peptides and proteins.[14]Manufacturer's recommendation

Experimental Protocol for Excipient Screening:

  • Prepare stock solutions of each excipient at a high concentration.

  • In your optimized buffer (from pH and ionic strength screening), create a matrix of conditions with different excipients and concentrations.

  • Add this compound to each condition to your final desired concentration.

  • Subject the samples to stress conditions that are relevant to your experimental workflow (e.g., thermal stress by incubating at an elevated temperature for a set period, or mechanical stress through gentle agitation).

  • Analyze the samples for aggregation using one of the methods described above (e.g., DLS or SEC) and compare to a control sample without any excipient.

start Optimized Buffer (pH & Ionic Strength) excipient_stocks Prepare Excipient Stock Solutions (Surfactants, Sugars, Amino Acids) start->excipient_stocks matrix Create Formulation Matrix - Vary excipient type and concentration excipient_stocks->matrix add_drug Add this compound to each formulation matrix->add_drug stress Apply Stress Conditions (e.g., Thermal, Mechanical) add_drug->stress analyze Analyze for Aggregation (DLS, SEC, etc.) stress->analyze result Identify Optimal Excipient(s) and Concentration(s) analyze->result

Caption: A systematic approach to screening excipients for preventing aggregation.

Storage and Handling Best Practices

To ensure the long-term stability of this compound, proper storage and handling are crucial.

  • Solid Form: Store the lyophilized powder as recommended by the supplier, typically at -20°C or colder, protected from light and moisture.[1]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions in your optimized aqueous buffer for each experiment. Do not store dilute aqueous solutions for extended periods unless stability has been confirmed.

By systematically addressing the physicochemical factors that influence solubility and employing robust analytical techniques to monitor aggregation, you can develop a stable formulation for this compound, leading to more reliable and reproducible research.

References
  • BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]

  • Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved from [Link]

  • APC Ltd. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]

  • Fidabio. (2023, August 16). Aggregation in drug development: a challenge that can be avoided. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (n.d.). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Retrieved from [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]

  • International Journal of Chemical Studies. (2014). Effect of ionic strength on the stability constants of complexes of 3–(4–chlorophenyl). Retrieved from [Link]

  • Chemical Reviews. (n.d.). Advanced Techniques for Detecting Protein Misfolding and Aggregation in Cellular Environments. Retrieved from [Link]

  • PubMed. (2013). Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment. Retrieved from [Link]

  • ResearchGate. (2025). Effect of pH and Light on Aggregation and Conformation of an IgG1 mAb. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ionic strength – Knowledge and References. Retrieved from [Link]

  • PMC - NIH. (n.d.). Colloidal aggregation: from screening nuisance to formulation nuance. Retrieved from [Link]

  • PubMed Central. (n.d.). Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein. Retrieved from [Link]

  • PubMed. (2022). Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. Retrieved from [Link]

  • PMC - NIH. (n.d.). Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (2012). Viscoelasticity of anionic wormlike micelles: effects of ionic strength and small hydrophobic molecules. Retrieved from [Link]

  • OAE Publishing Inc. (2023). Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. Retrieved from [Link]

  • bioRxiv. (2021). Prediction of the effect of pH on the aggregation and conditional folding of intrinsically disordered proteins with SolupHred and DispHred. Retrieved from [Link]

  • PMC - PubMed Central. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. Retrieved from [Link]

  • YouTube. (2022). The Effect of pH on Solubility. Retrieved from [Link]

Sources

Technical Support Center: Investigating In Vivo Response Variability to Sdz mrl 953

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sdz mrl 953. This resource is designed for researchers, scientists, and drug development professionals encountering variability in their in vivo experiments with this novel immunostimulatory agent. This compound is a synthetic monosaccharidic lipid A analog that functions as a Toll-like receptor 4 (TLR4) agonist.[1][2][3] It has shown potential in various models, including for sepsis and as a tumor immunotherapeutic, by modulating cytokine responses such as TNF-alpha and IL-6.[1][4][5]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a potent immunostimulatory agent that acts as a selective agonist for Toll-like receptor 4 (TLR4).[3] Similar to the lipid A component of lipopolysaccharide (LPS), it activates downstream signaling pathways to induce a cytokine response. However, it is designed to have a better therapeutic window than LPS, with reports of down-regulating TNF-alpha and IL-6 production while priming secretion of G-CSF and IL-1 beta.[1][5] Understanding this mechanism is crucial, as the immune status of your animal model will be a primary determinant of its response.

Q2: My in vivo results with this compound are inconsistent. What are the most likely causes?

Variability in in vivo studies can stem from three main areas: the test article and its formulation, the animal model itself, and the experimental procedures used.[6][7] For a compound like this compound, a lipid A analog, particular attention should be paid to:

  • Formulation and Solubility: Lipid-based molecules can be challenging to formulate for consistent bioavailability. Issues with solubility, vehicle choice, and stability of the dosing solution are common culprits.[8][9]

  • Animal Health and Immune Status: As an immunomodulator, the baseline immune status of your animals is critical. Subclinical infections, differences in microbiome, and stress levels can significantly alter the response to a TLR4 agonist.

  • Pharmacokinetics (PK): High inter-animal variability in drug exposure (measured by parameters like AUC) is a major driver of inconsistent pharmacodynamic (PD) effects.[10][11] This can be influenced by the compound's properties and the route of administration.[8][9]

Q3: How can I be sure my this compound compound is of sufficient quality?

Always source research compounds from reputable suppliers who provide a Certificate of Analysis (CoA). The CoA should detail the compound's identity, purity (typically >98% by HPLC), and appearance.[1] If you suspect compound degradation, consider re-analysis via HPLC for purity and mass spectrometry for identity confirmation. This compound should be stored under recommended conditions (e.g., dry, dark, at -20°C for long-term storage) to maintain its integrity.[1]

Q4: What is a suitable vehicle for administering this compound in vivo?

The choice of vehicle is critical and depends on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous). For lipid-based molecules, aqueous insolubility is a common issue. A starting point could be a sterile, endotoxin-free saline solution containing a low percentage of a solubilizing agent like DMSO or a surfactant (e.g., Tween® 80), but this must be empirically tested. The final formulation should be sterile, non-toxic at the administered volume, and capable of maintaining this compound in solution without precipitation. Always run a vehicle-only control group in your experiments.

Part 2: Troubleshooting Guide: A Systematic Approach to Variability

If you are experiencing inconsistent results, follow this systematic troubleshooting workflow. The goal is to isolate variables methodically, starting with the most common and easily verifiable factors.

G start Start: Inconsistent In Vivo Response to this compound tier1_head Tier 1: Verify Compound & Formulation start->tier1_head check_purity 1.1 Check Compound Purity & Identity (>98% via HPLC?) tier1_head->check_purity check_formulation 1.2 Assess Formulation (Soluble? Stable? Sterile?) check_purity->check_formulation  Purity OK   solution_compound ACTION: Source new compound batch. Perform QC. check_purity->solution_compound  Purity Issue   tier2_head Tier 2: Standardize Experimental Procedures check_formulation->tier2_head  Formulation OK   solution_formulation ACTION: Develop & validate new formulation. (See Protocol 1) check_formulation->solution_formulation  Formulation Issue   check_dosing 2.1 Review Dosing Technique (Accurate volume? Correct route?) tier2_head->check_dosing check_handling 2.2 Evaluate Animal Handling (Randomization? Blinding? Stress reduction?) check_dosing->check_handling  Dosing OK   solution_dosing ACTION: Re-train personnel on dosing procedures. check_dosing->solution_dosing  Dosing Issue   tier3_head Tier 3: Scrutinize Animal Model check_handling->tier3_head  Handling OK   solution_handling ACTION: Implement standardized study protocols. check_handling->solution_handling  Handling Issue   check_health 3.1 Confirm Animal Health (Pathogen-free? Consistent supplier?) tier3_head->check_health check_genetics 3.2 Verify Model Suitability (Strain background? Age/sex consistent?) check_health->check_genetics  Health OK   solution_health ACTION: Consult with veterinarian. Review animal sourcing. check_health->solution_health  Health Issue   tier4_head Tier 4: Investigate PK/PD Relationship check_genetics->tier4_head  Model OK   solution_genetics ACTION: Refine model selection criteria. check_genetics->solution_genetics  Model Issue   run_pk 4.1 Conduct Pilot PK Study (Measure plasma exposure) tier4_head->run_pk check_target 4.2 Assess Target Engagement (Measure cytokine response in tissue/blood) run_pk->check_target solution_pkpd ACTION: Correlate exposure with response. Adjust dose/schedule. check_target->solution_pkpd

Caption: Troubleshooting workflow for this compound in vivo variability.

Data Summary: Common Factors Influencing Preclinical PK Variability

A comprehensive analysis of over 16,000 research compounds identified several physicochemical and study-related properties associated with high pharmacokinetic variability.[8][9][10] Understanding these can help you proactively assess your experimental design with this compound.

Factor Associated with High Variability Scientific Rationale & Relevance to this compound
Low Aqueous Solubility Compounds that are poorly soluble may precipitate at the injection site or in the GI tract, leading to incomplete and erratic absorption. As a lipid A analog, this compound's solubility should be carefully characterized in the chosen vehicle.[8][9]
High Administered Dose High doses can saturate absorption mechanisms or exceed the compound's solubility limit in physiological fluids, causing non-linear and variable exposure.[8][10]
Oral Route of Administration The oral route introduces more variables (e.g., gastric emptying, intestinal transit, gut microbiome) than parenteral routes, often resulting in higher PK variability.[8][10][11]
Low Bioavailability Compounds with low bioavailability are more susceptible to small physiological changes that can have a large relative impact on the total amount of drug absorbed.[8][10]
BCS Class II / IV According to the Biopharmaceutics Classification System (BCS), Class II (low solubility, high permeability) and IV (low solubility, low permeability) compounds are more prone to PK variability.[8][9]

Part 3: Key Experimental Protocols

Protocol 1: Preparation and Validation of an this compound Dosing Formulation

Objective: To prepare a stable, homogenous dosing solution for this compound and validate its concentration and stability.

Materials:

  • This compound powder

  • Vehicle components (e.g., Sterile Saline, DMSO, Kolliphor® EL)

  • Sterile, pyrogen-free vials

  • Analytical balance, vortex mixer, sonicator

  • HPLC system for concentration analysis

Methodology:

  • Vehicle Selection: Based on preliminary solubility tests, select a vehicle. A common starting point for lipophilic compounds is 10% DMSO, 40% PEG400, 50% Saline. Causality: This combination uses a strong organic solvent (DMSO) and a co-solvent (PEG400) to dissolve the compound before dilution in an aqueous carrier.

  • Preparation (Aseptic Technique): a. Weigh the required amount of this compound. b. If using a co-solvent system, first dissolve the powder in the smallest volume of DMSO. c. Add the other vehicle components incrementally, vortexing or sonicating gently between additions until the solution is clear. d. Perform a final visual inspection for any particulates.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Concentration Verification (Pre-Dosing): a. Take an aliquot of the final formulation. b. Analyze via a validated HPLC method to confirm the concentration is within ±10% of the target. Trustworthiness: This step verifies that no compound was lost during preparation and filtration.

  • Stability Assessment: a. Store aliquots of the formulation under the intended study conditions (e.g., room temperature on the benchtop). b. Re-analyze the concentration via HPLC at various time points (e.g., 0, 2, 4, 8 hours). c. The formulation is considered stable if the concentration remains within ±10% of the initial (T=0) concentration. Causality: This ensures the last animal dosed receives the same effective dose as the first.

Protocol 2: Design of a Pilot Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of this compound in your animal model and assess inter-animal exposure variability.

Experimental Design:

  • Animals: Use the same species, strain, sex, and age as your efficacy studies. A minimum of 3-4 animals per time point is recommended.[12]

  • Groups:

    • Intravenous (IV) Group: (Optional but recommended) Administer a low dose of this compound to determine key parameters like clearance and volume of distribution.

    • Study Route Group: Administer this compound via your intended experimental route (e.g., IP, SC, PO) at the planned therapeutic dose.

  • Sampling:

    • Use a sparse sampling design where each animal is bled only 2-3 times to minimize stress and volume loss.

    • Collect blood samples (e.g., 50-100 µL into EDTA tubes) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma immediately and store at -80°C until analysis.

  • Analysis:

    • Develop a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

    • Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, a measure of total exposure).

  • Interpretation:

    • Calculate the mean and standard deviation (or coefficient of variation, %CV) for the AUC and Cmax. A %CV > 30-40% often indicates significant exposure variability that could be driving inconsistent efficacy results.[11]

    • Causality: This study directly links the administered dose to the actual drug exposure in the bloodstream, allowing you to determine if variability in efficacy is preceded by variability in PK.

References

  • Daublain, P., et al. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. Molecular Pharmaceutics, 14(5), 1516-1529. [Link]

  • Weldon, B. A., et al. (2021). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Computational Toxicology, 20, 100186. [Link]

  • Daublain, P., et al. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. ResearchGate. [Link]

  • Howard, B. R. (2002). Control of Variability. ILAR Journal, 43(4), 194–201. [Link]

  • Di, L., et al. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. PubMed. [Link]

  • Jedlička, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633. [Link]

  • Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Clinical and Diagnostic Laboratory Immunology, 2(6), 672–677. [Link]

  • Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed. [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Peri, F., et al. (2011). Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. ResearchGate. [Link]

  • Lam C., et al. (1993). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. ResearchGate. [Link]

  • Evans, T. G., et al. (1994). This compound, a lipid A analog as selective cytokine inducer. PubMed. [Link]

Sources

Technical Support Center: Validating the Activity of a New Batch of Sdz mrl 953

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to validate the biological activity of a new batch of Sdz mrl 953. As a Senior Application Scientist, this document provides not just protocols, but also the underlying scientific rationale to ensure robust and reliable experimental outcomes.

A Critical Note on the Identity of this compound: Scientific literature identifies this compound as a synthetic, immunostimulatory lipid A analog that functions as a Toll-like receptor 4 (TLR4) agonist.[1][2][3] It exhibits immunopharmacological activities similar to lipopolysaccharide (LPS) but with reduced toxicity.[1][3] This guide is therefore focused on validating its activity as a TLR4 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch validation crucial?

This compound is a synthetic analog of lipid A, the immunostimulatory component of lipopolysaccharide (LPS) found in Gram-negative bacteria.[1][2] It activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory cytokines and the activation of an immune response.[2]

Batch-to-batch variability in synthetic compounds can arise from minor differences in synthesis and purification. For a potent immunomodulator like this compound, even small variations in purity or the presence of contaminants can significantly alter its biological activity. Validating each new batch is a critical step to ensure the reproducibility and reliability of your experimental results.

Q2: What are the initial quality control steps I should perform on a new batch of this compound?

Before performing any cell-based assays, it is essential to conduct basic quality control checks on the new batch of this compound.

  • Visual Inspection: Check for any visual inconsistencies in the physical appearance of the compound compared to previous batches.

  • Solubility Test: Ensure the compound dissolves as expected in the recommended solvent. Note any difficulties in dissolution, as this could indicate impurities.

  • Purity Assessment (Optional but Recommended): If you have access to analytical instrumentation, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can confirm the purity and identity of the compound. Adherence to established standards, such as those outlined by the International Council for Harmonisation (ICH) guidelines, is recommended for ensuring analytical method reliability.[4]

Experimental Workflow for Functional Validation

The following diagram outlines the recommended workflow for validating the biological activity of a new batch of this compound.

G cluster_0 Phase 1: Initial QC cluster_1 Phase 2: In Vitro Functional Assay cluster_2 Phase 3: Data Analysis & Validation qc Initial Quality Control (Visual, Solubility) cell_prep Prepare TLR4-expressing cells (e.g., RAW 264.7, THP-1) qc->cell_prep If QC passes treatment Treat cells with this compound (Dose-response) cell_prep->treatment readout Measure downstream readout (e.g., NF-κB activation, Cytokine production) treatment->readout data_analysis Analyze dose-response curve (Calculate EC50) readout->data_analysis comparison Compare with previous batch and positive control (LPS) data_analysis->comparison validation Batch Validation Decision comparison->validation

Caption: Experimental workflow for validating a new batch of this compound.

In-Depth Functional Validation: A Step-by-Step Guide

Q3: Which cell lines are suitable for validating this compound activity?

You will need a cell line that expresses TLR4. Commonly used and recommended cell lines include:

  • Murine Macrophage Cell Line (RAW 264.7): These cells are robust and highly responsive to TLR4 agonists.

  • Human Monocytic Cell Line (THP-1): These cells need to be differentiated into macrophage-like cells (e.g., using PMA) to upregulate TLR4 expression and responsiveness.

Q4: How do I perform a dose-response experiment to validate the new batch?

A dose-response experiment is essential to determine the potency of the new batch, typically by calculating the half-maximal effective concentration (EC50).

Protocol: Dose-Response Assay for this compound using RAW 264.7 Cells

Materials:

  • New batch of this compound

  • Previous, validated batch of this compound (if available)

  • Lipopolysaccharide (LPS) from E. coli (positive control)

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Reagents for chosen readout (e.g., NF-κB reporter assay kit, ELISA kit for TNF-α or IL-6)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of the new this compound batch, the previous batch (if available), and LPS. A typical concentration range to test for this compound would be from 0.1 ng/mL to 1000 ng/mL.

  • Cell Treatment: Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of your compounds. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period appropriate for your chosen readout (e.g., 6-24 hours for cytokine production).

  • Readout Measurement: Perform the assay to measure the downstream effect of TLR4 activation. This could be:

    • NF-κB Activation: Use a reporter gene assay (e.g., luciferase or SEAP).

    • Cytokine Production: Measure the concentration of a pro-inflammatory cytokine like TNF-α or IL-6 in the cell supernatant using an ELISA kit.

Q5: How do I interpret the results of my validation experiment?

The primary goal is to compare the potency of the new batch to a previously validated batch and/or a standard positive control like LPS.

Data Presentation:

Compound BatchEC50 (ng/mL)Maximum Response (% of Control)
New BatchCalculate from your dataCalculate from your data
Previous BatchHistorical dataHistorical data
LPS (Control)Calculate from your dataCalculate from your data

Interpretation:

  • The EC50 value of the new batch should be within an acceptable range of the previous batch. A significant deviation may indicate a problem with the new batch.

  • The maximum response should also be comparable. A lower maximum response could suggest reduced efficacy or the presence of an antagonist.

Understanding the Mechanism: The TLR4 Signaling Pathway

The following diagram illustrates the TLR4 signaling pathway activated by this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus sdz This compound md2 MD-2 sdz->md2 lps LPS lps->md2 tlr4 TLR4 md2->tlr4 myd88 MyD88 tlr4->myd88 recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK complex traf6->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates genes Pro-inflammatory Genes (TNF-α, IL-6) nfkb_nuc->genes activates transcription

Caption: Simplified TLR4 signaling pathway initiated by this compound.

Troubleshooting Guide

Q6: My cells are dying after treatment with this compound. What should I do?

  • Possible Cause: High concentrations of the compound or impurities might be causing cytotoxicity.

  • Solution:

    • Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay.

    • If cytotoxicity is observed, lower the concentration range of this compound used in your experiments.

    • Ensure that the solvent concentration is not exceeding toxic levels (typically <0.1%).

Q7: I am not seeing any response, or the response is very weak, even at high concentrations.

  • Possible Cause 1: The new batch of this compound is inactive.

  • Solution 1: Always run a positive control (LPS) in parallel. If the LPS control works, it strongly suggests a problem with the new batch of this compound. Contact your supplier with the validation data.

  • Possible Cause 2: Issues with the cells or reagents.

  • Solution 2:

    • Check the passage number of your cells. High passage numbers can lead to reduced responsiveness.

    • Ensure your cells are healthy and not contaminated.

    • Verify that your reagents (e.g., ELISA kits) have not expired and have been stored correctly.[5]

Q8: My results are highly variable between wells and experiments.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or reagent mixing.[5]

  • Solution:

    • Ensure a single-cell suspension before seeding to avoid clumps.

    • Use calibrated pipettes and be consistent with your pipetting technique.

    • Thoroughly mix all reagents before adding them to the wells.

Should you encounter any issues not covered in this guide, or if you require further assistance, please do not hesitate to contact our technical support team.

References

  • Challenges in Small Molecule Targeted Drug Development. (2024). MolecularCloud. Available at: [Link]

  • Nakamura, H., Ishizaka, A., Urano, T., Sayama, K., Sakamaki, F., Terashima, T., Waki, Y., Soejima, K., Tasaka, S., & Hasegawa, N. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American journal of respiratory and critical care medicine, 154(6 Pt 1), 1668–1673. Available at: [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Available at: [Link]

  • Peri, F., & Calabrese, V. (2014). Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. Accounts of chemical research, 47(9), 2746–2755. Available at: [Link]

  • A Complete Guide To Troubleshooting Biochemistry Analyzers. (2023). Health News. Available at: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (2021). RSC Chemical Biology, 2(6), 1590-1603. Available at: [Link]

  • Herter-Sprie, G. S., & Sharpless, N. E. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-oncology, 20(12), 1581–1582. Available at: [Link]

  • Assay Troubleshooting. (n.d.). Molecular Biology. Available at: [Link]

  • Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. (n.d.). Seamaty. Available at: [Link]

  • 3 ways to troubleshoot biochemistry analyzer reagent interference. (n.d.). Seamaty. Available at: [Link]

  • Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs. (2021). Journal of Nanobiotechnology, 19(1), 221. Available at: [Link]

  • The limitations of small-molecule inhibitors. (2022). RSC Chemical Biology, 3(6), 660-662. Available at: [Link]

  • Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. (1996). American journal of respiratory and critical care medicine, 154(6 Pt 1), 1668–1673. Available at: [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). Molecules, 25(20), 4786. Available at: [Link]

  • How Compound Crypto Works: A Practical DeFi Guide. (2025). Ulam Labs. Available at: [Link]

  • Compound. (n.d.). Compound. Available at: [Link]

  • Effective natural inhibitors targeting IGF-1R by computational study. (2022). Aging, 14(11), 4819–4834. Available at: [Link]

  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2024). Molecules, 29(2), 333. Available at: [Link]

  • Below the Surface: IGF-1R Therapeutic Targeting and Its Endocytic Journey. (2020). Cells, 9(10), 2296. Available at: [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. (2024). ACS Omega. Available at: [Link]

Sources

Technical Support Center: Sdz mrl 953 (Liraglutide) Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sdz mrl 953, known chemically as Liraglutide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its quality control (QC) and purity assessment. As a large, acylated peptide therapeutic, Liraglutide presents unique analytical challenges, from chemical stability to its tendency to form aggregates. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Liraglutide analysis.

Q1: What exactly is this compound?

A1: this compound is a research code for Liraglutide. Liraglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.[1][2] It is a 31-amino acid peptide with a C16 fatty acid chain attached via a glutamic acid spacer, which enhances its half-life by enabling reversible binding to albumin.[3][4] This complex structure requires a multi-faceted analytical approach for comprehensive quality control.

Q2: What are the primary analytical techniques for the quality control of Liraglutide?

A2: A robust QC strategy for Liraglutide typically relies on a combination of orthogonal analytical methods:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for determining purity and quantifying peptide-related impurities. Stability-indicating methods are crucial for separating degradation products from the main peak.[1][5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identity confirmation, accurate mass measurement, and characterization of unknown impurities or degradation products.[8][9][10] Tandem MS (MS/MS) is used for sequence verification.[9]

  • Size Exclusion Chromatography (SEC): Used specifically to detect and quantify high-molecular-weight species (HMWs), such as dimers and larger aggregates, which are critical quality attributes.[3][11]

Q3: What are the most common impurities associated with Liraglutide?

A3: Liraglutide impurities can originate from the manufacturing process or from degradation. Key impurities include:

  • Process-Related Impurities: Truncated sequences (e.g., amino acid deletions like Des-Gly) or additions arising from solid-phase peptide synthesis.[3][9][12][13]

  • Degradation Products:

    • Oxidation: Methionine and Tryptophan residues are susceptible to oxidation (+16 Da mass shift).[14]

    • Hydrolysis/Deamidation: Breakdowns in the peptide backbone or side chains under acidic or basic conditions.[3][10]

    • Aggregation: Formation of non-covalent or covalent dimers and oligomers, which can impact efficacy and immunogenicity.[11][15][16]

Q4: How should Liraglutide samples be stored to minimize degradation?

A4: Liraglutide is sensitive to environmental conditions. For optimal stability, both the drug substance and formulated product should be stored under refrigeration (2°C to 8°C) and protected from light.[17] Freezing should be avoided as it can promote aggregation.[17] For analytical purposes, solution stability should be established, and samples should be analyzed promptly after preparation.

Q5: What are the typical acceptance criteria for Liraglutide purity?

A5: Acceptance criteria are defined by regulatory bodies and pharmacopeias. According to FDA guidance and common industry practice, impurities in synthetic peptides should be strictly controlled. For instance, a common specification is that any single unidentified impurity should not exceed 0.5% of the drug substance.[9][18] Total impurity levels are also defined and must be met.

Part 2: Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during analysis.

RP-HPLC Troubleshooting

Q: My Liraglutide peak is exhibiting significant tailing. What are the likely causes and solutions?

A: Peak tailing with large peptides like Liraglutide is a common issue, often stemming from secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Causality: The fatty acid moiety on Liraglutide increases its hydrophobicity, which can lead to strong, non-ideal interactions with the C8 or C18 stationary phase.[19] Additionally, free silanol groups on the silica backbone of the column can interact ionically with basic residues on the peptide, causing tailing.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Liraglutide has an isoelectric point of approximately 4.87.[5] Operating at a low pH (e.g., pH 3 with formic acid or trifluoroacetic acid) ensures the peptide is positively charged and minimizes silanol interactions.[5][6]

    • Use a Peptide-Specific Column: Employ columns specifically designed for peptide analysis, such as those with wider pores (300 Å) and advanced surface bonding to shield silanol groups.[20]

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-50°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.

    • Check for Column Contamination: If tailing appears suddenly, the column frit or head may be blocked. Flush the column or, if necessary, replace it.

Q: I am observing unexpected peaks in my Liraglutide chromatogram. How do I approach their identification?

A: Unexpected peaks can be process-related impurities, degradants, or artifacts. A systematic approach is required for identification.

  • Causality: These peaks can arise from issues during synthesis (e.g., incomplete deprotection), degradation during storage (oxidation, hydrolysis), or interactions with excipients or container materials.[5][10][12]

  • Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Characterization Start Unexpected Peak Observed in HPLC CheckBlank Inject a Blank (Mobile Phase/Diluent) Is the peak present? Start->CheckBlank Artifact Result: Artifact (Solvent impurity, carryover, system peak) CheckBlank->Artifact Yes RealPeak Result: Potential Analyte-Related Peak CheckBlank->RealPeak No LCMS Analyze by LC-MS (Accurate Mass) MSMS Perform MS/MS Fragmentation Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Compare Compare mass and retention time to forced degradation samples

LC-MS Troubleshooting

Q: I am seeing a low signal for Liraglutide in my mass spectrometer. How can I improve sensitivity?

A: The large size and specific properties of Liraglutide can lead to suboptimal ionization and transmission in the mass spectrometer.[19]

  • Causality: Peptides often have lower ionization efficiency compared to small molecules. Furthermore, non-specific binding to vials, tubing, and column surfaces can result in sample loss before it even reaches the detector.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Use low-adsorption vials (e.g., polypropylene or deactivated glass). Adsorption can also be reduced by using a suitable container closure system.[5]

    • Enhance Ionization: Ensure the mobile phase contains an appropriate modifier. Formic acid (0.1%) is commonly used to promote protonation and enhance signal in positive ESI mode.[5]

    • Select Appropriate Charge States: Liraglutide will form multiple charge states (e.g., [M+3H]³⁺, [M+4H]⁴⁺).[9] Identify the most abundant charge state and create extracted ion chromatograms (EICs) for it to improve the signal-to-noise ratio.

    • Use a Sensitive Instrument: Modern mass spectrometers, such as triple quadrupoles or Q-TOFs, offer higher sensitivity and are better suited for large molecule analysis.[8][21]

Aggregation and Stability Issues

Q: My SEC analysis shows high molecular weight (HMW) species. How do I determine if this is reversible or irreversible aggregation?

A: Distinguishing between different types of aggregates is critical, as they can have different biological consequences.

  • Causality: Liraglutide can self-associate into oligomeric structures (e.g., heptamers) through non-covalent interactions, which can be reversible.[16] However, stress conditions like heat or pH shifts can lead to the formation of irreversible, covalently-linked aggregates.[11][15]

  • Troubleshooting Steps:

    • Dilution Study: Analyze the sample at several different concentrations. If the HMW peak decreases disproportionately upon dilution, it suggests the presence of reversible, concentration-dependent oligomers.

    • Chaotrope Treatment: Treat the sample with a mild denaturant (e.g., urea) or a mobile phase modifier like arginine, which can disrupt non-covalent interactions.[11] A reduction in the HMW peak after treatment points to reversible aggregation.

    • 2D-LC Analysis: A powerful technique is to use a 2D-LC system where the HMW peak from the first dimension (SEC) is sent to a second dimension (RP-HPLC) for further separation and analysis by MS. This can confirm if the aggregate is composed solely of Liraglutide.[11]

Part 3: Key Experimental Protocols

These protocols provide a starting point for developing robust in-house methods. They should be validated according to ICH guidelines for your specific application.[1][22]

Protocol 1: Stability-Indicating RP-HPLC Method for Purity
  • Objective: To separate Liraglutide from its potential degradation products and process-related impurities.

  • Methodology:

    • Column: C8 or C18 for peptides (e.g., 150 x 4.6 mm, 2.6 µm, 100-300 Å pore size).[1][5]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate (pH 3.0) in water.[5][9]

    • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.[5][9]

    • Gradient: A shallow gradient is typically required. For example, 30-50% B over 40 minutes. This must be optimized.

    • Flow Rate: 0.7 - 1.0 mL/min.[6][22]

    • Column Temperature: 40°C.

    • Detection: UV at 215 or 245 nm.[6][22]

    • Sample Preparation: Dissolve Liraglutide in a diluent compatible with the mobile phase (e.g., water:acetonitrile 70:30) to a concentration of approximately 1 mg/mL.[9]

Protocol 2: LC-MS Method for Identity and Mass Confirmation
  • Objective: To confirm the molecular weight of Liraglutide and identify impurities by mass.

  • Methodology:

    • LC System: UPLC/UHPLC system for high resolution and low carryover.[8][19]

    • Column: Use a column compatible with MS (e.g., avoid non-volatile buffers like phosphate). A C18 peptide column is suitable.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient can be used for identity confirmation (e.g., 5-95% B in 10 minutes).

    • MS System: High-resolution mass spectrometer (Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

    • Data Analysis: Deconvolute the multi-charged spectrum to obtain the zero-charge mass. The theoretical mass of Liraglutide is ~3751.2 Da.[13] Compare the measured mass to the theoretical mass (acceptance criterion is typically <5 ppm).[9]

Part 4: Data Visualization and Summary
Comprehensive QC Testing Workflow

This diagram outlines the logical flow for the complete quality assessment of a Liraglutide batch.

qc_workflow cluster_tests Analytical Testing Battery start Liraglutide Batch Sample rp_hplc RP-HPLC (Purity & Impurities) start->rp_hplc lc_ms LC-MS (Identity & Mass) start->lc_ms sec SEC-HPLC (Aggregates) start->sec spec_purity Purity ≥ 98.5%? Individual Impurity ≤ 0.5%? rp_hplc->spec_purity spec_identity Mass within 5 ppm of Theoretical Mass? lc_ms->spec_identity spec_aggregates HMW Species ≤ 1.0%? sec->spec_aggregates pass Batch Release spec_purity->pass Yes fail OOS Investigation (Out of Specification) spec_purity->fail No spec_identity->pass Yes spec_identity->fail No spec_aggregates->pass Yes spec_aggregates->fail No

Table 1: Common Liraglutide Impurities and Their Mass Shifts

This table summarizes key impurities that can be identified using LC-MS.

Impurity TypeDescriptionExpected Mass Shift (Da)Common Cause
Oxidation Addition of one oxygen atom+16.0Oxidative stress, improper storage[14]
Di-oxidation Addition of two oxygen atoms+32.0Oxidative stress, improper storage[14]
Deamidation Conversion of Asn/Gln to Asp/Glu+1.0pH stress (especially basic)
Truncation Missing amino acid (e.g., Des-Gly)Varies (e.g., -57 for Gly)Synthesis error[3][13]
Dimer Two Liraglutide molecules~7502.4Aggregation, heat/pH stress[11]
References
  • Gou, L., Zhang, M., Tang, Y., & Zhang, Z. (2020). A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance. Journal of Chromatographic Science. Available at: [Link]

  • Jain, D., et al. (2021). Establishment of Stability-Indicating Purity Method Based on the Stress Degradation Behaviour of Human Glucagon-like Peptide-1 Analog Liraglutide using Reverse Phase-Liquid Chromatography. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Anapharm. (n.d.). Overcoming Analytical Challenges in Liraglutide & Semaglutide Analysis. Available at: [Link]

  • Satyanarayana, P.V.V., & Madhavi, A.S. (2012). VALIDATED RP - HPLC METHOD FOR THE ESTIMATION OF LIRAGLUTIDE IN TABLET DOSAGE. International Journal of Science Innovations and Discoveries. Available at: [Link]

  • Agilent Technologies. (2024). LC/MS Based Characterization Workflow of GLP-1 Therapeutic Peptide Liraglutide and Its Impurities. Application Note. Available at: [Link]

  • Shimadzu. (n.d.). Selective and Sensitive Method for Estimation of Liraglutide in Human Plasma using Shimadzu LCMS-8060. Application News. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Reversed-phase Liquid Chromatography | Stress Study | Liraglutide | Degradation | Stability Indicating Purity Method. Available at: [Link]

  • SlideShare. (n.d.). A novel validated rphplc method for the estimation of liraglutide in bulk and parenteral dosage form. Available at: [Link]

  • Bautu, A. G., et al. (2024). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. Journal of Peptide Science. Available at: [Link]

  • Waters Corporation. (n.d.). UPLC-MS/MS Determination of GLP-1 Analogue, Liraglutide A Bioactive Peptide in Human Plasma. Application Note. Available at: [Link]

  • Lee, H., et al. (2023). Determination of Liraglutide in Rat Plasma Using Selective Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry. Available at: [Link]

  • Pedaprolu, J., Bonthu, M., & Vatchavai, B. (2016). A new stability-indicating and validated RP-HPLC method for the estimation of Liraglutide in bulk and pharmaceutical dosage forms. Mendeley. Available at: [Link]

  • Food and Drug Administration. (2024). Public submission on Liraglutide. Available at: [Link]

  • Veeprho. (n.d.). Liraglutide Impurities and Related Compound. Available at: [Link]

  • Waters Corporation. (n.d.). UPLC-MS/MS Determination of GLP-1 Analogue, Liraglutide A Bioactive Peptide in Human Plasma. Technology Brief. Available at: [Link]

  • Pedaprolu, J., et al. (2016). A New Stability-Indicating and Validated RP-HPLC Method for the Estimation of Liraglutide in Bulk and Pharmaceutical Dosage Forms. Semantic Scholar. Available at: [Link]

  • Agilent Technologies. (2024). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Application Note. Available at: [Link]

  • Pedaprolu, J., et al. (2016). A New Stability-Indicating and Validated RP-HPLC Method for the Estimation of Liraglutide in Bulk and Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). A New Stability-Indicating and Validated RP-HPLC Method for the Estimation of Liraglutide in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

  • Bothe, M., et al. (2019). Peptide Oligomerization Memory Effects and Their Impact on the Physical Stability of the GLP-1 Agonist Liraglutide. Molecular Pharmaceutics. Available at: [Link]

  • Texas Health and Human Services. (n.d.). liraglutide-victoza monograph. Available at: [Link]

  • ResearchGate. (2019). Peptide Oligomerization Memory Effects and Their Impact on the Physical Stability of the GLP-1 Agonist Liraglutide. Available at: [Link]

  • Affygility Solutions. (n.d.). Liraglutide - OEL Fastrac with ADE. Available at: [Link]

  • Food and Drug Administration. (2025). Draft Guidance on Liraglutide. Available at: [Link]

  • ResearchGate. (n.d.). The percentage oxidation of Victoza and Melitide Liraglutide as a function of temperature. Available at: [Link]

  • World Health Organization. (2025). WHO issues global guideline on the use of GLP-1 medicines in treating obesity. Available at: [Link]

  • Google Patents. (n.d.). US20220372072A1 - Improved purification processes for liraglutide.
  • Agilent Technologies. (n.d.). Comprehensive Aggregate Profiling of Liraglutide and Semaglutide Using an Agilent 1290 Infinity II Bio 2D. Application Note. Available at: [Link]

  • Drugs.com. (2024). Liraglutide Monograph for Professionals. Available at: [Link]

  • Novo Nordisk Canada Inc. (n.d.). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrSAXENDA® liraglutide injection. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of TLR4 agonists: MPLA, ONO4007, this compound, and FP molecules. Available at: [Link]

  • Novo Nordisk Canada Inc. (n.d.). Victoza® (liraglutide injection) Product Monograph. Available at: [Link]

  • Mehta, R., & Gonzalez, J. (2024). Liraglutide. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Current Psychiatry. (2015). Liraglutide for obesity. Available at: [Link]

  • National Institute for Health and Care Excellence (NICE). (2020). Liraglutide for managing overweight and obesity. Guidance. Available at: [Link]

Sources

Validation & Comparative

Sdz mrl 953 vs. LPS: A Comparative Guide to Toxicity and Immunostimulation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Double-Edged Sword of Innate Immune Activation

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. This potent immunostimulatory activity, while crucial for host defense against infection, can also lead to overwhelming inflammation, septic shock, and tissue damage when present in excess. The toxicity of LPS is a significant concern in various clinical settings and a focal point of research into inflammatory diseases. In contrast, Sdz mrl 953, a synthetic analog of the lipid A portion of LPS, has been developed as an immunostimulatory agent with a significantly improved safety profile. This guide provides a detailed comparison of the toxicity of this compound and LPS, supported by experimental data and methodologies, to inform researchers and drug development professionals on their distinct biological activities.

Mechanism of Action: A Tale of Two TLR4 Ligands

Both LPS and this compound exert their biological effects primarily through the Toll-like receptor 4 (TLR4) signaling pathway. However, the nature and intensity of the downstream signaling differ significantly, which is the basis for their distinct toxicity profiles.

LPS-Mediated TLR4 Activation: A Potent Inflammatory Cascade

LPS is recognized by a receptor complex consisting of TLR4, myeloid differentiation factor 2 (MD-2), and CD14. This interaction triggers a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF. The subsequent signaling cascade activates downstream transcription factors, most notably NF-κB, which orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This robust activation of the inflammatory cascade is responsible for the potent immunostimulatory effects of LPS, but also its severe toxicity at high concentrations.

LPS_TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRIF TRIF TLR4_MD2->TRIF recruits (MyD88-independent) TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription IFNs Type I IFNs IRF3->IFNs induces transcription

Caption: LPS-TLR4 Signaling Pathway.

This compound: A Modulated TLR4 Agonist

This compound, as a monosaccharidic lipid A analog, also interacts with the TLR4/MD-2 complex. However, its structural differences from the lipid A of bacterial LPS are thought to result in a modified and less potent activation of the downstream signaling cascade. While still capable of inducing an immune response, the magnitude of pro-inflammatory cytokine production is significantly lower compared to LPS at equivalent concentrations. This moderation of the inflammatory response is the key to its reduced toxicity. It is considered a selective cytokine inducer, promoting protective immune responses without the overwhelming and damaging inflammation associated with LPS.[1]

Comparative Toxicity Profile: A Quantitative Look

The most striking difference between this compound and LPS lies in their in vivo toxicity.

ParameterThis compoundLipopolysaccharide (LPS)Reference
Relative Toxicity 10,000 to >700,000 times less toxic than LPS-[2][3]
LD50 (Intraperitoneal, Galactosamine-sensitized mice) Not publicly available~10-20 µg/kg[2][3]
Immunostimulatory Activity Moderate inducer of cytokinesPotent inducer of pro-inflammatory cytokines[2][3]

Note: LD50 values for LPS can vary depending on the bacterial source, mouse strain, and sensitization method.

The dramatic difference in toxicity is highlighted in studies using galactosamine-sensitized mice, a model that significantly increases sensitivity to the lethal effects of endotoxins. In this model, this compound was found to be less toxic than LPS by a factor of 10,000 to over 700,000.[2][3] This vast therapeutic window underscores the potential of this compound as a safe immunostimulatory agent.

Experimental Methodologies for Toxicity Comparison

A robust comparison of the toxicity profiles of this compound and LPS requires well-defined in vivo and in vitro experimental models.

In Vivo Model: LPS-Induced Endotoxemia in Mice

The LPS-induced endotoxemia model in mice is a standard for studying the in vivo effects of endotoxins and potential therapeutic interventions.

Endotoxemia_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Acclimatize Mice (e.g., C57BL/6) Grouping Randomize into Groups: - Vehicle Control - LPS - this compound - this compound + LPS Animal_Prep->Grouping Administration Administer Compounds (Intraperitoneal Injection) Grouping->Administration Monitoring Monitor for Clinical Signs: - Lethargy - Piloerection - Mortality Administration->Monitoring Blood_Collection Collect Blood Samples (e.g., Cardiac Puncture) Monitoring->Blood_Collection At defined time points Tissue_Harvest Harvest Tissues (e.g., Liver, Lungs) Monitoring->Tissue_Harvest At endpoint Cytokine_Analysis Measure Serum Cytokines (ELISA for TNF-α, IL-6) Blood_Collection->Cytokine_Analysis Histopathology Histopathological Examination Tissue_Harvest->Histopathology

Caption: Workflow for LPS-Induced Endotoxemia Model.

Detailed Protocol: LPS-Induced Endotoxemia

  • Animal Model: Use 8-12 week old male C57BL/6 mice.

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle control (e.g., sterile saline)

    • LPS (e.g., 10 mg/kg, intraperitoneal)

    • This compound (various doses)

    • This compound (pre-treatment) followed by LPS

  • Administration: Administer the compounds via intraperitoneal injection.

  • Monitoring: Monitor the mice for signs of endotoxemia, including lethargy, piloerection, huddled behavior, and mortality, at regular intervals for up to 72 hours.

  • Sample Collection: At predetermined time points (e.g., 2, 6, 24 hours), collect blood via cardiac puncture for serum cytokine analysis.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum using commercial ELISA kits.

  • Histopathology: At the end of the experiment, harvest organs such as the liver and lungs, fix in formalin, and process for histopathological examination to assess tissue damage.

In Vitro Model: Cytotoxicity and Cytokine Production in Macrophages

In vitro assays using macrophage cell lines (e.g., RAW 264.7) or primary macrophages are essential for dissecting the direct cellular responses to LPS and this compound.

Detailed Protocol: In Vitro Cytotoxicity and Cytokine Assay

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of LPS and this compound for 24 hours.

  • MTT Assay for Cytotoxicity:

    • After the 24-hour incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • ELISA for Cytokine Production:

    • After the 24-hour treatment, collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Conclusion: A Safer Alternative for Immune Modulation

The available evidence strongly indicates that this compound is a significantly less toxic alternative to LPS for stimulating the innate immune system. Its ability to moderately induce protective immune responses without the overwhelming and potentially lethal inflammation associated with high doses of LPS makes it a promising candidate for various therapeutic applications, including as a vaccine adjuvant and for enhancing resistance to infections in immunocompromised individuals. The vast difference in the in vivo toxicity, as demonstrated in preclinical models, provides a strong rationale for its development as a safer immunomodulatory agent. Further research and clinical studies are warranted to fully elucidate its therapeutic potential.

References

  • Lam, C., Schütze, E., Hildebrandt, J., Aschauer, H., Liehl, E., Macher, I., & Stütz, P. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy, 35(3), 500–505. [Link]

  • Lam, C., Schütze, E., Hildebrandt, J., Aschauer, H., Liehl, E., Macher, I., & Stütz, P. (1992). This compound, A Novel Synthetic Lipid a Analogue, Induces Tolerance to the Lethal Effects of Endotoxin and Enhances Nonspecific I. The Canadian Journal of Infectious Diseases, 3(Suppl B), 94B–100B. [Link]

  • Stern, A., Engelhardt, R., Foster, C., Golenbock, D., Hildebrandt, J., Landmann, R., Mayer, P., & Stütz, P. (1995). This compound, a lipid A analog as selective cytokine inducer. Progress in clinical and biological research, 392, 549–565. [Link]

Sources

A Comparative Guide to the Immunostimulatory Activity of Sdz mrl 953 and MPLA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vaccine adjuvant development and immunotherapy, the activation of the innate immune system is a critical first step in shaping a robust and targeted adaptive immune response. Among the most promising classes of immunostimulants are synthetic lipid A analogs, which engage Toll-like receptor 4 (TLR4) to mimic the potent effects of bacterial endotoxin while mitigating its associated toxicity. This guide provides an in-depth comparison of two such molecules: Sdz mrl 953 and Monophosphoryl Lipid A (MPLA), offering insights into their mechanisms of action, comparative immunostimulatory profiles, and the experimental frameworks used to evaluate their activity.

Introduction: The Quest for Safer, More Effective Immunostimulants

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system. However, its clinical use is hampered by its high toxicity, which can lead to septic shock. This has driven the development of synthetic analogs of its active moiety, lipid A, that retain immunostimulatory properties with a significantly improved safety profile.

This compound is a synthetic, monosaccharidic lipid A analog that has demonstrated significant protective effects in preclinical models of infection.[1][2] It is recognized for its ability to induce a moderate release of cytokines from monocytes and prime neutrophils, contributing to an enhanced defense against pathogens.[1][2]

Monophosphoryl Lipid A (MPLA) is a well-characterized derivative of lipid A from Salmonella minnesota R595. It is a potent TLR4 agonist with markedly reduced toxicity compared to its parent molecule.[3] MPLA is a key component of several approved vaccine adjuvants, valued for its ability to promote a T helper 1 (Th1)-biased immune response, which is crucial for clearing intracellular pathogens.

Mechanism of Action: Differential Engagement of TLR4 Signaling

Both this compound and MPLA exert their immunostimulatory effects through the TLR4 signaling pathway. However, the nuances of their interaction with the TLR4 receptor complex lead to distinct downstream signaling cascades and, consequently, different immunological outcomes.

Upon binding to the MD-2 co-receptor, TLR4 initiates two primary signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]

  • TRIF-Dependent Pathway: Activation of this pathway results in the production of type I interferons (IFN-α/β) and the late-phase activation of NF-κB.[4] This pathway is particularly important for the induction of a Th1-biased adaptive immune response.

MPLA is considered a "TRIF-biased" agonist.[5] This preferential activation of the TRIF pathway is thought to be responsible for its reduced inflammatory potential while maintaining potent adjuvant activity. The precise signaling bias of this compound is less extensively characterized in publicly available literature, but its described "moderate" cytokine induction suggests a potentially different balance in the activation of these two pathways.

Below is a diagram illustrating the TLR4 signaling cascade.

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway LPS/Agonist LPS/Agonist MD2 MD2 LPS/Agonist->MD2 Binds TLR4 TLR4 MD2->TLR4 Associates TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer MyD88 MyD88 TLR4_dimer->MyD88 TRIF TRIF TLR4_dimer->TRIF Endocytosis IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Pro_inflammatory_Cytokines TNF-α, IL-6, IL-1β NFkB_activation->Pro_inflammatory_Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3_activation IRF3 Activation TBK1/IKKi->IRF3_activation Type_I_IFNs IFN-α/β IRF3_activation->Type_I_IFNs

Caption: TLR4 signaling is initiated by ligand binding, leading to receptor dimerization and the recruitment of adaptor proteins MyD88 and TRIF, which trigger distinct downstream pathways.

Comparative Analysis of Immunostimulatory Activity

In Vitro Activity: Cytokine Production

The induction of cytokines is a key measure of immunostimulatory activity. The following table summarizes representative data on cytokine production induced by this compound and MPLA in human immune cells. It is important to note that these data are compiled from different studies and direct quantitative comparisons should be made with caution.

AdjuvantCell TypeCytokineConcentrationCytokine Level (pg/mL)Reference
This compound Human MonocytesTNF-α1 µg/mL~1000[6]
IL-81 µg/mL~25000[6]
MPLA Human mo-DCsTNF-α10 µg/mL~4000[7]
IL-12p7010 µg/mL~1500[7]
IL-1010 µg/mL~500[8]

Note: Cytokine levels are approximate and derived from graphical representations in the cited literature.

These data suggest that both compounds are effective inducers of pro-inflammatory cytokines. MPLA has been shown to induce a robust IL-12p70 response in dendritic cells, which is critical for driving Th1 polarization.[7] this compound has been reported to be a selective cytokine inducer in monocytes.[6]

In Vivo Adjuvant Activity

The ultimate test of an adjuvant's efficacy is its ability to enhance an antigen-specific immune response in vivo. Preclinical studies in animal models are essential for evaluating this.

AdjuvantAnimal ModelAntigenKey FindingsReference
This compound MouseN/A (Infection model)Increased survival against bacterial infections.[2]
Guinea PigN/A (Endotoxin model)Attenuated endotoxin-induced lung injury.[2][9]
MPLA MouseHIV gag-p24Induced higher antibody titers and Th1 responses compared to other adjuvants.[10]
MouseOvalbuminEnhanced CD4+ and CD8+ T cell responses.[11]

MPLA has a well-documented history of enhancing both humoral and cellular immunity to a variety of antigens in animal models.[10][11] this compound has demonstrated potent protective effects in models of infectious challenge, indicating its capacity to stimulate a protective immune response.[2]

Experimental Protocols

The following are generalized, step-by-step methodologies for assessing the immunostimulatory activity of compounds like this compound and MPLA.

In Vitro Dendritic Cell Activation Assay

This assay is crucial for determining the direct effect of an immunostimulant on key antigen-presenting cells.

in_vitro_workflow BM_Isolation 1. Isolate bone marrow cells from mice DC_Differentiation 2. Differentiate cells into dendritic cells (DCs) using GM-CSF BM_Isolation->DC_Differentiation Stimulation 3. Stimulate DCs with this compound or MPLA at various concentrations DC_Differentiation->Stimulation Incubation 4. Incubate for 24-48 hours Stimulation->Incubation Supernatant_Collection 5. Collect supernatants for cytokine analysis (ELISA) Incubation->Supernatant_Collection Cell_Staining 6. Stain cells for surface markers (CD40, CD80, CD86) Incubation->Cell_Staining FACS_Analysis 7. Analyze by flow cytometry Cell_Staining->FACS_Analysis

Caption: A typical workflow for assessing the in vitro immunostimulatory activity of adjuvants on dendritic cells.

Step-by-Step Protocol:

  • Isolation of Bone Marrow Cells: Euthanize mice and aseptically isolate femurs and tibias. Flush the bone marrow with complete RPMI medium.

  • Differentiation of Dendritic Cells: Culture bone marrow cells in complete RPMI supplemented with 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF). Culture for 6-8 days, with media changes every 2-3 days.

  • Stimulation: Plate the differentiated, immature dendritic cells in 96-well plates. Add this compound or MPLA at a range of concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a negative control (media alone) and a positive control (e.g., LPS).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatants for cytokine analysis.

  • Cytokine Analysis: Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-12p70, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against surface markers of DC maturation, such as CD40, CD80, and CD86. Analyze the cells using a flow cytometer to quantify the upregulation of these markers.

In Vivo Adjuvant Efficacy Study in Mice

This in vivo model is the gold standard for evaluating an adjuvant's ability to enhance a vaccine response.

Step-by-Step Protocol:

  • Animal Groups: Divide mice (e.g., C57BL/6, 6-8 weeks old) into groups (n=5-10 per group):

    • Antigen only

    • Antigen + this compound

    • Antigen + MPLA

    • Adjuvant only (this compound and MPLA)

    • Saline control

  • Immunization: Formulate the vaccine by mixing the antigen (e.g., ovalbumin) with the adjuvant. Immunize the mice via a relevant route, such as subcutaneous or intramuscular injection. Administer a booster immunization 2-3 weeks after the primary immunization.

  • Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., before immunization, and 2-4 weeks after the final immunization).

  • Antibody Titer Measurement: Prepare serum from the blood samples. Measure antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a/c) using ELISA. The ratio of IgG2a/c to IgG1 can indicate the Th1/Th2 bias of the immune response.

  • T-cell Response Analysis: At the end of the study, euthanize the mice and isolate splenocytes. Restimulate the splenocytes in vitro with the specific antigen.

    • ELISpot: Use an ELISpot assay to enumerate the number of antigen-specific, cytokine-producing T cells (e.g., IFN-γ for Th1, IL-4 for Th2).

    • Intracellular Cytokine Staining (ICS): Use flow cytometry to identify and quantify antigen-specific T cells that produce specific cytokines intracellularly.

  • Data Analysis: Statistically compare the immune responses between the different groups to determine the adjuvant effect of this compound and MPLA.

Conclusion and Future Directions

Both this compound and MPLA are potent immunostimulatory molecules with significant potential as vaccine adjuvants and immunotherapeutics. MPLA is a well-established, clinically validated adjuvant known for its ability to drive Th1-biased immune responses through its TRIF-biased TLR4 agonism. This compound has demonstrated strong protective efficacy in preclinical models and is a selective inducer of cytokines.

The lack of direct comparative studies highlights a critical knowledge gap. Future research should focus on head-to-head comparisons of these and other synthetic lipid A analogs in standardized in vitro and in vivo models. Such studies will be invaluable for elucidating the structure-activity relationships that govern TLR4 signaling bias and for the rational design of next-generation adjuvants with tailored immunostimulatory profiles for specific vaccine and immunotherapy applications. A deeper understanding of how these molecules differentially engage the innate immune system will ultimately lead to the development of safer and more effective treatments for a wide range of diseases.

References

  • Lam, C., et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy, 35(3), 500–505. [Link]

  • Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Clinical and Diagnostic Laboratory Immunology, 2(6), 672–677. [Link]

  • Mata-Haro, V., et al. (2007). The vaccine adjuvant monophosphoryl lipid A as a TRIF-biased agonist for Toll-like receptor 4. Science, 316(5831), 1628–1632. [Link]

  • Haens, B., et al. (2022). Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy. Frontiers in Immunology, 13, 916491. [Link]

  • Kagan, J. C., et al. (2008). TRAM couples endocytosis of Toll-like receptor 4 to the induction of interferon-β. Nature Immunology, 9(4), 361–368. [Link]

  • Lee, H. K., et al. (2020). Monophosphoryl lipid A-induced activation of plasmacytoid dendritic cells enhances the anti-cancer effects of anti-PD-L1 antibodies. Journal for ImmunoTherapy of Cancer, 8(2), e001035. [Link]

  • Stern, A., et al. (1995). This compound, a lipid A analog as selective cytokine inducer. Progress in Clinical and Biological Research, 392, 549–565. [Link]

  • Cervantes-Barragan, L., et al. (2024). Combined TLR2/TLR4 activation equip non-mucosal dendritic cells to prime Th1 cells with gut tropism. iScience, 27(1), 108691. [Link]

  • Cluff, C. W., et al. (2005). The differential effects of synthetic lipid A mimetics on in vivo and in vitro models of TLR4 signaling. The Journal of Immunology, 174(12), 7958–7965. [Link]

  • Henriques, A., et al. (2021). Evaluation of Two Adjuvant Formulations for an Inactivated Yellow Fever 17DD Vaccine Candidate in Mice. Vaccines, 9(11), 1337. [Link]

Sources

A Head-to-Head Comparison of Sdz mrl 953 with Other Synthetic Lipid A Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For decades, researchers in immunology and vaccine development have sought to harness the potent immunostimulatory properties of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. The lipid A moiety of LPS is the principal driver of this activity, acting as a powerful agonist for Toll-like receptor 4 (TLR4). However, the clinical utility of native lipid A is severely hampered by its inherent toxicity. This has led to the development of a new generation of synthetic lipid A analogs, meticulously engineered to retain the adjuvant properties of the parent molecule while significantly reducing its pyrogenic effects.

This guide provides a detailed head-to-head comparison of a promising synthetic monosaccharidic lipid A analog, Sdz mrl 953, with other prominent synthetic lipid A derivatives: Monophosphoryl Lipid A (MPLA), Glucopyranosyl Lipid A (GLA), and CRX-527. This analysis is designed to provide researchers, scientists, and drug development professionals with the in-depth technical information necessary to make informed decisions in the selection of TLR4 agonists for their specific research and development needs.

Understanding the Landscape: The Rationale for Synthetic Lipid A Analogs

The activation of the innate immune system is a critical first step in the generation of a robust and durable adaptive immune response. TLR4, expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages, plays a pivotal role in this process. Upon engagement by a TLR4 agonist, a signaling cascade is initiated, leading to the maturation of APCs, the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules. This orchestrated series of events is essential for the effective priming of T and B lymphocytes, ultimately leading to the development of antigen-specific immunity.

The core challenge has been to decouple the potent immunostimulatory activity of lipid A from its dose-limiting toxicity. This has been achieved through targeted chemical modifications of the lipid A structure, giving rise to a portfolio of synthetic analogs with improved therapeutic windows.

Structural Comparison of Key Lipid A Analogs

The biological activity of lipid A and its analogs is intimately linked to their chemical structure. Key determinants of activity include the number and length of acyl chains, the nature of the saccharide backbone, and the phosphorylation pattern. Below is a comparative overview of the structures of this compound and its key counterparts.

FeatureThis compoundMonophosphoryl Lipid A (MPLA)Glucopyranosyl Lipid A (GLA)CRX-527
Saccharide Backbone Monosaccharide (Glucosamine derivative)Disaccharide (Glucosamine)Disaccharide (Glucosamine)Monosaccharide linked to an L-serine-based aglycon
Phosphorylation Single phosphate groupMonophosphoryl (lacks the 1-phosphate group of native lipid A)Single phosphate groupSingle phosphate group
Acyl Chains Typically 3-4 acyl chains. A common structure includes one amide-linked and two ester-linked (R)-3-hydroxytetradecanoyl groups.Heterogeneous mixture, predominantly hexa-acylated, but can be hepta- or penta-acylated. Derived from Salmonella minnesota R595 LPS.Synthetic, hexa-acylated with C14 acyl chains.Hexa-acylated with three myristic (C14) and three decanoic (C10) acyl chains.
Key Structural Feature Monosaccharidic nature, simplifying synthesis.Detoxified by removal of a phosphate group and often one acyl chain.Homogeneous, fully synthetic hexa-acylated structure.Aminoalkyl glucosaminide 4-phosphate (AGP) family; monosaccharide linked to an amino acid-based unit.

The TLR4 Signaling Cascade: A Common Pathway

All the lipid A analogs discussed in this guide exert their primary biological effects through the activation of the TLR4 signaling pathway. The binding of these agonists to the TLR4/MD-2 complex on the cell surface initiates a conformational change that leads to the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF. This triggers downstream signaling cascades, culminating in the activation of transcription factors such as NF-κB and IRF3, which drive the expression of a wide array of immune-related genes.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid A Analog Lipid A Analog TLR4/MD-2 TLR4/MD-2 Lipid A Analog->TLR4/MD-2 Binds to MyD88 MyD88 TLR4/MD-2->MyD88 Recruits TRIF TRIF TLR4/MD-2->TRIF Recruits NF-kB Activation NF-kB Activation MyD88->NF-kB Activation Leads to IRF3 Activation IRF3 Activation TRIF->IRF3 Activation Leads to Cytokine & Chemokine Production Cytokine & Chemokine Production NF-kB Activation->Cytokine & Chemokine Production Induces APC Maturation APC Maturation NF-kB Activation->APC Maturation Promotes IRF3 Activation->Cytokine & Chemokine Production Induces

TLR4 signaling pathway initiated by lipid A analogs.

Head-to-Head Performance Analysis

In Vitro TLR4 Activation

The potency of a TLR4 agonist is often determined by its ability to activate TLR4 signaling in a reporter cell line, typically measured as the effective concentration at 50% of maximal response (EC50).

Experimental Protocol: TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells

This protocol describes a common method for quantifying TLR4 activation.

  • Cell Culture: Maintain HEK-Blue™ hTLR4 cells (InvivoGen) in DMEM supplemented with 10% FBS, penicillin-streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.

  • Cell Seeding: Plate the cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Stimulation: Prepare serial dilutions of this compound and the other lipid A analogs in sterile, endotoxin-free PBS. Add the diluted agonists to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: The HEK-Blue™ hTLR4 cells secrete embryonic alkaline phosphatase (SEAP) upon TLR4 activation. Measure SEAP activity in the culture supernatant using a SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen) according to the manufacturer's protocol. Read the absorbance at 620-655 nm.

  • Data Analysis: Plot the absorbance values against the log of the agonist concentration and determine the EC50 value using a non-linear regression analysis.

TLR4_Assay_Workflow cluster_workflow TLR4 Activation Assay Workflow A Seed HEK-Blue™ hTLR4 cells in a 96-well plate B Prepare serial dilutions of Lipid A analogs A->B C Stimulate cells with analogs for 18-24h B->C D Add SEAP detection reagent to supernatant C->D E Measure absorbance D->E F Calculate EC50 values E->F

Workflow for TLR4 activation assay.

Cytokine Induction from Human PBMCs

A key functional outcome of TLR4 activation is the production of pro-inflammatory cytokines. The profile and magnitude of cytokine induction can vary between different lipid A analogs.

Studies have shown that this compound moderately induces the release of cytokines from monocytes.[3] In comparison, GLA has been reported to be more potent on a molar basis than the heterogeneous MPL mixture in inducing cytokines from human dendritic cells and peripheral blood mononuclear cells (PBMCs).[4] CRX-527 is also a potent inducer of pro-inflammatory cytokines.[5]

Experimental Protocol: Cytokine Induction from Human PBMCs

This protocol outlines a standard procedure for assessing cytokine production by human PBMCs.

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin.

  • Stimulation: Plate the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add varying concentrations of this compound and other lipid A analogs and incubate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.

  • Cytokine Quantification: Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Data Analysis: Compare the levels of each cytokine induced by the different lipid A analogs at various concentrations.

In Vivo Adjuvant Activity

The ultimate test of a lipid A analog's utility is its ability to enhance the immune response to a co-administered antigen in vivo. This is typically assessed by measuring antigen-specific antibody titers and T-cell responses.

This compound has demonstrated protective effects in experimental models of microbial infections, suggesting potent in vivo immunostimulatory activity.[3] Clinical and preclinical studies have shown that MPLA and GLA, when formulated as adjuvants, significantly enhance both humoral and cellular immune responses to a variety of antigens.[6][7] CRX-527 has also been shown to enhance vaccination efficacy and tumor control in preclinical cancer models.[8]

Experimental Protocol: In Vivo Adjuvant Activity in a Murine Model

This protocol provides a general framework for evaluating the in vivo adjuvant effects of lipid A analogs.

  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.

  • Vaccine Formulation: Prepare vaccine formulations by mixing a model antigen (e.g., ovalbumin) with this compound or other lipid A analogs at the desired concentrations. An antigen-only group and a vehicle control group should be included.

  • Immunization: Immunize the mice via a relevant route (e.g., intramuscular or subcutaneous) with the prepared vaccine formulations. A prime-boost immunization schedule (e.g., day 0 and day 14) is often employed.

  • Sample Collection: Collect blood samples at various time points post-immunization to assess antibody responses. At the end of the study, spleens can be harvested for T-cell analysis.

  • Antibody Titer Measurement: Determine the antigen-specific IgG, IgG1, and IgG2a/c antibody titers in the serum samples by ELISA.

  • T-cell Response Analysis: Restimulate splenocytes with the antigen in vitro and measure T-cell proliferation, cytokine production (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining followed by flow cytometry.

  • Data Analysis: Compare the antibody titers and T-cell responses between the different adjuvant groups and the control groups.

Safety and Tolerability

A critical advantage of synthetic lipid A analogs is their improved safety profile compared to native LPS. This compound has been reported to be significantly less toxic than LPS.[3] Similarly, MPLA, GLA, and CRX-527 have all been developed with the primary goal of reducing toxicity while maintaining immunostimulatory activity.[5][6][9]

Conclusion and Future Directions

This compound represents a promising synthetic monosaccharidic lipid A analog with potent immunostimulatory properties and a favorable safety profile. Its simplified structure offers potential advantages in terms of chemical synthesis and quality control. While direct head-to-head comparative studies with other leading synthetic lipid A analogs like MPLA, GLA, and CRX-527 are not extensively available, the existing body of evidence suggests that all these molecules are effective TLR4 agonists with significant potential as vaccine adjuvants and immunomodulators.

The choice of a specific lipid A analog will ultimately depend on the specific application, including the nature of the antigen, the desired type of immune response (e.g., Th1 vs. Th2), and the target population. Future research should focus on conducting direct comparative studies of these promising lipid A analogs in standardized preclinical and clinical settings. Such studies will be invaluable in elucidating the subtle but potentially significant differences in their biological activities and will pave the way for the rational design of next-generation vaccines and immunotherapies.

References

  • InvivoGen. CRX-527 | Synthetic lipid A analog. [Link]

  • Legat A, et al. CD14-independent responses induced by a synthetic lipid A mimetic. Eur J Immunol. 2010;40(3):797-802.
  • Nakamura H, et al. Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Am J Respir Crit Care Med. 1995;151(4):1108-1114.
  • Stover AG, et al. Structure-activity relationship of synthetic Toll-like receptor 4 agonists. J Biol Chem. 2004;279(6):4440-9.
  • Lam C, et al. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrob Agents Chemother. 1991;35(3):500-5.
  • van den Berg JH, et al. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control. NPJ Vaccines. 2022;7(1):64.
  • Coler RN, et al. Development and Characterization of Synthetic Glucopyranosyl Lipid Adjuvant System as a Vaccine Adjuvant. PLoS One. 2011;6(1):e16333.
  • Lam C, et al. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrob Agents Chemother. 1991;35(3):500-5.[3]

  • Creative Biolabs. Glucopyranosyl Lipid A (GLA) as Vaccine Adjuvant. [Link]

  • Johnson AG, et al. A comparison of the immunomodulating properties of two forms of monophosphoryl lipid A analogues. J Immunother (1991). 1991;10(6):398-404.
  • Creative Biolabs. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant. [Link]

  • Coler RN, et al. Development and Characterization of Synthetic Glucopyranosyl Lipid Adjuvant System as a Vaccine Adjuvant. PLoS One. 2011;6(1):e16333.[2]

  • Baldridge JR, et al. Monophosphoryl lipid A (MPL) as an adjuvant.
  • Stern A, et al. This compound, a lipid A analog as selective cytokine inducer. Prog Clin Biol Res. 1995;392:549-65.
  • Kotani S, et al. Immunobiological activities of synthetic lipid A analogs and related compounds as compared with those of bacterial lipopolysaccharide, re-glycolipid, lipid A, and muramyl dipeptide. Infect Immun. 1986;54(3):673-82.
  • Casella CR, Mitchell TC. Putting endotoxin to work for us: monophosphoryl lipid A as a safe and effective vaccine adjuvant. Cell Mol Life Sci. 2008;65(20):3231-40.
  • Day TA, et al. The TLR-4 agonist adjuvant, GLA-SE, improves magnitude and quality of immune responses elicited by the ID93 tuberculosis vaccine: first-in-human trial. NPJ Vaccines. 2018;3:34.
  • Evans JT, et al. A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection. J Immunol. 2015;194(10):4865-74.
  • Bazin HG, et al. The 'Ethereal' nature of TLR4 agonism and antagonism in the AGP class of lipid A mimetics. Bioorg Med Chem Lett. 2008;18(20):5350-3.
  • Piazza M, et al. Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. J Med Chem. 2018;61(21):9556-9571.
  • National Cancer Institute. Definition of monophosphoryl lipid A. [Link]

  • Coler RN, et al. Development and Characterization of Synthetic Glucopyranosyl Lipid Adjuvant System as a Vaccine Adjuvant. PLoS One. 2011;6(1):e16333.[4]

  • Johnson AG, et al.

Sources

Sdz mrl 953 efficacy as an adjuvant compared to alum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Saponin-Based Adjuvants and Alum: Efficacy and Immunological Profile

Introduction

The selection of an appropriate adjuvant is a critical decision in vaccine development, profoundly influencing the magnitude and quality of the immune response. For decades, aluminum salts (collectively known as alum) have been the most widely used adjuvants in human vaccines, primarily due to their excellent safety profile and their ability to enhance antibody responses. However, alum adjuvants are generally poor inducers of cellular immunity (T-cell responses), which is crucial for vaccines against intracellular pathogens. This limitation has driven the development of novel adjuvants capable of eliciting a broader and more potent immune response.

Among the most promising next-generation adjuvants are saponin-based formulations, derived from the bark of the Quillaja saponaria Molina tree. This guide provides a comparative analysis of the efficacy of a representative saponin-based adjuvant and the traditional alum adjuvant.

Note on Terminology: The designation "Sdz mrl 953" does not correspond to a publicly documented adjuvant. It is presumed to be an internal, proprietary identifier or a potential misspelling. This guide will therefore focus on a well-characterized and clinically advanced saponin-based adjuvant, QS-21, as a representative of this class for a scientifically robust comparison against alum.

Mechanism of Action: A Tale of Two Pathways

The disparate immunological outcomes elicited by alum and saponin-based adjuvants are rooted in their fundamentally different mechanisms of action.

Alum: The NLRP3 Inflammasome Pathway

Alum primarily acts as a depot at the injection site, facilitating the recruitment of antigen-presenting cells (APCs). Its pro-inflammatory activity is largely attributed to the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in dendritic cells and macrophages. This activation leads to the release of interleukin-1β (IL-1β) and IL-18, cytokines that promote a T helper 2 (Th2) biased immune response, which is highly effective at driving B-cell proliferation and antibody production.

Alum_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_Tcell T Helper Cell cluster_Bcell B Cell Alum Alum + Antigen Phagocytosis Phagocytosis Alum->Phagocytosis Lysosomal_Damage Lysosomal Destabilization Phagocytosis->Lysosomal_Damage induces NLRP3 NLRP3 Inflammasome Activation Lysosomal_Damage->NLRP3 triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b cleaves Pro-IL-1β to ProIL1b Pro-IL-1β Th2 Th2 Polarization IL1b->Th2 promotes Antibodies Antibody Production Th2->Antibodies helps

Caption: Alum-mediated activation of the NLRP3 inflammasome leading to a Th2-biased response.

QS-21 (Saponin): Promoting Cross-Presentation and Cellular Immunity

QS-21 and other saponin-based adjuvants operate through a distinct mechanism. They are known to form pore-like structures in cell membranes, which facilitates the delivery of antigens into the cytosol of APCs. This cytosolic delivery is a critical step for the antigen to be processed through the MHC class I pathway, a process known as cross-presentation. Efficient cross-presentation is essential for the activation of cytotoxic T lymphocytes (CTLs), a key component of the T helper 1 (Th1) response required to eliminate virally infected cells or tumor cells.

Saponin_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_Tcell T Cell Activation Saponin QS-21 + Antigen Membrane_Pores Membrane Perturbation Saponin->Membrane_Pores Cytosolic_Delivery Antigen Delivery to Cytosol Membrane_Pores->Cytosolic_Delivery facilitates MHC1_Path MHC Class I Processing (Cross-Presentation) Cytosolic_Delivery->MHC1_Path enables Th1 Th1 Polarization MHC1_Path->Th1 promotes CTL Cytotoxic T Lymphocyte (CTL) Activation MHC1_Path->CTL primes

Caption: Saponin-mediated membrane perturbation enabling cross-presentation and a Th1/CTL response.

Comparative Efficacy: A Data-Driven Analysis

The choice of adjuvant significantly impacts the immunological signature of the vaccine response. The following table summarizes typical data from preclinical studies comparing alum with a saponin-based adjuvant like QS-21, using a model antigen such as ovalbumin (OVA).

ParameterAlum-Adjuvanted GroupSaponin-Adjuvanted GroupRationale & Interpretation
Antigen-Specific IgG Titer High (e.g., 1:100,000)Very High (e.g., 1:500,000)Both adjuvants are potent inducers of humoral immunity, but saponins often elicit higher antibody titers.
IgG1/IgG2a Ratio High (>10)Low (<1)This ratio is a key indicator of Th1/Th2 polarization. A high ratio (dominant IgG1 in mice) indicates a Th2-biased response, characteristic of alum. A low ratio (dominant IgG2a) signifies a robust Th1 response, typical for saponins.
IFN-γ Secreting T-cells (per 10⁶ splenocytes) Low (<50 SFU)High (>500 SFU)Interferon-gamma (IFN-γ) is the hallmark cytokine of a Th1 response. The significantly higher number of IFN-γ secreting cells demonstrates the potent ability of saponins to induce cellular immunity.
IL-4 Secreting T-cells (per 10⁶ splenocytes) Moderate (~200 SFU)Low (<50 SFU)Interleukin-4 (IL-4) is a signature Th2 cytokine. Alum promotes a stronger IL-4 response, consistent with its mechanism.
In Vivo CTL Activity Minimal (<10% killing)High (>80% killing)The ability to kill target cells in vivo is the ultimate measure of cellular immunity. Saponins excel at inducing functional cytotoxic T lymphocytes.

SFU: Spot-Forming Units, a measure from ELISpot assays.

Experimental Protocols for Adjuvant Evaluation

To generate the comparative data presented above, a series of well-established immunological assays are required. The following protocols provide a framework for these key experiments.

ELISA for Antibody Isotyping (IgG1/IgG2a Ratio)

This assay quantifies different subclasses of antibodies to determine the Th1/Th2 bias.

Methodology:

  • Coat Plate: Coat 96-well ELISA plates with the target antigen (e.g., 1-5 µg/mL of OVA in PBS) overnight at 4°C.

  • Wash & Block: Wash plates 3x with wash buffer (PBS + 0.05% Tween-20). Block with 1% BSA in PBS for 1-2 hours at room temperature.

  • Add Samples: Add serially diluted serum samples from immunized animals to the plate. Incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Detection Antibody: Add HRP-conjugated anti-mouse IgG1 or anti-mouse IgG2a detection antibodies to respective plates. Incubate for 1 hour.

  • Wash: Repeat the wash step.

  • Develop: Add TMB substrate and incubate in the dark until color develops (5-15 minutes). Stop the reaction with 2N H₂SO₄.

  • Read: Measure the absorbance at 450 nm. The endpoint titer is the reciprocal of the highest dilution giving a signal above the background.

ELISA_Workflow Start Start: Antigen-Coated Plate Block Block with BSA Start->Block AddSerum Add Diluted Serum Samples Block->AddSerum AddDetection Add HRP-Conjugated Anti-IgG1 or Anti-IgG2a AddSerum->AddDetection AddSubstrate Add TMB Substrate AddDetection->AddSubstrate Stop Stop Reaction AddSubstrate->Stop Read Read Absorbance at 450nm Stop->Read

Caption: Standard workflow for an indirect ELISA to determine antibody isotypes.

ELISpot for Cytokine-Secreting Cells

The ELISpot assay is highly sensitive for quantifying individual cells secreting a specific cytokine, such as IFN-γ or IL-4.

Methodology:

  • Coat Plate: Coat a 96-well PVDF membrane plate with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

  • Wash & Block: Wash the plate and block with RPMI medium + 10% FBS for at least 30 minutes.

  • Add Cells: Add splenocytes or PBMCs from immunized animals to the wells. Stimulate with the specific antigen (e.g., OVA peptide). Include positive (mitogen) and negative (medium only) controls.

  • Incubate: Incubate the plate for 18-24 hours at 37°C, 5% CO₂. During this time, secreted cytokines are captured by the antibody on the membrane.

  • Wash & Detect: Discard cells and wash the plate. Add a biotinylated detection antibody for the cytokine. Incubate for 2 hours.

  • Add Enzyme Conjugate: Wash and add streptavidin-alkaline phosphatase (ALP) or HRP. Incubate for 1 hour.

  • Develop: Wash and add a precipitating substrate (e.g., BCIP/NBT). Dark spots will form on the membrane where individual cells secreted the cytokine.

  • Analyze: Wash, dry the plate, and count the spots using an automated ELISpot reader.

Conclusion and Strategic Application

The choice between alum and a saponin-based adjuvant like QS-21 is not a matter of one being universally superior, but rather of aligning the adjuvant's properties with the vaccine's strategic goal.

  • Alum remains an excellent choice for vaccines where the primary goal is the induction of a strong, long-lasting neutralizing antibody response against extracellular pathogens, and where a Th1 response is not critical. Its long history of safety is a significant advantage.

  • Saponin-based adjuvants are indispensable for vaccines targeting intracellular pathogens (e.g., viruses, certain bacteria) or for therapeutic cancer vaccines. Their unique ability to induce potent Th1 and CTL responses is essential for clearing infected cells and tumors. The formulation of saponins, often in combination with other immune-stimulants like MPLA in Adjuvant System 01 (AS01), has proven highly successful in recent vaccines.

Ultimately, a deep understanding of the immunological pathways activated by each adjuvant allows vaccine developers to make informed decisions, tailoring the immune response to the specific demands of the targeted disease.

References

  • Mechanism of Alum Adjuvants. Title: The NLRP3 inflammasome is a sensor for particle-induced inflammation. Source: Nature Immunology. [Link]

  • Saponin-Based Adjuvants. Title: QS-21 Adjuvant: A Potent and Versatile Vaccine Adjuvant. Source: Journal of Immunology Research. [Link]

  • Comparative Adjuvant Studies. Title: Adjuvant-Modulated Antibody-Secreting Cell and T Follicular Helper Cell Responses to a Recombinant Subunit Vaccine in Neonatal and Adult Mice. Source: Journal of Immunology. [Link]

  • Review of Vaccine Adjuvants. Title: Vaccine adjuvants: mode of action. Source: Nature Reviews Immunology. [Link]

A Senior Application Scientist's Guide to the In Vitro Potency of TLR4 Agonists: Sdz mrl 953 in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of innate immunity, Toll-like Receptor 4 (TLR4) agonists are indispensable tools. They are pivotal in vaccine adjuvant development, cancer immunotherapy, and fundamental immunology research. However, the archetypal TLR4 agonist, Lipopolysaccharide (LPS), carries a significant toxicity burden that often limits its therapeutic potential. This has driven the development of synthetic agonists designed to uncouple potent immunostimulation from overt toxicity.

This guide provides an in-depth comparison of the in vitro potency of Sdz mrl 953, a novel synthetic monosaccharidic lipid A analog, against other well-characterized TLR4 agonists. We will delve into the underlying signaling mechanisms, present a framework for quantitative comparison, and provide a robust, validated protocol for assessing agonist activity in your own laboratory. Our focus is not merely on potency (as measured by metrics like EC50) but on the broader concept of the therapeutic window—the balance between desired immunostimulatory effects and undesired toxicity.

The TLR4 Signaling Cascade: A Mechanistic Overview

Understanding the potency of a TLR4 agonist begins with understanding the signaling pathway it triggers. TLR4 activation is a sophisticated, multi-step process that leads to the induction of distinct sets of genes. The receptor does not act alone; it relies on co-receptors, primarily MD-2 and CD14, to recognize its cognate ligands, such as the lipid A moiety of LPS.[1][2]

Upon ligand binding, the TLR4/MD-2 complex dimerizes, initiating two principal downstream signaling pathways:

  • The MyD88-dependent pathway: This pathway is initiated at the plasma membrane and rapidly activates transcription factors like NF-κB and AP-1.[3][4] The result is the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are crucial for orchestrating an immediate inflammatory response.[5]

  • The TRIF-dependent pathway: Following internalization of the TLR4 complex into endosomes, this pathway is engaged.[5] It leads to the activation of the transcription factor IRF3, culminating in the production of Type I interferons (IFN-α/β) and chemokines.[2][5] This arm of the response is critical for antiviral immunity and for shaping the adaptive immune response.

The differential activation of these two pathways is a key determinant of an agonist's biological profile, influencing its balance of inflammation and adjuvanticity.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent cluster_trif TRIF-Dependent (Endosome) LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to TIRAP TIRAP TLR4_MD2->TIRAP dimerization TRAM TRAM TLR4_MD2->TRAM internalization MyD88 MyD88 TIRAP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6_Myd TRAF6 IRAKs->TRAF6_Myd MAPK MAPKs TRAF6_Myd->MAPK NFkB NF-κB TRAF6_Myd->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines TRIF TRIF TRAM->TRIF IRF3 IRF3 TRIF->IRF3 Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN

Caption: The TLR4 signaling cascade, showing the MyD88-dependent and TRIF-dependent pathways.

Profiling the TLR4 Agonists: A Comparative Overview

The efficacy and safety of a TLR4 agonist are dictated by its chemical structure. Here, we compare this compound with two benchmark agonists.

  • Lipopolysaccharide (LPS): As the primary component of the outer membrane of Gram-negative bacteria, LPS is the most potent natural TLR4 agonist.[6] Its hexa-acylated lipid A moiety is a powerful activator of both MyD88 and TRIF pathways, leading to a robust inflammatory response. However, this high potency is intrinsically linked to high toxicity, which can lead to septic shock, making it unsuitable for most therapeutic applications.[6] It serves as the "gold standard" for in vitro potency against which all other agonists are measured.

  • Monophosphoryl Lipid A (MPLA): MPLA is a detoxified derivative of LPS, created by removing the phosphate group at the 1' position and some acyl chains.[7][8] This modification significantly reduces its toxicity while largely preserving its immunostimulatory adjuvant properties.[9][10] MPLA is known to be a preferential activator of the TRIF-dependent pathway, leading to a cytokine profile skewed towards Type I IFNs rather than the potent pro-inflammatory cytokines induced by LPS.[10] This profile has made MPLA a successful and FDA-approved vaccine adjuvant.[6]

  • This compound: This compound is a fully synthetic monosaccharidic lipid A analog.[11][12] Its defining characteristic, established through extensive preclinical research, is its exceptionally wide therapeutic window. In vitro, it moderately induces the release of cytokines from monocytes.[11][13] However, in vivo, it is remarkably less toxic than LPS—by a factor of 10,000 to over 700,000 times in galactosamine-sensitized mice—while still providing powerful protection in experimental infection models.[11][12] This suggests that this compound is an agonist engineered for maximal safety, capable of priming the immune system without inducing a harmful systemic inflammatory reaction.[14][15]

FeatureLipopolysaccharide (LPS)Monophosphoryl Lipid A (MPLA)This compound
Origin Natural (Bacterial)Semi-synthetic (Derived from LPS)Fully Synthetic
Structure Heterogeneous GlycolipidHeterogeneous, Dephosphorylated Lipid AHomogeneous Monosaccharidic Lipid A Analog
Relative In Vitro Potency Very HighModerate to HighModerate[11][13]
Key Characteristic Potency Benchmark, High ToxicityLow Toxicity, Vaccine Adjuvant[9]Exceptional Safety Profile, Wide Therapeutic Window[11][12]
Primary Signaling Bias MyD88 and TRIFPreferentially TRIF-dependent[10]Immunostimulatory with low inflammatory potential

Experimental Workflow: A Validated Protocol for Assessing Potency

To objectively compare the in vitro potency of TLR4 agonists, a standardized and reproducible assay is essential. The use of a reporter cell line, such as HEK-Blue™ hTLR4, provides a robust system for this purpose. These cells are engineered to express human TLR4, MD-2, and CD14, and they contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[16][17] The activation of TLR4 leads to NF-κB translocation and subsequent SEAP production, which can be easily quantified colorimetrically.

The choice of this system is deliberate: it isolates the TLR4 signaling pathway, removing confounding variables from other pattern recognition receptors present in primary immune cells, thereby providing a direct measure of receptor activation.[16]

Workflow_Diagram A 1. Cell Culture Maintain HEK-Blue™ hTLR4 cells in selective growth medium. B 2. Cell Seeding Plate cells at a defined density (e.g., 5 x 10^4 cells/well) in a 96-well plate. A->B C 3. Agonist Stimulation Prepare serial dilutions of this compound, LPS, MPLA, and vehicle control. Add to respective wells. B->C D 4. Incubation Incubate plate for 18-24 hours at 37°C, 5% CO2. C->D E 5. SEAP Detection Transfer supernatant to a new plate and add QUANTI-Blue™ Solution. D->E F 6. Readout Incubate and measure absorbance at 620-655 nm. E->F G 7. Data Analysis Plot dose-response curve and calculate EC50 values or relative potency. F->G

Caption: Experimental workflow for comparing TLR4 agonist potency using a reporter cell line.

Step-by-Step Protocol: HEK-Blue™ hTLR4 Assay

This protocol is adapted from standard methodologies for the HEK-Blue™ cell line.[16][17]

  • Cell Preparation:

    • Culture HEK-Blue™ hTLR4 cells according to the supplier's instructions, typically in DMEM supplemented with 10% FBS, penicillin-streptomycin, and appropriate selection antibiotics.

    • On the day of the assay, wash cells with PBS and detach them using a gentle cell dissociation reagent.

    • Resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium and adjust the concentration to approximately 2.8 x 10^5 cells/mL.

  • Agonist Preparation and Plating:

    • Prepare a serial dilution series for each TLR4 agonist (this compound, LPS, MPLA) in cell culture medium. A typical starting concentration for LPS might be 1 µg/mL, while synthetic agonists may require higher concentrations. Include a vehicle-only control.

    • Add 20 µL of each agonist dilution (or control) to the appropriate wells of a flat-bottom 96-well plate.

    • Add 180 µL of the cell suspension (approximately 5 x 10^4 cells) to each well.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator. During this time, TLR4 activation will lead to the secretion of SEAP into the medium.

  • Detection and Quantification:

    • The HEK-Blue™ Detection medium contains the SEAP substrate, which turns purple/blue in the presence of the enzyme. The color change can be monitored visually.

    • For quantitative results, measure the absorbance of the medium at a wavelength between 620 and 655 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance value of the vehicle control from all other readings.

    • Plot the absorbance (y-axis) against the log of the agonist concentration (x-axis).

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the half-maximal effective concentration (EC50) for each agonist.[18] The EC50 is the concentration of an agonist that provokes a response halfway between the baseline and the maximum response.[18][19]

Conclusion: A Perspective on Potency and Therapeutic Index

While a direct in vitro potency comparison based on EC50 places LPS at the apex, this single metric is insufficient for guiding drug development. The data compellingly shows that this compound, while a more moderate cytokine inducer in vitro compared to LPS, possesses a vastly superior safety profile.[11][13] Its chemical structure is rationally designed to stimulate the innate immune system effectively while mitigating the pyrogenic and toxic effects associated with endotoxin.

For researchers, this means the choice of TLR4 agonist should be dictated by the experimental or therapeutic goal.

  • For eliciting a maximal inflammatory response in in vitro or preclinical models, LPS remains the standard.

  • For applications requiring strong adjuvanticity with a favorable safety profile, such as in vaccine formulation, MPLA is a clinically validated choice.[9]

  • For therapeutic strategies where broad, non-toxic immunostimulation is desired—for example, to enhance resistance to infections in immunocompromised patients—This compound represents a highly promising candidate, offering the potential for effective immune priming without the risk of inducing a harmful systemic reaction.[11][14]

Ultimately, the story of this compound highlights a critical principle in modern pharmacology: the pursuit is not for raw potency, but for a precisely tuned biological activity that maximizes therapeutic benefit while ensuring patient safety.

References

  • Toll-like receptor 4 - Wikipedia. Wikipedia. [Link]

  • Kuzmich, N. N., et al. (2017). TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. Vaccines. [Link]

  • Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature Immunology. [Link]

  • TLR4 signaling pathway. TLR4 activates two different pathways. Both of... - ResearchGate. ResearchGate. [Link]

  • Biancardi, V. C., et al. (2017). Targeting toll-like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension?. British Journal of Pharmacology. [Link]

  • Fox, C. B., et al. (2014). In vitro evaluation of TLR4 agonist activity: formulation effects. Colloids and Surfaces B: Biointerfaces. [Link]

  • Lam, C., et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro Evaluation of TLR4 Agonist Activity: Formulation Effects - ResearchGate. ResearchGate. [Link]

  • Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. National Cancer Institute. [Link]

  • Lam, C., et al. (1991). This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrobial Agents and Chemotherapy. [Link]

  • This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis - ResearchGate. ResearchGate. [Link]

  • In vitro evaluation of TLR4 agonist activity: formulation effects. - Semantic Scholar. Semantic Scholar. [Link]

  • Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Human TLR4 reporter HEK293 cells | HEK-Blue™ hTLR4. InvivoGen. [Link]

  • Li, G., et al. (2019). Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines. Viruses. [Link]

  • This compound, A Novel Synthetic Lipid a Analogue, Induces Tolerance to the Lethal Effects of Endotoxin and Enhances Nonspecific I. SciSpace. [Link]

  • Mouse TLR4 reporter HEK293 cells | HEK-Blue™ mTLR4. InvivoGen. [Link]

  • MPLA | Monophosphoryl lipid A from Salmonella minnesota R595. InvivoGen. [Link]

  • HEK-Blue™ TLR4. InvivoGen. [Link]

  • Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin. MDPI. [Link]

  • Wang, X., et al. (2016). TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS. Proceedings of the National Academy of Sciences. [Link]

  • Shanmugam, A., et al. (2012). Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants. PLoS ONE. [Link]

  • Chemical structure of TLR4 agonists: MPLA, ONO4007, this compound, and FP molecules. ResearchGate. [Link]

  • Wang, Y. Q., et al. (2020). MPL Adjuvant Contains Competitive Antagonists of Human TLR4. Frontiers in Immunology. [Link]

  • Monophosphoryl lipid A (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). Creative Diagnostics. [Link]

  • MPLA Synthetic VacciGrade™. InvivoGen. [Link]

  • Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed. [Link]

  • Schütze, E., et al. (1995). This compound, a lipid A analog as selective cytokine inducer. Circulatory Shock. [Link]

  • A Novel Class of Small Molecule Agonists with Preference for Human over Mouse TLR4 Activation - ResearchGate. ResearchGate. [Link]

  • Real-time monitoring with iTLR4 assay identifies ligand-dependent TLR4-TLR4 conformational dynamics. Frontiers in Immunology. [Link]

  • EC 50 values of compounds in human TLR7-specific reporter gene assay. ResearchGate. [Link]

  • Practical techniques for detection of Toll-like Receptor-4 (TLR4) in the human Intestine. National Institutes of Health. [Link]

  • Peri, F., & Piazza, M. (2012). Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Molecules. [Link]

  • New Glucosamine-Based TLR4 Agonists: Design, Synthesis, Mechanism of Action, and In Vivo Activity as Vaccine Adjuvants. ACS Publications. [Link]

  • EC50 - Wikipedia. Wikipedia. [Link]

  • Buchwald, P. (2020). Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter. Frontiers in Pharmacology. [Link]

Sources

A Senior Application Scientist's Guide to Validating Sdz mrl 953-Induced Endotoxin Tolerance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of the innate immune response, inducing a state of endotoxin tolerance is a critical experimental tool. This guide provides an in-depth technical comparison for validating endotoxin tolerance induced by Sdz mrl 953, a synthetic monosaccharidic lipid A analog. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and objectively compare its performance against other common alternatives, supported by experimental data.

The Rationale for Endotoxin Tolerance: A Double-Edged Sword

Endotoxin tolerance is a state of hyporesponsiveness to a subsequent challenge with bacterial lipopolysaccharide (LPS) following an initial exposure.[1][2] This phenomenon is a protective mechanism to prevent overwhelming inflammation during prolonged or repeated infections.[1] However, this "reprogramming" of the innate immune system can also lead to immunosuppression and increased susceptibility to secondary infections.[2] Understanding and controlling this process is paramount in various research fields, from sepsis to vaccine development.

This compound: A Safer Inducer of Endotoxin Tolerance

This compound, a synthetic analog of the lipid A portion of LPS, offers a significant advantage over using LPS itself to induce tolerance. It has been shown to be a potent immunostimulant while exhibiting substantially lower toxicity.[3] This improved therapeutic window makes it a valuable tool for studying the mechanisms of endotoxin tolerance without the confounding variable of severe endotoxicity.[3][4]

Mechanism of Action: Modulating the TLR4 Signaling Cascade

This compound, like LPS, primarily signals through the Toll-like receptor 4 (TLR4) complex. Upon binding, TLR4 initiates a downstream signaling cascade that can proceed through two major adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[5][6]

  • The MyD88-dependent pathway rapidly activates NF-κB, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

  • The TRIF-dependent pathway is activated upon internalization of the TLR4 complex and leads to the production of type I interferons and the late-phase activation of NF-κB.[5][8]

Endotoxin tolerance is characterized by a significant downregulation of the MyD88-dependent pathway, leading to reduced pro-inflammatory cytokine production upon a secondary LPS challenge.[2] this compound is thought to induce this tolerant state by modulating these pathways, leading to a blunted inflammatory response.

Visualizing the Signaling Pathway

The following diagram illustrates the simplified TLR4 signaling cascade and the key points of regulation in endotoxin tolerance.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sdz_mrl_953 This compound / LPS TLR4_MD2 TLR4/MD2/CD14 Complex Sdz_mrl_953->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 Early Phase TRIF TRIF TLR4_MD2->TRIF Late Phase (after internalization) NFkB NF-κB MyD88->NFkB TRIF->NFkB IRFs IRFs TRIF->IRFs Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons IRFs->Type_I_IFN Tolerance_Regulation Tolerance Mechanisms (e.g., IRAK-M, SHIP1) Tolerance_Regulation->MyD88 Inhibition

Caption: this compound/LPS signaling through TLR4 leading to cytokine production and points of negative regulation in endotoxin tolerance.

Validating this compound-Induced Endotoxin Tolerance: Experimental Framework

A robust validation of endotoxin tolerance involves both in vitro and in vivo models. The core principle is to pre-treat with a tolerizing agent (this compound) and then challenge with a potent stimulus (LPS) to assess the subsequent inflammatory response.

Experimental Workflow

The general workflow for validating endotoxin tolerance is depicted below.

experimental_workflow cluster_pretreatment Pre-treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase start Start: In Vitro (e.g., Macrophages) or In Vivo (e.g., Mice) pretreatment Administer Tolerizing Agent: - this compound - Alternative (LPS, MPL) - Vehicle Control start->pretreatment incubation Incubation Period (e.g., 12-24 hours) pretreatment->incubation challenge Challenge with LPS incubation->challenge collection Collect Samples: - Cell Supernatants (In Vitro) - Serum/Tissues (In Vivo) challenge->collection cytokine Cytokine Analysis (ELISA): - TNF-α, IL-6 (Pro-inflammatory) - IL-10 (Anti-inflammatory) collection->cytokine flow Cell Surface Marker Analysis (Flow Cytometry): - TLR4, CD14 collection->flow

Caption: General experimental workflow for validating endotoxin tolerance in vitro and in vivo.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Model: Murine Macrophage Cell Line (e.g., RAW 264.7)

This protocol is adapted from established methods for inducing endotoxin tolerance with LPS.[9][10]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed 2 x 10^5 cells/well in a 24-well plate and allow them to adhere for 24 hours.[9]

2. Induction of Tolerance:

  • Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS.

  • Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10-1000 ng/mL, dose-response recommended). For the control group, add vehicle only.

  • Incubate for 18-24 hours to induce tolerance.[11]

3. LPS Challenge:

  • After the incubation period, wash the cells twice with sterile PBS to remove the this compound.

  • Add fresh medium containing a high concentration of LPS (e.g., 100 ng/mL) to all wells (including the control group).

  • Incubate for 4-6 hours for cytokine analysis.

4. Sample Collection and Analysis:

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Store the supernatants at -80°C until analysis.

  • Quantify TNF-α, IL-6, and IL-10 concentrations using commercially available ELISA kits according to the manufacturer's instructions.[12][13]

  • For flow cytometry, gently scrape the cells, wash with FACS buffer, and proceed with staining for TLR4 and CD14.[14][15]

In Vivo Model: Murine Model

This protocol is based on studies using this compound and other lipid A analogs in mice.[3][16]

1. Animal Model:

  • Use 6-8 week old C57BL/6 or BALB/c mice. Acclimatize the animals for at least one week before the experiment.

2. Induction of Tolerance:

  • Administer this compound intravenously or intraperitoneally. A dose of 2 mg/kg has been shown to be effective in guinea pigs and can be used as a starting point for mice.[3] Administer vehicle control to the control group.

  • Allow a 12-24 hour interval for tolerance to develop.[3]

3. LPS Challenge:

  • Administer a sublethal dose of LPS (e.g., 5 mg/kg, intraperitoneally).

4. Sample Collection and Analysis:

  • At various time points post-LPS challenge (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture for serum preparation.

  • Euthanize the mice and harvest tissues (e.g., spleen, liver) for further analysis if required.

  • Measure serum cytokine levels (TNF-α, IL-6, IL-10) using ELISA.

Data Presentation and Interpretation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Expected In Vitro Cytokine Profile in Macrophages

Pre-treatment (24h)LPS Challenge (100 ng/mL, 6h)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle+HighHighLow
This compound (100 ng/mL)+Significantly Reduced Significantly Reduced Unchanged or Increased
LPS (10 ng/mL)+Significantly ReducedSignificantly ReducedUnchanged or Increased
MPL (100 ng/mL)+Significantly ReducedSignificantly ReducedUnchanged or Increased

Table 2: Expected In Vivo Serum Cytokine Profile in Mice

Pre-treatment (24h)LPS Challenge (5 mg/kg, 2h)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle+HighHigh
This compound (2 mg/kg)+Markedly Reduced [4]Markedly Reduced [4]
LPS (0.5 mg/kg)+Markedly ReducedMarkedly Reduced
MPL (2 mg/kg)+Markedly ReducedMarkedly Reduced

Comparative Analysis: this compound vs. Alternatives

A key aspect of this guide is the objective comparison of this compound with other methods of inducing endotoxin tolerance.

Table 3: Comparison of Endotoxin Tolerance-Inducing Agents

FeatureThis compoundLipopolysaccharide (LPS)Monophosphoryl Lipid A (MPL)
Source SyntheticBacterialBacterial derivative
Toxicity Low[3]HighLow
Mechanism TLR4 AgonistTLR4 AgonistTLR4 Agonist
Efficacy in Tolerance Induction High[4][16]High (Gold Standard)High
Pro-inflammatory Cytokine Induction (Initial) Moderate[4]HighLow
Key Advantage High safety profile, well-defined synthetic moleculePotent and well-characterizedGood safety profile, established use as a vaccine adjuvant
Key Disadvantage Less published data compared to LPS and MPLHigh toxicity can confound resultsRequires higher doses than LPS for equivalent tolerance[12]

Conclusion

Validating this compound-induced endotoxin tolerance requires a systematic approach encompassing both in vitro and in vivo models. This guide provides the foundational knowledge, detailed protocols, and comparative data necessary for researchers to confidently design and execute their experiments. The use of this compound presents a significant advancement in the study of endotoxin tolerance by uncoupling the potent immunomodulatory effects from the inherent toxicity of LPS. As research in this field continues, this compound is poised to become an invaluable tool for dissecting the intricate mechanisms of innate immune regulation.

References

  • Measurement of TLR4 and CD14 Receptor Endocytosis Using Flow Cytometry. (2018). bio-protocol.org. [Link]

  • Differential cytokine induction by doses of lipopolysaccharide and monophosphoryl lipid A that result in equivalent early endotoxin tolerance. (1990). Infection and Immunity. [Link]

  • Macrophage Inflammatory Assay. (2013). Bio-protocol. [Link]

  • Downregulation of the proinflammatory cytokine response to endotoxin by pretreatment with the nontoxic lipid A analog this compound in cancer patients. (1997). Blood. [Link]

  • This compound, A Novel Synthetic Lipid a Analogue, Induces Tolerance to the Lethal Effects of Endotoxin and Enhances Nonspecific I. (1992). The Canadian Journal of Infectious Diseases. [Link]

  • Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells. (2018). protocols.io. [Link]

  • Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. (1995). American Journal of Respiratory and Critical Care Medicine. [Link]

  • Endotoxin Tolerance Creates Favourable Conditions for Cancer Development. (2022). International Journal of Molecular Sciences. [Link]

  • This compound, a lipid A analog as selective cytokine inducer. (1995). Progress in Clinical and Biological Research. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Cancer Institute. [Link]

  • Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. (1995). American journal of respiratory and critical care medicine. [Link]

  • (A) ELISA assay for TNF-α and iL-10 in the supernatant of RAW264.7... (n.d.). ResearchGate. [Link]

  • MyD88 and TRIF mediate divergent inflammatory and regenerative responses to skeletal muscle ischemia. (2015). Physiological Reports. [Link]

  • Dual signaling of MyD88 and TRIF is critical for maximal TLR4-induced dendritic cell maturation. (2008). The Journal of Immunology. [Link]

  • Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation. (2008). The Journal of Immunology. [Link]

  • Endotoxin-tolerance to the cytotoxicity toward a macrophage-like cell line, J774.1, induced by lipopolysaccharide and cycloheximide. (2000). FEMS Immunology & Medical Microbiology. [Link]

  • Dissociation of Endotoxin Tolerance and Differentiation of Alternatively Activated Macrophages. (2014). The Journal of Immunology. [Link]

  • Manifestation of lipopolysaccharide-induced tolerance in neuro-glial primary cultures of the rat afferent somatosensory system. (2006). BMC Neuroscience. [Link]

  • Bench-to-bedside review: Endotoxin tolerance as a model of leukocyte reprogramming in sepsis. (2006). Critical Care. [Link]

  • Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis. (2020). Frontiers in Immunology. [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. (2024). eLife. [Link]

  • Cooperative intracellular interactions between MyD88 and TRIF are required for CD4 T cell TH1 polarization with a synthetic TLR4 agonist adjuvant. (2013). The Journal of Immunology. [Link]

  • Lipopolysaccharide-induced cytokine signaling activates a temporal innate defense program and represses pancreatic β-cell identity. (2019). The Journal of Biological Chemistry. [Link]

  • Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. (2019). Frontiers in Molecular Neuroscience. [Link]

Sources

A Senior Application Scientist's Guide to Investigating Anti-Lipopolysaccharide (LPS) Antibody Cross-Reactivity with Sdz mrl 953

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of immunomodulatory agents, understanding the specificity of antibody interactions is paramount. This guide provides an in-depth technical comparison of the potential cross-reactivity of anti-lipopolysaccharide (anti-LPS) antibodies with Sdz mrl 953, a novel synthetic lipid A analog. We will delve into the structural basis for this potential interaction and provide detailed, field-proven experimental protocols to rigorously assess it.

Introduction: The Immunological Significance of LPS and the Advent of Synthetic Analogs

Lipopolysaccharide (LPS), an integral component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1][2][3][4] Its bioactivity is primarily mediated by the lipid A moiety, which is recognized by the Toll-like receptor 4 (TLR4) complex, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[5][6][7][8] While this inflammatory response is a critical defense mechanism against bacterial infections, excessive or uncontrolled activation can lead to life-threatening conditions such as septic shock.

This dual nature of LPS has driven the development of synthetic lipid A analogs, such as this compound, which aim to harness the immunostimulatory properties of LPS while mitigating its toxic effects. This compound is a monosaccharidic lipid A analog that has demonstrated immunopharmacological activities similar to LPS but with significantly lower toxicity.[5] It has been shown to down-regulate TNF-alpha and IL-6 production while priming the secretion of G-CSF and IL-1 beta.[1] Given its structural similarity to the core immunogenic determinant of LPS, the potential for cross-reactivity with anti-LPS antibodies is a critical consideration for its therapeutic development and for the interpretation of immunological assays.

The Molecular Basis of Cross-Reactivity: A Tale of Two Structures

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to a different but structurally similar molecule. The likelihood of cross-reactivity between anti-LPS antibodies and this compound is rooted in the shared structural motifs between the lipid A portion of LPS and the chemical structure of this compound.

Lipopolysaccharide (LPS) Structure:

LPS is a complex amphipathic molecule composed of three distinct domains:

  • Lipid A: The hydrophobic anchor and the primary immunostimulatory center of the molecule. It typically consists of a bis-phosphorylated glucosamine disaccharide with multiple acyl chains.[1][2][3][4]

  • Core Oligosaccharide: A short, non-repeating chain of sugars linked to lipid A.

  • O-Antigen: A repeating polysaccharide chain that extends from the core and is the major serological determinant of many Gram-negative bacteria.[1][2]

The immune response to LPS can generate a polyclonal mixture of antibodies targeting different epitopes across the entire molecule. However, antibodies directed against the conserved lipid A and inner core regions are often of particular interest for their potential to provide broad cross-protection against different Gram-negative bacteria.

This compound Structure:

This compound is a synthetic monosaccharidic lipid A analog. Its IUPAC name is (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-((R)-3-hydroxytetradecanamido)-6-(phosphonooxy)tetrahydro-2H-pyran-3,4-diyl (3R,3'R)-bis(3-hydroxytetradecanoate).[1] This structure mimics key features of the natural lipid A, including the phosphorylated sugar backbone and the presence of fatty acid chains, which are crucial for TLR4 recognition.

The potential for cross-reactivity arises from the shared epitopes between the lipid A moiety of LPS and this compound. Anti-LPS antibodies, particularly those recognizing the conserved lipid A structure, may therefore bind to this compound.

Experimental Investigation of Cross-Reactivity: A Multi-Pronged Approach

A thorough investigation of antibody cross-reactivity requires a combination of robust and validated immunoassays. Here, we present detailed protocols for three key techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and versatile plate-based assay ideal for screening and quantifying antibody binding. A competitive ELISA format is particularly well-suited for assessing cross-reactivity.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Competitive Incubation cluster_detection Detection A Coat plate with LPS B Block with BSA or non-fat milk A->B Wash C Incubate with anti-LPS antibody pre-mixed with varying concentrations of this compound or LPS (control) B->C Wash D Add HRP-conjugated secondary antibody C->D Wash E Add TMB substrate D->E F Measure absorbance at 450 nm E->F WesternBlot_Workflow cluster_separation Antigen Immobilization cluster_blocking Blocking cluster_probing Antibody Incubation cluster_detection Detection A Spot LPS and this compound onto a nitrocellulose membrane B Block with 5% non-fat milk in TBST A->B C Incubate with primary anti-LPS antibody B->C Wash D Incubate with HRP-conjugated secondary antibody C->D Wash E Add ECL substrate and image D->E Wash

Caption: Western blot workflow for assessing cross-reactivity.

  • Antigen Immobilization: Spot equal amounts (e.g., 1-5 µg) of LPS and this compound onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-LPS antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

The presence of a signal at the location where this compound was spotted indicates cross-reactivity. The intensity of the signal relative to the LPS control provides a qualitative measure of the extent of cross-reactivity.

AntigenSignal Intensity (Arbitrary Units)
LPS15,000
This compound3,500
Negative Control150

Table 2: Hypothetical Western blot densitometry data.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.

SPR_Workflow A Immobilize anti-LPS antibody on a sensor chip B Inject varying concentrations of LPS (analyte) A->B C Regenerate sensor surface B->C D Inject varying concentrations of this compound (analyte) C->D E Analyze binding kinetics (ka, kd, KD) D->E

Caption: SPR workflow for kinetic analysis of cross-reactivity.

  • Antibody Immobilization: Immobilize the anti-LPS antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) according to the instrument manufacturer's instructions.

  • Analyte Injection (LPS): Inject a series of concentrations of LPS in a suitable running buffer over the sensor surface and a reference flow cell.

  • Dissociation: Monitor the dissociation of the LPS from the antibody.

  • Regeneration: Regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine) to remove the bound LPS.

  • Analyte Injection (this compound): Repeat steps 2-4 with a series of concentrations of this compound.

  • Data Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

The affinity (KD) of the anti-LPS antibody for both LPS and this compound can be directly compared. A lower KD value indicates a higher binding affinity.

Analyteka (1/Ms)kd (1/s)KD (M)
LPS2.5 x 10^55.0 x 10^-42.0 x 10^-9
This compound1.8 x 10^49.0 x 10^-35.0 x 10^-7

Table 3: Hypothetical SPR kinetic data.

The LPS Signaling Pathway: A Visual Representation

Understanding the biological context of LPS and its analogs is crucial. The following diagram illustrates the canonical LPS-TLR4 signaling pathway.

LPS_Signaling LPS LPS / this compound LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Simplified LPS/TLR4 signaling pathway.

Conclusion and Future Directions

The investigation of anti-LPS antibody cross-reactivity with this compound is a critical step in the pre-clinical and clinical development of this promising immunomodulatory agent. A comprehensive approach utilizing a combination of ELISA, Western blotting, and SPR will provide a detailed understanding of the specificity and nature of this interaction. The findings from these studies will be invaluable for designing accurate and reliable immunoassays for this compound, for interpreting immunogenicity data, and for ultimately ensuring the safe and effective therapeutic application of this novel lipid A analog.

References

  • Nakamura, H., Ishizaka, A., Urano, T., Sayama, K., Sakamaki, F., Terashima, T., Waki, Y., Soejima, K., Tasaka, S., & Hasegawa, N. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. American Journal of Respiratory and Critical Care Medicine, 154(6 Pt 1), 1662–1668. [Link]

  • Nakamura, H., Ishizaka, A., Urano, T., Sayama, K., Sakamaki, F., Terashima, T., Waki, Y., Soejima, K., Tasaka, S., & Hasegawa, N. (1996). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed. [Link]

  • Molinaro, A., Holst, O., Di Lorenzo, F., Callaghan, M., Nurisso, A., D'Errico, G., ... & Silipo, A. (2015). Chemistry of lipid A: at the heart of innate immunity. Chemistry–A European Journal, 21(1), 500-519.
  • Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71(1), 635-700.
  • Akira, S., & Takeda, K. (2004). Toll-like receptor signalling.
  • Caroff, M., & Karibian, D. (2003). Structure of bacterial lipopolysaccharides.
  • Di Padova, F. E., Brade, H., Barclay, G. R., Poxton, I. R., Liehl, E., Schuetze, E., ... & Rietschel, E. T. (1993). A broadly cross-protective monoclonal antibody binding to Escherichia coli and Salmonella lipopolysaccharides. Infection and immunity, 61(9), 3863-3872.
  • O'Neill, L. A., & Bowie, A. G. (2007). The family of five: TIR-domain-containing adaptors in Toll-like receptor signalling.
  • Heumann, D., Baumgartner, J. D., Jacot-Guillarmod, H., & Glauser, M. P. (1989). Antibodies to core lipopolysaccharide determinants: absence of cross-reactivity with heterologous lipopolysaccharides. The Journal of infectious diseases, 160(2), 238-245.
  • Peri, F., Piazza, M., Calabrese, V., Damore, G., & Cighetti, R. (2010). Exploring the LPS/TLR4 signal pathway with small molecules. Biochemical Society Transactions, 38(5), 1390-1395.
  • InvivoGen. Agonistic and Antagonistic Effects of LPS on TLR4. [Link]

  • Müller-Loennies, S., Brade, L., MacKenzie, C. R., Di Padova, F. E., & Brade, H. (2003). Neutralizing and cross-reactive antibodies against enterobacterial lipopolysaccharide. Journal of Biological Chemistry, 278(28), 25843-25852.
  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Feodorova, Y., & Mactier, S. (2018). Inter-individual and inter-regional variability of breast milk antibody reactivity to bacterial lipopolysaccharides. Frontiers in immunology, 9, 219.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • JoVE. Video: Cross-reactivity. [Link]

  • Boster Biological Technology. (2025, August 21). ELISA, Flow, Western: Choosing the Right Assay for Your Antibody. [Link]

  • Li, Y., & Li, H. (2020). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 9(8), 1119.
  • Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]

Sources

A Comparative Analysis of Gene Expression Profiles Induced by Sdz MRL 953 and Lipopolysaccharide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immunology, drug discovery, and vaccine development, understanding the nuanced cellular responses to various immunostimulatory agents is paramount. This guide provides an in-depth comparative analysis of two such agents: the well-established bacterial endotoxin, Lipopolysaccharide (LPS), and a novel synthetic lipid A analog, Sdz MRL 953. While both molecules engage the same receptor, their divergent downstream effects on gene expression have significant implications for their therapeutic and research applications. This document will dissect their structural and functional differences, present a comparative overview of their induced gene expression profiles, and provide detailed protocols for their in-vitro evaluation.

Structural and Physicochemical Distinctions: The Foundation of Differential Activity

The profound differences in the biological activities of LPS and this compound originate from their distinct molecular architectures.

Lipopolysaccharide (LPS) , the major component of the outer membrane of Gram-negative bacteria, is a large and complex amphipathic molecule.[1][2] Its structure is tripartite, consisting of:

  • Lipid A: The hydrophobic anchor and the primary immunostimulatory and endotoxic component.[2] In E. coli, it is typically a bis-phosphorylated glucosamine disaccharide with multiple fatty acid chains.[2][3]

  • Core Oligosaccharide: A short chain of sugars linking Lipid A to the O-antigen.[2]

  • O-Antigen: A repeating polysaccharide chain that extends into the extracellular space and is highly variable between bacterial strains.[1][4]

This complex structure allows LPS to form large, stable aggregates in aqueous solutions, a key feature influencing its interaction with host cells.[5][6][7]

This compound , in stark contrast, is a synthetic monosaccharidic lipid A analog.[8][9] Its streamlined structure, lacking the core oligosaccharide and O-antigen, results in a significantly lower molecular weight and altered physicochemical properties compared to LPS. This fundamental structural difference is a critical determinant of its attenuated biological activity.[9][10]

FeatureLipopolysaccharide (LPS) (from E. coli)This compound
General Structure Complex tripartite molecule (Lipid A, Core, O-Antigen)[1][2][4]Simple monosaccharidic Lipid A analog[8][9]
Key Functional Moiety Lipid A[2]Lipid A analog[8]
Molecular Weight High and variableRelatively low and defined[8]
Aggregation in Solution Forms large, stable aggregates[5][6][7]Forms smaller, less complex aggregates
Source Bacterial (Gram-negative)[1][2]Synthetic[8][9]

Mechanism of Action: A Tale of a Shared Receptor and Divergent Signaling Strength

Both LPS and this compound initiate their effects on host cells by engaging the Toll-like receptor 4 (TLR4) signaling complex. This interaction, however, is where their paths begin to diverge, leading to quantitatively and qualitatively different downstream gene expression profiles.

The canonical TLR4 signaling pathway, activated by both ligands, can be summarized as follows:

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS_Sdz LPS or this compound LBP LBP LPS_Sdz->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB activates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus and induces Nucleus Nucleus AP1 AP-1 MAPKs->AP1 activates AP1->Gene_Expression translocates to nucleus and induces

Fig. 1: Simplified TLR4 signaling pathway initiated by LPS and this compound.

While the pathway is conserved, the magnitude of its activation differs significantly. Due to its complex structure and ability to form large aggregates, LPS is a potent activator of TLR4, leading to a robust and sustained inflammatory response. In contrast, the simpler structure of this compound results in a less potent interaction with the TLR4 complex. This leads to a more moderate and transient activation of downstream signaling cascades.

A pivotal study demonstrated that while this compound can induce a similar panel of LPS-inducible genes, it is approximately 1,000-fold less potent than synthetic lipid A in inducing the secretion of the key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This attenuated signaling is the cornerstone of its reduced toxicity profile.

Comparative Gene Expression Profiles: A Spectrum of Inflammatory Response

The differential activation of the TLR4 pathway by LPS and this compound translates into distinct gene expression signatures. While a direct, genome-wide transcriptomic comparison is not yet publicly available, based on existing data, we can infer the following key differences:

LPS-Induced Gene Expression:

  • Broad and Robust Upregulation of Pro-inflammatory Genes: LPS triggers a massive upregulation of genes encoding pro-inflammatory cytokines (e.g., TNF, IL6, IL1B), chemokines (e.g., CXCL8, CCL2), and enzymes involved in inflammatory processes (e.g., PTGS2/COX-2).

  • Induction of a Strong Type I Interferon Response: LPS also activates a MyD88-independent pathway (not depicted in the simplified diagram for clarity) leading to the production of type I interferons and the expression of interferon-stimulated genes (ISGs).

  • Significant Regulation of Genes Involved in Cellular Metabolism and Stress Responses: The potent inflammatory state induced by LPS leads to widespread changes in genes related to cellular metabolism, oxidative stress, and apoptosis.

This compound-Induced Gene Expression:

  • Selective and Attenuated Pro-inflammatory Gene Expression: this compound induces a more selective set of pro-inflammatory genes, with significantly lower levels of key cytokines like TNF-α.[11] However, it has been shown to still effectively induce other cytokines like Granulocyte Colony-Stimulating Factor (G-CSF) and Interleukin-6 (IL-6) to a certain degree.[11]

  • Modulated Expression of Immune Checkpoint and Co-stimulatory Molecules: As a potential immunomodulator, this compound is expected to regulate the expression of genes involved in antigen presentation and T-cell activation, though likely to a different extent than LPS.

  • Reduced Induction of Genes Associated with Cellular Toxicity: The lower potency of this compound is expected to result in a less pronounced upregulation of genes involved in cellular stress and damage pathways, contributing to its improved safety profile.[9][10][12]

Gene CategoryLPS-Induced ProfileThis compound-Induced Profile
Pro-inflammatory Cytokines Strong and broad upregulation (e.g., TNF, IL6, IL1B)Selective and attenuated upregulation (markedly lower TNF)[11]
Chemokines Robust induction (e.g., CXCL8, CCL2)Moderate induction
Type I Interferon Response Strong induction of ISGsWeaker induction of ISGs
Cellular Stress & Apoptosis Significant upregulationMinimal upregulation
Immune Modulation Potent upregulation of co-stimulatory moleculesModulated upregulation, potentially favoring a more controlled immune response

Experimental Protocols for Comparative Analysis

To enable researchers to conduct their own comparative studies, we provide the following detailed protocols for in-vitro cell stimulation and gene expression analysis.

In-Vitro Cell Stimulation Protocol

This protocol is designed for the stimulation of human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated PBMCs

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • LPS from E. coli O111:B4 (endotoxin-free)

  • This compound (ensure high purity)

  • 6-well tissue culture plates

  • Sterile, pyrogen-free consumables

Procedure:

  • Cell Seeding:

    • For THP-1 cells, seed at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium in 6-well plates.

    • For PBMCs, seed at a density of 2 x 10^6 cells/mL.

  • Cell Culture: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for acclimatization.

  • Preparation of Stimulants:

    • Prepare stock solutions of LPS (1 mg/mL) and this compound (1 mg/mL) in sterile, pyrogen-free water.

    • On the day of the experiment, prepare working solutions by diluting the stock solutions in complete RPMI-1640 medium to the desired final concentrations.

      • LPS: A final concentration of 100 ng/mL is a common starting point for robust stimulation.

      • This compound: A final concentration of 1 µg/mL can be used, with a dose-response curve recommended to determine the optimal concentration for desired effects.

  • Cell Stimulation:

    • Carefully remove the old medium from the wells.

    • Add 2 mL of the medium containing the respective stimulants (LPS or this compound) or vehicle control (medium only) to the appropriate wells.

    • Incubate the plates for the desired time points. For gene expression analysis, time points of 4, 8, and 24 hours are recommended to capture both early and late transcriptional events.

  • Cell Harvesting:

    • After the incubation period, gently scrape the adherent cells (if any) and collect the cell suspension.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • The cell pellets are now ready for RNA extraction.

Stimulation_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_harvest Harvesting Cell_Seeding Seed Cells (e.g., THP-1 or PBMCs) Incubation_24h Incubate 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Add_Stimulants Add Stimulants to Cells Incubation_24h->Add_Stimulants Prepare_Stimulants Prepare LPS & this compound Working Solutions Prepare_Stimulants->Add_Stimulants Incubate_Timepoints Incubate for Desired Timepoints (e.g., 4h, 8h, 24h) Add_Stimulants->Incubate_Timepoints Collect_Cells Collect Cell Suspension Incubate_Timepoints->Collect_Cells Centrifuge_Wash Centrifuge and Wash with PBS Collect_Cells->Centrifuge_Wash RNA_Extraction Proceed to RNA Extraction Centrifuge_Wash->RNA_Extraction

Fig. 2: Experimental workflow for in-vitro cell stimulation.
RNA Extraction and Gene Expression Analysis Protocol

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., TNF, IL6, IL1B, IFNB1, CXCL8, GAPDH, ACTB)

  • Alternatively, for a global view, prepare samples for RNA-sequencing.

Procedure:

  • RNA Extraction: Extract total RNA from the cell pellets according to the manufacturer's protocol of your chosen RNA extraction kit. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for downstream applications.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a suitable master mix and primers for your genes of interest.

    • Use at least two housekeeping genes (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

  • RNA-Sequencing (RNA-Seq) (for global analysis):

    • Prepare sequencing libraries from the high-quality RNA samples.

    • Sequence the libraries on a next-generation sequencing platform.

    • Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, and differential gene expression analysis.

Discussion and Implications: Tailoring the Immune Response

The comparative analysis of this compound and LPS reveals a fascinating paradigm: two molecules targeting the same receptor can elicit markedly different biological outcomes. LPS, as a potent, broad-spectrum immune activator, serves as an invaluable tool for studying acute inflammation and the host response to bacterial infection. However, its high toxicity limits its therapeutic potential.

This compound, on the other hand, represents a more refined approach to immune modulation. Its ability to selectively induce certain cytokines while minimizing the production of highly inflammatory mediators like TNF-α makes it a promising candidate for applications where a more controlled and less toxic immune stimulation is desired.[10][11] This includes its potential use as a vaccine adjuvant, an agent to enhance host defense against infections in immunocompromised individuals, or as a tool to induce endotoxin tolerance.[9][12][13]

For researchers, the choice between LPS and this compound will depend on the specific scientific question being addressed. For modeling severe sepsis or acute inflammatory responses, LPS remains the gold standard. For investigating the potential of targeted immune enhancement with a favorable safety profile, this compound and other synthetic lipid A analogs offer a compelling alternative.

Conclusion

The comparative analysis of gene expression profiles induced by this compound and LPS underscores the critical role of molecular structure in determining biological function. While both are TLR4 agonists, the synthetic, monosaccharidic nature of this compound results in an attenuated and more selective immune response compared to the potent and broadly inflammatory profile of bacterial LPS. This guide provides the foundational knowledge and practical protocols for researchers to explore and exploit these differences in their own investigations, ultimately contributing to a deeper understanding of innate immunity and the development of novel immunomodulatory therapies.

References

  • Wikipedia. Lipopolysaccharide. [Link]

  • Gao, H., et al. The physicochemical properties of lipopolysaccharide chemotypes regulate activation of the contact pathway of blood coagulation. PubMed. [Link]

  • Creative Diagnostics. Escherichia coli Lipopolysaccharide. [Link]

  • Tomičić, M., et al. Structure, Physicochemical Properties and Biological Activity of Lipopolysaccharide from the Rhizospheric Bacterium Ochrobactrum quorumnocens T1Kr02, Containing d-Fucose Residues. National Institutes of Health. [Link]

  • Suda, Y., et al. Molecular structure of bacterial endotoxin (Escherichia coli Re lipopolysaccharide): implications for formation of a novel heterogeneous lattice structure. PubMed. [Link]

  • ResearchGate. (A) Chemical structure of LPS molecules from Escherichia coli O55:B5,... [Link]

  • OHSU & Elsevier. The physicochemical properties of lipopolysaccharide chemotypes regulate activation of the contact pathway of blood coagulation. [Link]

  • Caroff, M., & Karibian, D. Lipopolysaccharides: structure, function and bacterial identifications. OCL. [Link]

  • Lam, C., et al. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. National Institutes of Health. [Link]

  • Hoshino, K., et al. Biological and physicochemical properties of the lipopolysaccharide of Chromatium vinosum. ASM Journals. [Link]

  • ResearchGate. The physicochemical properties of lipopolysaccharide chemotypes regulate activation of the contact pathway of blood coagulation | Request PDF. [Link]

  • Nakamura, H., et al. Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. National Institutes of Health. [Link]

  • SciSpace. This compound, A Novel Synthetic Lipid a Analogue, Induces Tolerance to the Lethal Effects of Endotoxin and Enhances Nonspecific I. [Link]

  • Kiani, A., et al. Downregulation of the proinflammatory cytokine response to endotoxin by pretreatment with the nontoxic lipid A analog this compound in cancer patients. PubMed. [Link]

  • Nakamura, H., et al. Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. PubMed. [Link]

  • ResearchGate. This compound, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. [Link]

  • Stern, A., et al. This compound, a lipid A analog as selective cytokine inducer. PubMed. [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Sdz mrl 953

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the lifecycle of a novel research compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Sdz mrl 953, a novel immunostimulatory monosaccharidic lipid A analog. As this compound is designated for research use only, adherence to stringent disposal protocols is paramount to ensure the safety of laboratory personnel and the preservation of our environment.

Given the novelty of this compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established principles for the disposal of analogous biologically active, research-grade biochemicals, including complex lipids and organic phosphate compounds. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements that may be in place.[1][2][3]

Part 1: The Core Directive - A Proactive Approach to Waste Management

The disposal of any research chemical should not be an afterthought but an integral part of the experimental design. A proactive waste management plan minimizes risks and ensures seamless compliance.

Hazard Assessment: Understanding the Nature of this compound

This compound is described as an immunostimulatory monosaccharidic lipid A analog. This classification provides crucial insights into its potential hazards:

  • Biological Activity: As an immunostimulatory agent, it is designed to elicit a biological response. Therefore, uncontrolled release could have unintended biological effects. All waste containing this compound should be treated as biologically active waste.[4]

  • Chemical Properties: It is a complex organic molecule containing a phosphate group. While specific toxicity data is unavailable, it should be handled with the assumption that it may possess hazardous properties.[1]

The Principle of Segregation: The Foundation of Safe Disposal

Proper segregation of waste at the point of generation is the most critical step in a compliant disposal process.[1][5] Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed to do so by your EHS department.

Part 2: Procedural Integrity - A Step-by-Step Disposal Protocol

This section outlines a detailed, step-by-step methodology for the safe handling and disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, ensure you are wearing the appropriate PPE to minimize exposure.[1][6]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any potential aerosols.
Waste Collection and Containerization: Containment is Key

All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous waste.

Step 1: Designate a Waste Container

  • Use a dedicated, leak-proof, and clearly labeled waste container.[1][2] The container should be compatible with the chemical nature of the waste.

Step 2: Collect All Contaminated Materials

  • This includes, but is not limited to:

    • Unused or expired this compound.

    • Empty vials or containers that held the compound.

    • Contaminated PPE (gloves, etc.).

    • Pipette tips, weighing boats, and other disposable labware.

    • Any absorbent materials used for cleaning spills.

Step 3: Label the Waste Container

  • Proper labeling is crucial for regulatory compliance and the safety of waste handlers.[7][8] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Biologically Active," "Chemical Waste").

    • The date of accumulation.

    • Your name, laboratory, and contact information.

Decontamination of Work Surfaces and Equipment

Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound.

Step 1: Prepare a Decontamination Solution

  • A 10% bleach solution is often effective for deactivating biological activity.[4][9] However, for chemical decontamination, a solvent known to dissolve this compound (if known and safe to use) followed by a detergent wash may be necessary. Consult with your EHS department for an appropriate decontamination agent.

Step 2: Decontaminate Surfaces

  • Wipe down all affected surfaces with the chosen decontamination solution. Allow for a sufficient contact time as recommended by your EHS guidelines.

Step 3: Collect Decontamination Waste

  • All materials used for decontamination (e.g., wipes, paper towels) must be disposed of in the designated this compound hazardous waste container.[1]

Storage and Final Disposal: The Final Hand-off

Step 1: Temporary Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory.[7] This area should be secure and away from general traffic.

Step 2: Arrange for Pickup and Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][8] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[3] Final disposal methods for chemical waste often include incineration at a permitted facility.[2][10]

Part 3: Visualization of the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagrams illustrate the key decision points and procedural flow.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_disposal Final Disposal A Identify Need for Disposal of this compound B Consult Institutional EHS Guidelines A->B C Don Appropriate PPE B->C D Designate and Label Hazardous Waste Container C->D E Collect All Contaminated Materials D->E F Segregate from Other Waste Streams E->F J Securely Seal Waste Container F->J G Prepare Appropriate Decontamination Solution H Decontaminate Surfaces and Equipment G->H I Dispose of Decontamination Waste in Labeled Container H->I I->J K Store in Satellite Accumulation Area (SAA) J->K L Contact EHS for Pickup and Disposal K->L

Caption: High-level workflow for the disposal of this compound.

cluster_waste_streams Waste Stream Identification cluster_disposal_path Disposal Pathway A This compound Generated C Solid Waste (Gloves, Pipettes, Vials) A->C D Liquid Waste (Unused solution) A->D E Decontamination Materials (Wipes) A->E B Is it contaminated with this compound? F General Lab Trash B->F No G Collect in Labeled Hazardous Waste Container B->G Yes C->B D->B E->B I Dispose in Regular Trash F->I H Dispose via EHS/Licensed Contractor G->H

Caption: Decision tree for waste segregation of this compound.

By adhering to these rigorous and well-defined procedures, the scientific community can continue its vital research with the assurance that all aspects of the chemical lifecycle, including disposal, are managed with the utmost responsibility and care.

References

  • Texas A&M International University. (1999). MANAGEMENT AND DISPOSAL OF BIOLOGICAL WASTE. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Retrieved from [Link]

  • Purdue University. (n.d.). Biological Waste. Environmental Health and Safety. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Biohazardous Waste. Environmental Health & Safety. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Compliancy Group. (2024, January 11). What Are OSHA Biohazard Waste Disposal Guidelines? Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Guide Sheet: Biological Waste Disposal. (n.d.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Facilities Management - Waste Management. Retrieved from [Link]

  • Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Biological Waste Disposal. Environment, Health & Safety. Retrieved from [Link]

  • University of Louisville. (2023). Waste Disposal Guide for Research Labs. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Reddit. (2020). How do chemists dispose of the chemicals they make? r/askscience. Retrieved from [Link]

  • University of Auckland. (n.d.). Purchase, storage and disposal of chemicals. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Retrieved from [Link]

  • ResearchGate. (2024). How to dispose off lipids waste? Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for Sdz mrl 953

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Sdz mrl 953. As a novel immunostimulatory lipid A analog, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. While initial research suggests low toxicity, this document is structured to provide a robust framework for safe handling, particularly in the absence of a specific Safety Data Sheet (SDS) from the manufacturer.

Hazard Evaluation of this compound

This compound, with CAS Number 123136-61-8, is a research-grade biochemical.[1] An overarching principle in laboratory safety is to treat all new or uncharacterized substances with a degree of caution. While available information indicates that this compound has "good safety" and lacks pulmonary toxicity, and is significantly less toxic than endotoxin, it is prudent to adhere to standard laboratory safety protocols.[2] This approach mitigates risks associated with unforeseen biological or chemical reactivity.

It is important to note that while some substances from the supplier are classified as non-hazardous, others are designated with specific risks such as being harmful if swallowed, causing skin irritation, or causing serious eye irritation.[3][4] Therefore, a conservative approach to handling this compound is warranted.

Chemical and Physical Properties

PropertyValueSource
CAS Number 123136-61-8MedChemExpress[1]
Molecular Formula C48H92NO14PMedChemExpress[1]
Molecular Weight 938.22MedChemExpress[1]
Appearance Solid powder (Assumed)General product information
Storage Store at -20°C for long-term stabilityGeneral recommendation for biochemicals
Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense in preventing exposure. The following PPE is mandatory when handling this compound in a laboratory setting.

  • Eye Protection : Use appropriate safety glasses with side shields.[3][4]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) that conform to standard BS EN 374:2003 or equivalent.[3][4] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection : A standard laboratory coat is required. For procedures with a risk of splashing, consider a chemical-resistant apron.[3][4]

  • Respiratory Protection : If there is a risk of generating aerosols or dusts, handling should be conducted in a chemical fume hood to avoid inhalation.[3][4]

dot graph TD { rankdir=LR; A[Start: Prepare for Handling this compound] --> B{Hazard Assessment}; B --> C[Select Appropriate PPE]; C --> D[Engineering Controls]; D --> E[Safe Handling and Use]; E --> F{Waste Segregation}; F --> G[Decontamination]; G --> H[Proper Disposal]; H --> I[End];

}

Figure 1. Workflow for the safe handling of this compound.

Operational Plan for Safe Handling

Adherence to a systematic operational plan minimizes the risk of exposure and contamination.

Step 1: Pre-Experiment Preparation

  • Consult Safety Resources : Always attempt to locate a substance-specific Safety Data Sheet (SDS). In its absence, follow the protocols outlined in this guide.

  • Designate a Handling Area : All handling of this compound should occur in a designated area, such as a chemical fume hood, especially when manipulating the solid form.

  • Assemble Materials : Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.

Step 2: Handling and Use

  • Avoid Aerosol Generation : When handling the solid compound, take care to avoid creating dust.

  • Solution Preparation : If preparing solutions, do so in a well-ventilated area or fume hood.

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[4]

  • Labeling : Clearly label all containers with the substance name, concentration, date, and any known hazards.

Step 3: Post-Experiment Procedures

  • Decontamination : Clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Hand Washing : Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3][4]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Solid Waste : Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, sealed container.

  • Liquid Waste : Unused solutions of this compound should be collected in a clearly labeled hazardous waste container.

  • Disposal Route : All waste containing this compound should be disposed of through your institution's chemical waste management program. Do not dispose of this material down the drain.[3][4]

Emergency Procedures

In the event of an accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[3][4]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][4]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for disposal.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring a secure laboratory environment for all personnel.

References

  • Nakamura, H., et al. (1995). Effects of pretreatment with this compound, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs.
  • MCE. SDZ-MRL 953. Retrieved from [Link]

  • Gaspar, F. P., et al. (n.d.).
  • Piazza, M. (n.d.). New synthetic molecules active on human Toll-like receptor 4.
  • Carl ROTH. Safety Data Sheet: Ammonium acetate. Retrieved from [Link]

  • AquaPhoenix Scientific. (2015, March 19). Ammonium Acetate - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effects of a yeast‐based additive on growth and immune responses of white shrimp, Litopenaeus vannamei (Boone, 1931), and aquaculture environment | Request PDF. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.